Tetrachloroplatinate(II)
Description
Properties
CAS No. |
13965-91-8 |
|---|---|
Molecular Formula |
Cl4Pt-2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
platinum(2+);tetrachloride |
InChI |
InChI=1S/4ClH.Pt/h4*1H;/q;;;;+2/p-4 |
InChI Key |
SVZRVTAEYVVVPM-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Isomeric SMILES |
[Cl-].[Cl-].Cl[Pt]Cl |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Related CAS |
10025-99-7 (di-potassium salt) 10026-00-3 (di-hydrochloride salt) 13820-41-2 (di-ammonium salt) 13820-46-7 (tetra-ammonium salt) 13820-56-9 (di-rubidium salt) |
Synonyms |
ammonium tetrachloroplatinite(II) diammonium tetrachloroplatinate dipotassium tetrachloroplatinate potassium tetrachloroplatinate tetrachloroplatinate tetrachloroplatinate, diammonium salt tetrachloroplatinate, dipotassium salt tetrachloroplatinate, dirubidium salt tetrachloroplatinate, potassium salt, (195)Pt-labeled tetrachloroplatinate, sodium salt tetrachloroplatinate, tetraammonium salt tetrachloroplatinum dipotassium salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Potassium Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a pivotal inorganic compound, serving as a cornerstone in the synthesis of platinum-based coordination complexes, most notably the pioneering anticancer drug, cisplatin (B142131). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and its conversion to cisplatin, and an exploration of its relevance in the context of drug development. Spectroscopic and crystallographic data are systematically presented, and key reaction pathways and biological mechanisms are visually represented to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
Potassium tetrachloroplatinate(II) is a red-brown, crystalline solid. It is air-stable and soluble in water.[1][2] The compound consists of two potassium cations (K⁺) and a square planar tetrachloroplatinate(II) anion ([PtCl₄]²⁻).[2]
Table 1: Physical and Chemical Properties of Potassium Tetrachloroplatinate(II)
| Property | Value | Reference(s) |
| Chemical Formula | K₂[PtCl₄] | [2] |
| Molar Mass | 415.09 g/mol | [2] |
| Appearance | Red-brown tetragonal crystals | [1] |
| Density | 3.38 g/mL at 25 °C | [1] |
| Melting Point | 265 °C (decomposes) | [2] |
| Solubility in Water | Soluble | [1] |
| Crystal System | Tetragonal | [1] |
| Space Group | P4/mmm |
Crystallographic Data
The crystal structure of potassium tetrachloroplatinate(II) has been determined by X-ray diffraction. The platinum(II) center adopts a square planar geometry, coordinated by four chloride ligands.
Table 2: Crystallographic Data for K₂[PtCl₄]
| Parameter | Value | Reference(s) |
| Crystal System | Tetragonal | |
| Space Group | P4/mmm | |
| Unit Cell Dimensions | a = b = 7.106 Å, c = 4.261 Å | |
| Pt-Cl Bond Length | 2.33 Å | |
| K-Cl Bond Length | 3.30 Å |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of potassium tetrachloroplatinate(II).
Table 3: Spectroscopic Data for K₂[PtCl₄]
| Technique | Wavelength/Wavenumber | Assignment | Reference(s) |
| UV-Vis | 320 nm, 383 nm | d-d transitions | [3] |
| 220 nm, 240 nm | In the presence of CTAC | [4] | |
| Far-Infrared (IR) | ~315 cm⁻¹ | Pt-Cl stretching | |
| ¹⁹⁵Pt NMR | Varies | Sensitive to coordination environment | [5][6][7] |
Experimental Protocols
Synthesis of Potassium Tetrachloroplatinate(II) from Potassium Hexachloroplatinate(IV)
This procedure details the reduction of potassium hexachloroplatinate(IV) to potassium tetrachloroplatinate(II) using hydrazine (B178648) dihydrochloride (B599025). A reported yield for this type of reaction is approximately 60%.[8]
Methodology:
-
Suspend 9.72 g (0.02 mol) of potassium hexachloroplatinate(IV) in 100 mL of water in a 250 mL beaker.
-
While stirring mechanically, add 1.0 g (0.01 mol) of hydrazine dihydrochloride in small portions.
-
Heat the mixture to 50-65 °C over 5-10 minutes and maintain this temperature for approximately 2 hours, or until only a small amount of the yellow starting material remains.
-
Increase the temperature to 80-90 °C to ensure the reaction goes to completion.
-
Cool the deep red solution in an ice bath and filter to remove any unreacted potassium hexachloroplatinate(IV).
-
The filtrate contains the product, potassium tetrachloroplatinate(II).
Synthesis of Cisplatin from Potassium Tetrachloroplatinate(II)
This protocol describes the synthesis of the anticancer drug cisplatin from a solution of potassium tetrachloroplatinate(II). A yield of 60% based on the starting potassium hexachloroplatinate(IV) has been reported for the overall process.[9]
Methodology:
-
To a solution of potassium tetrachloroplatinate(II) (containing the equivalent of 4.15 g, 0.01 mol), add a solution of 3.0 g of potassium iodide in 10 mL of water.
-
Heat the solution to 70-80 °C for 15 minutes. The color will change from red to dark brown, indicating the formation of K₂[PtI₄].
-
Cool the solution to room temperature.
-
Slowly add a 1 M solution of ammonia (B1221849) with constant stirring until the solution is neutral.
-
A yellow precipitate of cis-diamminediiodoplatinum(II) will form.
-
Isolate the yellow precipitate by filtration and wash with cold water.
-
Suspend the cis-diamminediiodoplatinum(II) in 20 mL of water and add a solution of 1.70 g of silver nitrate (B79036) in 10 mL of water.
-
Stir the suspension in the dark for 2 hours. Silver iodide will precipitate.
-
Filter off the silver iodide precipitate. The filtrate contains the aquated cisplatin complex.
-
To the filtrate, add a solution of 0.75 g of potassium chloride in 5 mL of water.
-
Heat the solution on a water bath until the volume is reduced to about 10 mL.
-
Cool the solution in an ice bath. Yellow crystals of cisplatin will precipitate.
-
Isolate the cisplatin crystals by filtration, wash with a small amount of cold water, then ethanol, and finally ether. Dry in a desiccator.
Role in Drug Development: The Precursor to Cisplatin
Potassium tetrachloroplatinate(II) is most renowned in the pharmaceutical industry as the immediate precursor to cisplatin (cis-diamminedichloroplatinum(II)), a cornerstone of modern chemotherapy. The biological activity of cisplatin stems from its ability to form adducts with DNA, primarily intrastrand crosslinks between adjacent guanine (B1146940) bases. This distortion of the DNA structure inhibits replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
Cisplatin-Induced Apoptosis Signaling Pathway
The cytotoxic effects of cisplatin are mediated through a complex signaling cascade initiated by DNA damage.
Conclusion
Potassium tetrachloroplatinate(II) remains a compound of significant interest in both academic and industrial research. Its role as a versatile starting material for the synthesis of a wide array of platinum complexes, particularly the life-saving drug cisplatin, underscores its importance. A thorough understanding of its properties, synthesis, and reactivity is crucial for the continued development of novel platinum-based therapeutics and other advanced materials. This guide has provided a detailed technical overview to support these endeavors.
References
- 1. Potassium tetrachloroplatinate(II) | 10025-99-7 [chemicalbook.com]
- 2. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JP2820289B2 - Method for producing potassium tetrachloroplatinate - Google Patents [patents.google.com]
- 9. Synthesis [ch.ic.ac.uk]
Tetrachloroplatinate(II) ion electron configuration
An In-depth Technical Guide to the Electron Configuration of the Tetrachloroplatinate(II) Ion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic structure of the tetrachloroplatinate(II) ion, [PtCl₄]²⁻. A thorough understanding of this fundamental coordination complex is crucial, as it serves as a key precursor in the synthesis of platinum-based therapeutics, most notably cisplatin. This document details the theoretical underpinnings of its electron configuration, supported by experimental data, and provides methodologies for its characterization.
The tetrachloroplatinate(II) ion features a central platinum atom in the +2 oxidation state. A neutral platinum atom has the electron configuration [Xe] 4f¹⁴ 5d⁹ 6s¹. Upon ionization to Pt(II), it loses the 6s and one 5d electron, resulting in a d⁸ electron configuration : [Xe] 4f¹⁴ 5d⁸.[1]
The geometry and magnetic properties of the [PtCl₄]²⁻ ion are dictated by the arrangement of these eight d-electrons in the presence of the four chloride ligands. According to Crystal Field Theory (CFT), the ligands create an electrostatic field that splits the five degenerate d-orbitals into different energy levels. For a d⁸ metal ion, two common geometries are possible: tetrahedral and square planar.
However, platinum is a 5d transition metal, which results in a very large crystal field splitting energy. This large energy gap favors a square planar geometry , which maximizes the crystal field stabilization energy (CFSE). In this arrangement, the eight d-electrons are paired in the four lower-energy d-orbitals, resulting in a low-spin, diamagnetic complex.[2] This is in contrast to a hypothetical tetrahedral geometry, which would be paramagnetic with two unpaired electrons. The observed diamagnetism of [PtCl₄]²⁻ is strong experimental evidence for its square planar structure.[2]
The hybridization scheme that describes a square planar geometry is dsp² , involving the dₓ²₋y², s, pₓ, and pᵧ orbitals.[1][3]
Quantitative Data Summary
The physical and electronic properties of the [PtCl₄]²⁻ ion have been well-characterized. The following tables summarize key quantitative data derived from X-ray crystallography and magnetic susceptibility measurements of its potassium salt, K₂[PtCl₄].
Table 1: Crystallographic and Structural Data for K₂[PtCl₄]
| Parameter | Value | Source |
| Crystal System | Tetragonal | [1] |
| Space Group | P4/mmm | [1] |
| Pt-Cl Bond Length | 2.32 Å | [1] |
| Geometry around Pt²⁺ | Square Coplanar | [1][4] |
| Lattice Parameters | a = 7.01 Å, c = 4.15 Å | [1] |
Table 2: Electronic and Magnetic Properties of [PtCl₄]²⁻
| Property | Value | Notes |
| Metal Ion Configuration | d⁸ | Pt(II) ion[1] |
| Magnetic Ordering | Diamagnetic | All electrons are paired.[2] |
| Total Magnetization | 0.00 µB | Consistent with a low-spin d⁸ configuration.[1] |
| Key UV-Vis Peaks (d-d) | ~320 nm, ~383 nm | In aqueous solution.[5] |
Experimental Protocols
The determination of the structure and electron configuration of [PtCl₄]²⁻ relies on key experimental techniques.
Method for Determining Magnetic Susceptibility: The Gouy Method
This method measures the force exerted on a sample by an inhomogeneous magnetic field to determine its magnetic susceptibility, thereby revealing the presence and number of unpaired electrons.
Apparatus:
-
Gouy Balance (Analytical balance capable of measurement to ±0.1 mg)
-
Electromagnet with a stable DC power supply
-
Sample tube (Gouy tube) of uniform cross-section
-
Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)
-
Sample of K₂[PtCl₄] powder
Procedure:
-
Calibration:
-
Measure the mass of the empty Gouy tube with the magnetic field off (m₀).
-
Measure the apparent mass of the empty tube with the magnetic field on at a fixed current (m₁). The difference is due to the diamagnetism of the glass.
-
Fill the tube to a calibrated mark with the calibrant (e.g., HgCo(SCN)₄).
-
Measure the mass of the filled tube with the field off (m₂) and on (m₃).
-
-
Sample Measurement:
-
Empty and clean the Gouy tube.
-
Fill the tube to the same calibrated mark with the powdered K₂[PtCl₄] sample.
-
Measure the mass of the sample-filled tube with the field off (m₄) and on (m₅).
-
-
Calculation: The mass susceptibility (χg) is calculated based on the change in apparent mass. For a diamagnetic sample like K₂[PtCl₄], the tube is pushed out of the field, resulting in an apparent mass loss (m₅ < m₄). The absence of a significant paramagnetic pull confirms the diamagnetic nature and the paired electron configuration.[6][7][8]
Characterization by UV-Visible Spectroscopy
UV-Vis spectroscopy is used to probe the electronic transitions within the complex, particularly the d-d transitions whose energies are determined by the crystal field splitting.
Apparatus:
-
Dual-beam UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., 0.1 M HCl solution, to prevent aquation)
-
K₂[PtCl₄] salt
Procedure:
-
Solution Preparation: Prepare a stock solution of K₂[PtCl₄] of known concentration in 0.1 M HCl. Prepare a series of dilutions if concentration-dependent studies are needed.
-
Blank Measurement: Fill a cuvette with the 0.1 M HCl solvent to be used as a reference blank.
-
Spectrum Acquisition:
-
Rinse and fill a second cuvette with the K₂[PtCl₄] solution.
-
Place both the blank and sample cuvettes in the spectrophotometer.
-
Scan a spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). The low-intensity bands in the visible region are characteristic of the spin-forbidden d-d transitions, and their positions are related to the crystal field splitting energy.[5][9]
Visualizations
Crystal Field Splitting and Electron Configuration
The following diagram illustrates the splitting of the 5d orbitals for the Pt(II) ion in a square planar ligand field and the resulting electron configuration.
Caption: d-orbital splitting for a d⁸ ion in a square planar field.
Experimental Workflow: Magnetic Susceptibility Measurement
The logical flow for determining the magnetic properties of K₂[PtCl₄] using a Gouy balance is shown below.
Caption: Workflow for Gouy balance magnetic susceptibility measurement.
Synthesis Pathway: Preparation of K₂[PtCl₄]
The tetrachloroplatinate(II) salt is commonly synthesized via the reduction of the hexachloroplatinate(IV) salt. This is a critical reaction for accessing Pt(II) chemistry.
Caption: Synthesis of K₂[PtCl₄] from K₂[PtCl₆].
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Materials Data on K2PtCl4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Labs [ep2-iitb.vlabs.ac.in]
- 7. holmarc.com [holmarc.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Magnus's Green Salt: A Technical Guide
Abstract
Magnus's green salt, with the chemical formula [Pt(NH₃)₄][PtCl₄], holds a significant place in the history of coordination chemistry. First synthesized in the early 1830s by Heinrich Gustav Magnus, its discovery marked a pivotal moment as one of the earliest examples of a metal ammine complex.[1] This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols for the synthesis and characterization of this iconic inorganic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties and historical context of platinum coordination complexes. The guide details the initial confusion surrounding its structure, which was definitively resolved by X-ray diffraction in 1957, and presents its unique one-dimensional polymeric nature.[2]
Introduction: A Serendipitous Discovery and a Structural Puzzle
In the early 1830s, the German chemist Heinrich Gustav Magnus reported the synthesis of a novel, dark green crystalline compound.[1] This substance, which precipitated from a solution containing platinum(II) chloride and ammonia, was one of the first metal ammine complexes to be identified, predating Alfred Werner's foundational work on coordination theory.[2] The unusual color and stoichiometry of what became known as Magnus's green salt sparked considerable interest and debate within the scientific community.
For over a century, the true structure of Magnus's green salt remained a subject of speculation. Initial theories were confounded by the existence of other platinum(II) ammine chlorides with the same empirical formula, PtCl₂(NH₃)₂, such as Peyrone's chloride (cisplatin) and Reiset's second chloride (transplatin).[2] It was not until 1957 that the definitive structure was elucidated through single-crystal X-ray diffraction.[2] This landmark study revealed a unique one-dimensional polymeric chain of alternating square planar [Pt(NH₃)₄]²⁺ cations and [PtCl₄]²⁻ anions, with the platinum atoms aligned in a linear fashion.[1][2]
Physicochemical Properties
Magnus's green salt exhibits distinct physical and chemical properties that are a direct consequence of its unique crystal structure. It is a dark green solid that is notably insoluble in water and most common organic solvents. This insolubility is a key differentiator from its molecular isomers, cisplatin (B142131) and transplatin.[1] The compound is a semiconductor, a property attributed to the interactions between the platinum atoms in its linear chain structure.[1]
| Property | Value | Reference |
| Chemical Formula | [Pt(NH₃)₄][PtCl₄] | [1] |
| Molar Mass | 600.09 g/mol | [1] |
| Appearance | Dark green solid | [1] |
| Density | 3.7 g/cm³ | [1] |
| Melting Point | 320 °C (decomposes) | [1] |
| Crystal System | Tetragonal | [3] |
| Space Group | P4/mnc | [3] |
| Pt-Pt distance | 3.25 Å | [1][2] |
Synthesis of Magnus's Green Salt
The synthesis of Magnus's green salt is a classic inorganic chemistry experiment that can be reliably performed. The most common method involves the reaction of aqueous solutions of a tetraammineplatinum(II) salt and a tetrachloroplatinate(II) salt.
Experimental Protocol
This protocol is adapted from established synthetic procedures.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Tetraammineplatinum(II) chloride monohydrate ([Pt(NH₃)₄]Cl₂·H₂O)
-
Deionized water
-
Microfuge tubes
-
Pipettes
-
Beakers
-
Stirring apparatus
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 100 mM aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
-
Prepare a 100 mM aqueous solution of tetraammineplatinum(II) chloride monohydrate ([Pt(NH₃)₄]Cl₂·H₂O).
-
-
Precipitation:
-
Isolation and Washing:
-
Centrifuge the microfuge tube to pellet the green precipitate.
-
Carefully decant the supernatant.
-
Wash the precipitate by resuspending it in deionized water, centrifuging, and decanting the supernatant. Repeat this washing step twice to remove any soluble impurities.
-
-
Drying:
-
Dry the resulting green solid in a desiccator under vacuum.
-
Note: Under certain conditions of concentration and temperature, a pink polymorph known as Magnus's pink salt may form.[1]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of Magnus's green salt.
Structural Characterization
The determination of the structure of Magnus's green salt was a significant achievement in inorganic chemistry. X-ray crystallography remains the definitive method for its structural analysis, while spectroscopic techniques provide valuable complementary information.
X-ray Crystallography
Single-crystal X-ray diffraction studies have provided detailed information about the atomic arrangement in Magnus's green salt.
Experimental Protocol Outline:
-
Crystal Growth: Suitable single crystals for X-ray diffraction can be grown by slow interdiffusion of the reactant solutions.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a suitable detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic positions, bond lengths, and bond angles.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Tetragonal | [3] |
| Space Group | P4/mnc | [3] |
| a, b (Å) | 9.03 | [3] |
| c (Å) | 6.49 | [3] |
| Pt-Pt distance (Å) | 3.25 | [1][2][3] |
| Pt-Cl bond length (Å) | 2.34 | [3] |
| Pt-N bond length (Å) | 2.06 | [3] |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the constituent ions in Magnus's green salt.
Experimental Protocol Outline:
-
Sample Preparation: For IR spectroscopy, a KBr pellet of the sample is typically prepared. For Raman spectroscopy, a crystalline sample is used directly.
-
Data Acquisition: The IR or Raman spectrum is recorded using a spectrometer over the desired spectral range. For single-crystal studies, polarized light can be used to determine the symmetry of the vibrational modes.[5]
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
| A₂ᵤ lattice mode | 81 | IR/Raman | [5] |
| NH₃ torsional motion | 201 | IR/Raman | [5] |
UV-Visible Spectroscopy
The electronic transitions in Magnus's green salt can be investigated using UV-Visible spectroscopy. The spectra are complex due to the metal-metal interactions in the solid state.[2]
Experimental Protocol Outline:
-
Sample Preparation: A solid-state UV-Vis spectrum is typically obtained using a diffuse reflectance accessory.
-
Data Acquisition: The reflectance spectrum is recorded and can be converted to an absorbance spectrum using the Kubelka-Munk function.
| Absorption Maximum (λₘₐₓ) | Wavelength (nm) | Reference |
| Solid State | 290 | [2] |
Chemical Structure and Bonding
The structure of Magnus's green salt consists of a linear chain of alternating [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻ ions.[1] The square planar platinum complexes are stacked on top of each other, leading to a quasi-one-dimensional arrangement of platinum atoms.[1] The Pt-Pt distance of 3.25 Å is longer than a typical Pt-Pt single bond, suggesting that the primary forces holding the chains together are electrostatic interactions between the oppositely charged ions.[2] However, weak Pt-Pt interactions involving the overlap of d_z² orbitals are believed to be responsible for the compound's unique color and semiconducting properties.
Structural Diagram
Caption: Ionic components and Pt-Pt interaction in Magnus's green salt.
Conclusion
The discovery and subsequent structural elucidation of Magnus's green salt represent a fascinating chapter in the history of chemistry. This compound not only played a crucial role in the development of coordination chemistry but also continues to be a subject of interest in materials science due to its unique one-dimensional structure and electronic properties. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and educators, fostering a deeper understanding and appreciation of this historically significant inorganic compound.
References
- 1. Magnus's green salt - Wikipedia [en.wikipedia.org]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. A Salt-Templated Synthesis Method for Porous Platinum-based Macrobeams and Macrotubes [jove.com]
- 5. Infrared and Raman spectra of single crystals of Magnus' green salt, tetra-ammineplatinum(II) tetrachloroplatinate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Guide to the Coordination Chemistry of Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is a cornerstone of platinum coordination chemistry. As a commercially available and versatile starting material, this square planar d⁸ metal complex is the primary precursor for a vast array of platinum(II) compounds, most notably the pioneering anticancer drug, cisplatin (B142131). Its rich reactivity, governed by predictable mechanistic principles, makes it an essential subject of study for inorganic chemists, material scientists, and pharmacologists. This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and characterization of tetrachloroplatinate(II), with a focus on its pivotal role in the development of platinum-based therapeutics.
Structure and Bonding
The tetrachloroplatinate(II) anion features a central platinum(II) ion with a d⁸ electron configuration. This configuration strongly favors a square planar geometry, which maximizes the ligand field stabilization energy. The Pt²⁺ center is covalently bonded to four chloride ligands.
The bonding can be described by ligand field theory, which shows significant mixing of the metal d-orbitals with ligand orbitals. The square planar arrangement leaves the d(z²) orbital relatively low in energy and the d(x²-y²) orbital significantly destabilized due to its direct overlap with the chloride ligands, leading to a large energy gap that contributes to the complex's kinetic stability.
Table 1: Structural and Physical Properties of Potassium Tetrachloroplatinate(II)
| Property | Value | Reference |
| Chemical Formula | K₂[PtCl₄] | |
| Molar Mass | 415.09 g/mol | |
| Appearance | Reddish-orange solid | |
| Crystal System | Tetragonal | |
| Space Group | P4/mmm | |
| Pt-Cl Bond Length | 2.32 Å | |
| Density | 3.38 g/cm³ | |
| Solubility in Water | 0.93 g/100 mL (16 °C); 5.3 g/100 mL (100 °C) |
Synthesis of Tetrachloroplatinate(II)
The most common salt, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), is typically prepared by the reduction of the more readily available potassium hexachloroplatinate(IV) (K₂[PtCl₆]).
Experimental Protocol: Synthesis of K₂[PtCl₄] from K₂[PtCl₆]
This procedure is a common laboratory method for the synthesis of K₂[PtCl₄].
Materials:
-
Potassium hexachloroplatinate(IV) (K₂[PtCl₆])
-
Hydrazine (B178648) dihydrochloride (B599025) (N₂H₄·2HCl)
-
Distilled water
-
Beakers, stirring apparatus, heating mantle, filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Create a suspension of potassium hexachloroplatinate(IV) in water (e.g., ~10 g in 100 mL).
-
While stirring mechanically, slowly add small portions of a reducing agent, such as hydrazine dihydrochloride. An excess of the reducing agent should be avoided to prevent over-reduction to metallic platinum.
-
Gently heat the mixture to approximately 50-65°C for about 2 hours. The color of the solution will change from yellow to a deep red as the Pt(IV) is reduced to Pt(II).
-
To ensure the reaction is complete, the temperature can be raised to 80-90°C briefly.
-
Cool the mixture in an ice bath to minimize the solubility of any unreacted K₂[PtCl₆].
-
Filter the solution to remove any remaining solid starting material. The deep red filtrate contains the K₂[PtCl₄] product. This solution can be used directly for subsequent reactions or evaporated to crystallize the salt.
Key Reactions and Mechanisms
The reactivity of [PtCl₄]²⁻ is dominated by ligand substitution, a process fundamental to the synthesis of nearly all other platinum(II) complexes. These reactions are typically associative in nature and are strongly influenced by the trans effect.
Ligand Substitution Reactions
Ligand substitution in square planar complexes like [PtCl₄]²⁻ proceeds via an associative mechanism.[1][2] An incoming ligand (Y) attacks the metal center, forming a five-coordinate trigonal bipyramidal intermediate or transition state.[3] Subsequently, a leaving group (X) departs, restoring the square planar geometry.[4]
The overall rate of reaction follows a two-term rate law: Rate = k₁[Complex] + k₂[Complex][Y]
-
The k₁ pathway (or solvent-assisted pathway) involves the slow substitution of a ligand by a solvent molecule, followed by a rapid replacement of the solvent by the incoming ligand Y.
-
The k₂ pathway involves the direct associative attack of the incoming ligand Y on the complex.
The Trans Effect
The trans effect is a cornerstone kinetic phenomenon in square planar chemistry, describing the ability of a ligand to labilize and direct the substitution of the ligand positioned trans to it.[5][6] This effect is crucial for the stereospecific synthesis of platinum complexes. The approximate series of ligands in decreasing order of their trans-directing ability is:
CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > I⁻ > Br⁻ > Cl⁻ > NH₃ > H₂O [7][8]
A ligand with a strong trans effect, such as Cl⁻, will preferentially direct an incoming ligand to substitute the position opposite to it.[9] This principle is famously exploited in the synthesis of cisplatin versus its inactive isomer, transplatin.
-
Synthesis of Cisplatin: Starting with [PtCl₄]²⁻, the first NH₃ adds to any position. Since Cl⁻ has a stronger trans effect than NH₃, it directs the second incoming NH₃ to a position cis to the first ammonia (B1221849) (i.e., trans to a chloride).[7]
-
Synthesis of Transplatin: Starting with [Pt(NH₃)₄]²⁺, the first Cl⁻ adds to any position. Since NH₃ has a weaker trans effect than Cl⁻, the strongest trans-director in the intermediate [Pt(NH₃)₃Cl]⁺ is the Cl⁻ itself. It therefore directs the second incoming Cl⁻ to the position trans to it, yielding the trans isomer.
Hydrolysis (Aquation)
In aqueous solution, the chloride ligands of [PtCl₄]²⁻ can be sequentially replaced by water molecules in a process known as hydrolysis or aquation.[10][11] This is the first step in the activation of cisplatin within a cancer cell, where the intracellular chloride concentration is low. The stepwise hydrolysis leads to the formation of various chloro-aqua species.[12][13]
[PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻ [PtCl₃(H₂O)]⁻ + H₂O ⇌ cis/trans-[PtCl₂(H₂O)₂] + Cl⁻
These aquated species are generally more reactive than the parent tetrachloro complex and are the active forms that bind to biological macromolecules like DNA.
Table 2: Kinetic and Thermodynamic Data for [PtCl₄]²⁻ Reactions
| Reaction / Parameter | Value | Conditions |
| Hydrolysis (Aquation) | ||
| log β₄ for [PtCl₄]²⁻ | 13.99 ± 0.45 | 25 °C, 0.5-1.0 M HClO₄ |
| Ligand Substitution Kinetics | ||
| Rate Law | Rate = k₁[Pt(II)] + k₂[Pt(II)][Y] | General for Pt(II) |
| k₁ (acid hydrolysis of [PtCl₄]²⁻) | (3.9 ± 0.2) x 10⁻⁵ s⁻¹ | 25 °C |
| k₂ for Y = Br⁻ | (3.8 ± 0.2) x 10⁻³ M⁻¹s⁻¹ | 25 °C |
| k₂ for Y = I⁻ | (1.7 ± 0.1) x 10⁻¹ M⁻¹s⁻¹ | 25 °C |
| k₂ for Y = SCN⁻ | (1.8 ± 0.1) M⁻¹s⁻¹ | 25 °C |
| Oxidation by H₂O₂ | ||
| Rate Law | Rate = k[Pt(II)][H₂O₂] | [PtCl₄]²⁻ > 0.5 mM |
| k(H₂O₂) | (1.5 ± 0.1) x 10⁻² M⁻¹s⁻¹ | 35 °C |
Application in Anticancer Drug Synthesis
The primary application of K₂[PtCl₄] in drug development is its role as the starting material for cisplatin (cis-diamminedichloroplatinum(II)) and its analogues.
Experimental Protocol: Synthesis of Cisplatin from K₂[PtCl₄]
This procedure outlines the conversion of the previously synthesized K₂[PtCl₄] solution into cisplatin.
Materials:
-
Aqueous solution of K₂[PtCl₄] (from Protocol 2)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Aqueous ammonia (e.g., 3 M)
-
Dilute hydrochloric acid (e.g., 0.1 M)
-
Ice-water bath, filtration apparatus
Procedure:
-
In a beaker, dissolve ammonium chloride (e.g., 3 g) in a portion of the K₂[PtCl₄] solution (equivalent to ~4.15 g of solid K₂[PtCl₄]).
-
Carefully add aqueous ammonia dropwise while stirring until the solution is neutral to litmus (B1172312) paper. Then, add a slight excess of aqueous ammonia (e.g., ~0.02 mol). A large excess must be avoided as it can lead to the formation of the tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺, reducing the yield.
-
A yellow precipitate of cisplatin will form. The mixture may also contain a small amount of a green byproduct known as Magnus's green salt, [Pt(NH₃)₄][PtCl₄].
-
Cool the mixture in an ice-water bath for 1-2 hours to ensure complete precipitation.
-
Separate the yellow precipitate by suction filtration and wash it with several portions of ice-cold water to remove soluble salts.
-
For purification, the crude product can be recrystallized. Transfer the precipitate to a flask and add dilute HCl (e.g., 150 mL of 0.1 M HCl). Heat the suspension to dissolve the cisplatin, filter while hot to remove any insoluble impurities (like Magnus's green salt), and then cool the filtrate in an ice bath to recrystallize the pure, yellow, needle-like crystals of cisplatin.
-
Collect the purified crystals by filtration, wash with a small amount of ice-water, and air-dry.
Characterization Techniques
A variety of spectroscopic and analytical methods are employed to characterize tetrachloroplatinate(II) and its derivatives.
-
UV-Visible Spectroscopy: Used to monitor the progress of substitution and redox reactions, as the d-d transitions of the platinum center are sensitive to the coordination environment.
-
Infrared (IR) and Far-IR Spectroscopy: Provides information on the Pt-Cl stretching frequencies (typically around 300-340 cm⁻¹), which can help distinguish between cis and trans isomers in derivative complexes.
-
¹⁹⁵Pt NMR Spectroscopy: As ¹⁹⁵Pt is an NMR-active nucleus (I = 1/2, ~34% abundance), this technique is exceptionally powerful for studying platinum complexes in solution. The chemical shift is highly sensitive to the ligands in the coordination sphere, allowing for the identification of different species in a mixture, such as the various intermediates in hydrolysis reactions.
-
X-ray Crystallography: Provides definitive structural information in the solid state, including precise bond lengths and angles.
Conclusion
The coordination chemistry of tetrachloroplatinate(II) is a mature yet continuously relevant field. Its predictable square planar geometry and well-understood substitution mechanisms, governed by the trans effect, provide a rational basis for the synthesis of a wide range of platinum compounds. For drug development professionals, a thorough understanding of this chemistry is indispensable, as [PtCl₄]²⁻ remains the gateway to cisplatin, carboplatin, and the next generation of platinum-based anticancer agents. The detailed protocols and mechanistic insights presented in this guide serve as a foundational resource for researchers aiming to innovate in this critical area of medicinal inorganic chemistry.
References
- 1. CHM208: Square Planar Substitution [tony-haynes.staff.shef.ac.uk]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. trans effect M.Sc notes.pptx [slideshare.net]
- 4. Trans effect - Wikipedia [en.wikipedia.org]
- 5. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stepwise hydrolysis kinetics of tetrachloroplatinate(II) in base | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Potassium tetrachloroplatinate(II) | 10025-99-7 [chemicalbook.com]
- 12. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 13. Synthesis [ch.ic.ac.uk]
An In-depth Technical Guide to Platinum(II) Square Planar Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and therapeutic applications of platinum(II) square planar complexes. It is designed to serve as a core resource for professionals in the fields of inorganic chemistry, medicinal chemistry, and drug development.
Core Concepts of Platinum(II) Square Planar Complexes
Platinum(II) complexes predominantly adopt a square planar geometry due to the d⁸ electron configuration of the Pt(II) ion. This geometry is central to their chemical properties and biological activity. The stability and reactivity of these complexes are governed by factors such as the nature of the ligands, the trans effect, and the kinetic and thermodynamic properties of ligand substitution reactions.
The Trans Effect and Trans Influence
The trans effect is a kinetic phenomenon observed in square planar complexes where certain ligands increase the rate of substitution of the ligand positioned trans to them.[1] This effect is crucial in the rational synthesis of specific isomers of platinum complexes. The trans influence, on the other hand, is a thermodynamic phenomenon that describes the weakening of the bond between the metal and a ligand that is trans to another ligand.[1]
The trans effect is influenced by the sigma-donating and pi-accepting properties of the ligands.[2][3] Ligands with strong sigma-donating and pi-accepting capabilities exhibit a strong trans effect.[2] The general series of the trans effect for common ligands is: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O
Synthesis of Platinum(II) Square planar Complexes
The synthesis of platinum(II) square planar complexes often starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The strategic application of the trans effect is paramount in achieving the desired isomeric product.
Synthesis of Cisplatin (B142131)
Cisplatin (cis-diamminedichloridoplatinum(II)) is a cornerstone of platinum-based chemotherapy. A widely used method for its synthesis is the Dhara method, which proceeds through an iodide intermediate to ensure the formation of the cis isomer.[4]
Experimental Protocol: Synthesis of Cisplatin (Dhara Method)[4]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Silver nitrate (B79036) (AgNO₃)
-
Potassium chloride (KCl)
-
Distilled water
Procedure:
-
Formation of [PtI₄]²⁻: Dissolve K₂[PtCl₄] in a minimal amount of distilled water. Add a stoichiometric amount of KI (1:4 molar ratio) to the solution. The color will change from reddish-brown to a dark brown, indicating the formation of the tetraiodoplatinate(II) complex.
-
Formation of cis-[Pt(NH₃)₂I₂]: To the solution from step 1, slowly add ammonium hydroxide. A yellow precipitate of cis-diamminediiodoplatinum(II) will form.
-
Removal of Iodide Ligands: Filter and wash the yellow precipitate. Suspend the precipitate in distilled water and add two equivalents of a silver nitrate solution. This will precipitate silver iodide (AgI), leaving the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, in solution.
-
Formation of Cisplatin: Filter off the AgI precipitate. To the filtrate containing the diaqua complex, add an excess of potassium chloride. This will precipitate bright yellow crystals of cisplatin.
-
Purification: The cisplatin crystals can be purified by recrystallization from water.
Synthesis of Transplatin
The synthesis of transplatin (trans-diamminedichloridoplatinum(II)) also starts from K₂[PtCl₄], but the order of ligand addition is reversed compared to the synthesis of the cis isomer, leveraging the stronger trans effect of Cl⁻ compared to NH₃.
Experimental Protocol: Synthesis of Transplatin
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ammonium hydroxide (NH₄OH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Formation of [Pt(NH₃)₄]Cl₂: Dissolve K₂[PtCl₄] in water and add an excess of ammonium hydroxide. Heat the solution to form the stable tetraammineplatinum(II) chloride.
-
Formation of Transplatin: To the solution of [Pt(NH₃)₄]Cl₂, add a stoichiometric amount of hydrochloric acid. The strong trans effect of the chloride ions will preferentially replace the ammonia (B1221849) molecules that are trans to each other, leading to the formation of transplatin as a pale yellow precipitate.
Characterization Techniques
A variety of spectroscopic and analytical techniques are employed to characterize platinum(II) square planar complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹⁵Pt NMR: This is a powerful technique for directly observing the platinum center. The chemical shifts are highly sensitive to the coordination environment of the platinum atom, covering a very wide range.[5][6]
-
¹H and ¹³C NMR: These techniques provide information about the organic ligands coordinated to the platinum center.
-
¹⁵N NMR: When isotopically labeled ligands are used, ¹⁵N NMR can provide direct evidence of Pt-N bond formation.
Experimental Protocol: Sample Preparation for ¹⁹⁵Pt NMR Spectroscopy
Materials:
-
Platinum(II) complex
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube
-
External reference standard (e.g., 1.2 M Na₂PtCl₆ in D₂O)[6]
Procedure:
-
Dissolution: Dissolve an appropriate amount of the platinum(II) complex in the chosen deuterated solvent to achieve a suitable concentration for NMR analysis.
-
Reference: An external reference is commonly used for ¹⁹⁵Pt NMR. Prepare a sealed capillary containing the reference standard and place it inside the NMR tube with the sample solution.
-
Acquisition: Acquire the ¹⁹⁵Pt NMR spectrum using a high-field NMR spectrometer. Due to the wide chemical shift range, a large spectral width should be set. The number of scans will depend on the concentration of the sample and the natural abundance of ¹⁹⁵Pt (33.8%).
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of platinum(II) complexes, providing precise information on bond lengths, bond angles, and the overall molecular geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
Procedure:
-
Crystal Growth: Grow single crystals of the platinum(II) complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering of solvents.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structure.[7]
Other Techniques
-
Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are used to determine the molecular weight of the complex and can provide information about its fragmentation pattern.
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the ligands and can indicate coordination to the platinum center.
Reactivity of Platinum(II) Square Planar Complexes
The reactivity of platinum(II) square planar complexes is dominated by ligand substitution reactions. These reactions typically proceed through an associative mechanism involving a five-coordinate trigonal bipyramidal intermediate.
Aquation of Cisplatin
The anticancer activity of cisplatin is initiated by the hydrolysis, or aquation, of the complex inside the cell, where the chloride concentration is significantly lower than in the bloodstream.[8][9] The chloride ligands are replaced by water molecules, forming a positively charged, reactive species that can then bind to DNA.[8]
The rate constants for the aquation of cisplatin have been determined.[10][11]
Data Presentation: Structural and Kinetic Parameters
The following tables summarize key quantitative data for cisplatin and related complexes.
Table 1: Structural Parameters of Cisplatin and Transplatin
| Parameter | Cisplatin | Transplatin | Reference(s) |
| Bond Lengths (Å) | |||
| Pt-Cl | 2.32 - 2.33 | 2.32 | [12][13] |
| Pt-N | 2.01 - 2.05 | 2.05 | [12] |
| **Bond Angles (°) ** | |||
| Cl-Pt-Cl | 91.9 | 180 | [12][14] |
| N-Pt-N | 98.0 (calculated) | 180 | [15] |
| Cl-Pt-N | ~90 | ~90 | [16][17] |
Table 2: Kinetic Data for Cisplatin Aquation
| Reaction Step | Rate Constant (at 25-37 °C) | Reference(s) |
| First Aquation (k₁) | 1.5 x 10⁻³ min⁻¹ (at 25°C, pH 7) | [11] |
| 8 x 10⁻⁵ s⁻¹ (at 37°C) | [9] | |
| 1.62 x 10⁻⁵ s⁻¹ (in the presence of DNA) | [10] | |
| Second Aquation (k₂) | Slower than the first aquation | [18] |
Table 3: Cytotoxicity (IC₅₀) of Platinum Drugs against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Cisplatin | A549 | Lung | 7.49 (48h) | [19] |
| MCF-7 | Breast | Varies widely | [20] | |
| HeLa | Cervical | Varies widely | [20] | |
| HepG2 | Liver | Varies widely | [20] | |
| SKOV-3 | Ovarian | 2 - 40 (24h) | [21] | |
| A2780 | Ovarian | Varies | [22] | |
| UM-EC-1 | Endometrial | 0.022 µg/mL | [23] | |
| Carboplatin (B1684641) | TOV112D | Ovarian | Varies | [24] |
| OV90 | Ovarian | Varies | [24] | |
| UM-EC-1 | Endometrial | 0.096 µg/mL | [23] |
Note: IC₅₀ values can vary significantly between studies due to differences in experimental conditions.[20][21]
Mechanism of Action of Platinum-Based Anticancer Drugs
The primary target for cisplatin and its analogs is nuclear DNA. The binding of these complexes to DNA leads to the formation of DNA adducts, which disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
DNA Adduct Formation
Upon entering the cell and undergoing aquation, the platinum complex binds to the N7 position of purine (B94841) bases, primarily guanine (B1146940). The most common adducts are 1,2-intrastrand crosslinks between adjacent guanine residues.
Cellular Response and Signaling Pathways
The formation of platinum-DNA adducts activates a complex network of cellular signaling pathways.
The cell's DNA damage response (DDR) machinery recognizes the platinum-DNA adducts.[4][25] Key proteins involved in the DDR, such as those in the nucleotide excision repair (NER) and mismatch repair (MMR) pathways, attempt to repair the damage.[8][25] If the damage is too extensive to be repaired, the DDR can signal for apoptosis.
The tumor suppressor protein p53 plays a crucial role in the cellular response to cisplatin-induced DNA damage.[1][26] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis.[27]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also activated in response to cisplatin treatment.[2][28] The components of this pathway, including ERK, JNK, and p38, can have both pro-apoptotic and pro-survival roles depending on the cellular context.[2][29]
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Platinum(II) complex stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the platinum(II) complex in complete medium and add them to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Mandatory Visualizations
Diagram 1: Synthesis of Cisplatin and Transplatin
Caption: Synthetic pathways for cisplatin and transplatin.
Diagram 2: Cisplatin's Mechanism of Action
Caption: Cellular mechanism of action of cisplatin.
Diagram 3: Experimental Workflow for Cytotoxicity Assay
Caption: Experimental workflow for an MTT cytotoxicity assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Damage Response in Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01182B [pubs.rsc.org]
- 6. Bifunctional Binding of Cisplatin to DNA: Why Does Cisplatin Form 1,2-Intrastrand Cross-links with AG, But Not with GA? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of cytotoxicity of anticancer platinum drugs: evidence that cis-diamminedichloroplatinum(II) and cis-diammine-(1,1-cyclobutanedicarboxylato)platinum(II) differ only in the kinetics of their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solved The anticancer drug cisplatin hydrolyzes in water | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sibran.ru [sibran.ru]
- 16. savemyexams.com [savemyexams.com]
- 17. edu.rsc.org [edu.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 21. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Carboplatin sensitivity in epithelial ovarian cancer cell lines: The impact of model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Role of p53 in cisplatin-induced tubular cell apoptosis: dependence on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Role of the p38 MAPK pathway in cisplatin-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Potassium Tetrachloroplatinate(II): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a variety of solvent systems. Understanding the solubility of this key platinum compound is critical for its application in the synthesis of platinum-based anticancer drugs, the preparation of catalysts, and in other areas of chemical research. This document details quantitative solubility data, experimental protocols for solubility determination, and the chemical behavior of K₂[PtCl₄] in solution.
Quantitative Solubility Data
The solubility of potassium tetrachloroplatinate(II) is highly dependent on the solvent and the temperature. The following tables summarize the available quantitative data for its solubility in aqueous and organic media.
Solubility in Water
Potassium tetrachloroplatinate(II) is moderately soluble in water, and its solubility increases significantly with temperature.
| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Molar Solubility (mol/L) |
| 16 | 0.93 | 9.3 | 0.0224 |
| 20 | 1.0 | 10 | 0.0241 |
| 100 | 5.3 | 53 | 0.1277 |
Molar mass of K₂[PtCl₄] = 415.09 g/mol
Solubility in Organic Solvents
The solubility of potassium tetrachloroplatinate(II) in organic solvents is generally low. Quantitative data is scarce, and the available information is often qualitative.
| Solvent | Solubility | Notes |
| Ethanol | Insoluble | |
| Dimethylamine | Sparingly soluble | |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | Solubility is reported to increase with the addition of small amounts of methanol. |
| Acetonitrile | Reported to be a suitable solvent | No quantitative data available. |
| Dimethylformamide (DMF) | Reported to be a suitable solvent | No quantitative data available. |
| Methanol | Reported to have better solubility than other alcohols | No quantitative data available. |
| Water/Isopropanol Mixture | Soluble | A 1:0.7 mixture is mentioned. |
| Water/Methanol Mixture | Soluble | A 3:2 mixture is mentioned. |
| Chlorocarbons | Soluble (as an organic salt) | Conversion to organic salts like [PPN]₂PtCl₄ is necessary for solubility. |
It is important to note that the related sodium salt, sodium tetrachloroplatinate(II) (Na₂[PtCl₄]), exhibits solubility in alcohols, in contrast to the potassium salt.
Solubility in Ionic Liquids and Deep Eutectic Solvents
A study has investigated the solubility of several platinum salts, including potassium tetrachloroplatinate(II), in various ionic liquids (ILs) and deep eutectic solvents (DESs) at 323 K (50 °C). This suggests that these alternative solvent systems could be viable for dissolving K₂[PtCl₄], which is particularly relevant for electrochemical applications and green chemistry.
Experimental Protocols for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This can be coupled with a suitable analytical technique, such as UV-Vis spectroscopy, to quantify the concentration of the dissolved solute.
Shake-Flask Method for Equilibrium Solubility Determination
This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.
Materials and Equipment:
-
Potassium tetrachloroplatinate(II), analytical grade
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of potassium tetrachloroplatinate(II) to a known volume of the solvent in a vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the diluted solution using a calibrated analytical method, such as UV-Vis spectroscopy.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Quantification by UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the concentration of K₂[PtCl₄] in a solution by measuring its absorbance at a specific wavelength.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of K₂[PtCl₄] of known concentrations in the solvent of interest.
-
Determination of λmax: Scan one of the standard solutions across a range of wavelengths (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax). For platinum(IV) complexes in hydrochloric acid, a peak around 260 nm is reported, which can serve as a starting point for platinum(II) complexes as well.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the diluted, saturated solution (from the shake-flask experiment) at the same λmax.
-
Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of K₂[PtCl₄] in the diluted sample.
Chemical Behavior in Solution and Its Impact on Solubility
The solubility of potassium tetrachloroplatinate(II) is not only a physical property but is also influenced by its chemical behavior in solution.
Ligand Substitution Reactions
The chloride ligands in the [PtCl₄]²⁻ anion can be substituted by other ligands. This is a fundamental reaction in the synthesis of other platinum complexes, such as the anticancer drug cisplatin.
Synthesis of Cisplatin: K₂[PtCl₄] + 2 NH₃ → cis-[PtCl₂(NH₃)₂] + 2 KCl
This reaction is typically carried out in an aqueous solution. The product, cisplatin, has a much lower solubility in water than the starting material, which can lead to its precipitation from the reaction mixture.
Common-Ion Effect
According to Le Châtelier's principle, the solubility of an ionic compound is decreased by the presence of a common ion in the solution. For potassium tetrachloroplatinate(II), which dissociates in water to form 2K⁺ and [PtCl₄]²⁻ ions, its solubility is expected to decrease in aqueous solutions containing a common ion, such as KCl or other chloride salts. The addition of K⁺ or Cl⁻ ions will shift the dissolution equilibrium to the left, favoring the solid state and thus reducing the amount of K₂[PtCl₄] that can dissolve.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of K₂[PtCl₄].
Chemical Behavior of K₂[PtCl₄] in Aqueous Solution
The Serendipitous Role of Potassium Tetrachloroplatinate in the Genesis of Cisplatin: A Technical Guide
Abstract
The discovery of cisplatin (B142131), cis-diamminedichloroplatinum(II), stands as a landmark event in the history of medicinal chemistry, fundamentally altering the landscape of cancer treatment. This technical guide provides an in-depth exploration of the pivotal role played by a simple inorganic salt, potassium tetrachloroplatinate (K₂PtCl₄), in this discovery. What began as a biophysical experiment to investigate the effects of electric fields on cellular division serendipitously revealed the potent antiproliferative properties of platinum complexes. This paper details the initial observations, the key experimental protocols that led to the identification of the active platinum species, the chemical synthesis of cisplatin from K₂PtCl₄, and the early preclinical data that paved the way for its clinical development. Through detailed methodologies, structured data, and process visualizations, this guide serves as a comprehensive resource for understanding the foundational science behind one of oncology's most important drugs.
The Accidental Discovery: From Electric Fields to Platinum Complexes
In 1965, biophysicist Barnett Rosenberg at Michigan State University was investigating the influence of alternating electric fields on the growth of Escherichia coli.[1][2] The hypothesis was that the electric field might influence the alignment of molecules during mitosis in a manner analogous to a magnetic field aligning iron filings.[2] The experiment utilized what were believed to be inert platinum electrodes to pass a current through a bacterial culture.[3][4]
The initial observation was startling: upon applying the electric field, the bacteria ceased to divide but continued to grow, forming long, filamentous strands up to 300 times their normal length.[2] When the current was turned off, normal cell division resumed.[1] For two years, the research team believed they had discovered a physical method to control cell division.[2] However, rigorous follow-up experiments revealed that the electric field itself was not the cause. The true causative agent was a platinum-containing compound that had been formed electrolytically from the "inert" platinum electrodes and components of the culture medium, specifically ammonium (B1175870) and chloride ions.[2][5] This led to the identification of species like ammonium hexachloroplatinate ((NH₄)₂PtCl₆) as being responsible for the biological effect.[6]
This crucial insight shifted the research from biophysics to inorganic chemistry. Rosenberg hypothesized that if these platinum compounds could inhibit cell division in bacteria, they might exert a similar effect on the rapidly dividing cells characteristic of cancer.[7] This hypothesis marked the beginning of a research program that would ultimately lead to the synthesis and testing of cisplatin.
Experimental Protocols
Rosenberg's Bacterial Filamentation Experiment (Reconstruction)
This protocol is a reconstruction based on the descriptions in Rosenberg's 1965 Nature paper and subsequent reviews.
-
Objective: To observe the effect of electrolysis products from platinum electrodes on E. coli cell division.
-
Apparatus:
-
A culture chamber designed to allow for continuous observation of bacterial growth.
-
Two platinum wire electrodes.
-
An AC power source.
-
-
Reagents and Media:
-
Escherichia coli culture.
-
A sterile, nutrient-rich growth medium (e.g., Luria Broth).
-
The medium contained essential ions, including ammonium (NH₄⁺) and chloride (Cl⁻), which were later found to be critical for the formation of the active platinum species.
-
-
Procedure:
-
The culture chamber was inoculated with E. coli and filled with the sterile nutrient medium.
-
The platinum electrodes were placed into the medium, ensuring they did not touch.
-
An alternating electric current (e.g., 50 Hz) was passed through the electrodes. The voltage was kept low to minimize heating of the medium.
-
The bacterial culture was maintained at an optimal growth temperature (e.g., 37°C).
-
Bacterial morphology was observed periodically using light microscopy.
-
-
Expected Outcome: Inhibition of cell septation, leading to the formation of long, filamentous bacteria. The concentration of the electrolytically generated platinum species that induced this effect was later determined to be in the range of 1-10 parts per million (ppm).[8][9]
Synthesis of cis-Diamminedichloroplatinum(II) (Cisplatin) from K₂PtCl₄
The synthesis of isomerically pure cisplatin from potassium tetrachloroplatinate is a cornerstone of this discovery. The most widely adopted and reliable procedure is based on the method developed by Dhara in 1970, which cleverly uses the trans effect to direct the synthesis towards the desired cis isomer.[1][10]
-
Objective: To synthesize cis-[Pt(NH₃)₂Cl₂] from K₂PtCl₄.
-
Reagents:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Potassium iodide (KI)
-
Ammonia (B1221849) solution (NH₃, aq)
-
Silver nitrate (B79036) (AgNO₃) or Silver sulfate (B86663) (Ag₂SO₄)
-
Potassium chloride (KCl)
-
Deionized water, Ethanol, Ether
-
-
Procedure:
-
Step 1: Formation of Potassium Tetraiodoplatinate(II). An aqueous solution of K₂PtCl₄ is treated with a stoichiometric excess of potassium iodide (KI). The chloride ligands are replaced by iodide ligands, yielding a dark brown solution of K₂[PtI₄].[10][11] K₂[PtCl₄] + 4 KI → K₂[PtI₄] + 4 KCl
-
Step 2: Formation of cis-Diamminediiodoplatinum(II). Aqueous ammonia is added to the K₂[PtI₄] solution. Due to the strong trans effect of the iodide ligand, the ammonia molecules are added in a cis configuration, displacing two iodide ligands and causing the precipitation of a yellow solid, cis-[Pt(NH₃)₂I₂].[1][11] K₂[PtI₄] + 2 NH₃ → cis-[Pt(NH₃)₂I₂] (s) + 2 KI
-
Step 3: Formation of the Diaqua Complex. The filtered and dried cis-[Pt(NH₃)₂I₂] precipitate is suspended in water. An aqueous solution of silver nitrate (AgNO₃) is added. The silver ions precipitate the iodide ligands as insoluble silver iodide (AgI), which is removed by filtration. This leaves the soluble, highly reactive diaqua complex, cis-[Pt(NH₃)₂ (H₂O)₂]²⁺, in the filtrate.[10][11] cis-[Pt(NH₃)₂I₂] + 2 AgNO₃ + 2 H₂O → cis---INVALID-LINK--₂ + 2 AgI (s)
-
Step 4: Formation of Cisplatin. Potassium chloride (KCl) is added to the filtrate containing the diaqua complex. The aqua ligands are readily displaced by the chloride ions, resulting in the precipitation of the final product, cis-[Pt(NH₃)₂Cl₂] (cisplatin), as a bright yellow powder.[10] The product is then filtered, washed with cold water, ethanol, and ether, and dried. cis-[Pt(NH₃)₂ (H₂O)₂]²⁺ + 2 KCl → cis-[Pt(NH₃)₂Cl₂] (s) + 2 H₂O + 2 K⁺
-
Quantitative Data Summary
The transition from a laboratory curiosity to a potential therapeutic agent required rigorous quantitative assessment. The table below summarizes key data from the initial biological experiments.
| Parameter | Organism/Model | Value | Significance | Reference(s) |
| Bacterial Growth Inhibition | ||||
| Effective Platinum Concentration | Escherichia coli | ~1 - 10 ppm | Concentration of electrolytically generated platinum species that caused filamentous growth. | [6][8][9] |
| Minimum Inhibitory Conc. (MIC) | Escherichia coli | 9.5 ± 0.47 µM | Standardized measure of cisplatin's antibacterial potency. | [12] |
| Bacterial Elongation | Escherichia coli | Up to 300x normal length | Striking morphological change indicating inhibition of cell division but not growth. | [2][5] |
| Average Filament Length | Escherichia coli | 53 µm (at MIC) | A more precise measurement of the filamentation effect under defined conditions. | [13] |
| Antitumor Activity | ||||
| Tumor Model | Swiss white mice | Sarcoma 180 (solid tumor) | A standard preclinical model used to test the efficacy of anticancer agents. | [14] |
| Effective Dosage | Swiss white mice | 0.2 mg/kg (and higher) | Doses of cis-[PtCl₂(NH₃)₂] showing antitumor activity in initial animal studies. | [15][16] |
| Tumor Regression Rate | Swiss white mice | 63% - 100% | Percentage of mice with large, established Sarcoma 180 tumors showing complete regression. | [14] |
Visualizing the Discovery and Synthesis Pathway
Experimental and Logical Workflow of Cisplatin's Discovery
The diagram below illustrates the logical progression from Rosenberg's initial biophysical question to the identification of cisplatin's anticancer properties.
Caption: Logical workflow from initial observation to preclinical validation.
Chemical Synthesis of Cisplatin from K₂PtCl₄ (Dhara Method)
This diagram outlines the multi-step chemical synthesis that starts with potassium tetrachloroplatinate.
Caption: The Dhara synthesis pathway for cisplatin from K₂PtCl₄.
Mechanism of Action: The Biological Fate of the Platinum Complex
The therapeutic efficacy of cisplatin, born from K₂PtCl₄, is rooted in its ability to damage DNA in rapidly proliferating cancer cells. Once administered, cisplatin is a neutral molecule that can readily diffuse across cell membranes. Inside the cell, the low intracellular chloride concentration (~4 mM) compared to the bloodstream (~100 mM) triggers the hydrolysis of the chloride ligands, which are replaced by water molecules. This "aquation" process creates a positively charged, highly reactive electrophile.
This activated species preferentially binds to the N7 position of purine (B94841) bases (guanine and adenine) in DNA. The most common lesions are 1,2-intrastrand crosslinks between adjacent guanine (B1146940) residues.[17] These adducts create a significant kink in the DNA double helix, which obstructs the machinery of DNA replication and transcription. If the cell's DNA repair mechanisms fail to remove these adducts, the persistent damage triggers a cascade of signaling events that lead to programmed cell death, or apoptosis.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery – Cisplatin and The Treatment of Testicular and Other Cancers - NCI [cancer.gov]
- 3. On the Banks of the Red Cedar [onthebanks.msu.edu]
- 4. On the Banks of the Red Cedar [onthebanks.msu.edu]
- 5. A Lucky Strike: Rediscovery of an Anti-Cancer Drug by Barnett Rosenberg | Science Focus [sciencefocus.hkust.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. testicularcanceruk.com [testicularcanceruk.com]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. home.iitk.ac.in [home.iitk.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Effect of combination of TS-1 and low-dose cisplatin on sarcoma-180 mouse sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of the anti-tumor activity of S-1 by low-dose cisplatin in mice bearing the sarcoma-180 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Barnett Rosenberg - Wikipedia [en.wikipedia.org]
Tetrachloroplatinate(II) anion formula and charge
An In-depth Technical Guide to the Tetrachloroplatinate(II) Anion for Researchers and Drug Development Professionals
Introduction
The tetrachloroplatinate(II) anion, with the chemical formula [PtCl₄]²⁻ , is a square planar dianion of significant interest in inorganic chemistry and medicinal drug development.[1][2][3][4] In this complex, a central platinum atom in the +2 oxidation state is coordinated to four chloride ligands.[1] The anion is a critical precursor in the synthesis of platinum-based anticancer drugs, most notably cisplatin (B142131), and serves as a versatile starting material for a wide range of platinum coordination complexes.[5][6] Its distinct properties and reactivity are fundamental to its utility in both academic research and the pharmaceutical industry.
Core Properties and Data
Quantitative data for the common salt, potassium tetrachloroplatinate(II), are summarized below.
| Property | Data |
| Chemical Formula | K₂[PtCl₄] |
| Anion Formula | [PtCl₄]²⁻ |
| Anion Charge | 2- |
| Molar Mass (K₂[PtCl₄]) | 415.09 g/mol |
| Appearance | Reddish-orange / Ruby-red crystalline solid |
| Density (K₂[PtCl₄]) | 3.38 g/cm³ |
| Geometry | Square Planar |
| Solubility in water | 0.93 g/100 mL (16 °C) 5.3 g/100 mL (100 °C) |
Table 1: Physicochemical properties of Potassium Tetrachloroplatinate(II).[1][2][7]
Synthesis of Tetrachloroplatinate(II)
The most common salt of the tetrachloroplatinate(II) anion, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), is typically synthesized by the reduction of potassium hexachloroplatinate(IV) (K₂[PtCl₆]).[1][2] Reducing agents such as hydrazine (B178648) or sulfur dioxide are commonly employed for this conversion from the Pt(IV) to the Pt(II) state.[1][2]
Caption: Synthesis pathway for Potassium Tetrachloroplatinate(II).
Experimental Protocol: Synthesis of Potassium Tetrachloroplatinate(II)
This protocol is a modification of established methods for the reduction of K₂[PtCl₆].[8]
-
Suspension: Create a suspension of 9.72 g (0.02 mol) of potassium hexachloroplatinate(IV) in 100 cm³ of water in a 250 cm³ beaker.
-
Reduction: While stirring the mixture mechanically, add 1.0 g (0.01 mol) of hydrazine dihydrochloride in small portions. It is critical to avoid an excess of the reducing agent to prevent the formation of undesired hydrazine complexes or reduction to elemental platinum.[8]
-
Heating: Raise the temperature of the mixture to between 50-65°C over a period of 5-10 minutes.
-
Reaction: Maintain this temperature for approximately 2 hours. The reaction is nearing completion when only a small quantity of the yellow K₂[PtCl₆] starting material remains in the deep red solution.[8]
-
Isolation: After the reaction, the resulting solution containing K₂[PtCl₄] can be used directly for subsequent syntheses, such as that of cisplatin, or the product can be isolated through crystallization.
Role in Drug Development: Precursor to Cisplatin
The tetrachloroplatinate(II) anion is a cornerstone in the synthesis of platinum-based chemotherapy drugs.[5] Its most prominent role is as the starting material for cisplatin (cis-diamminedichloroplatinum(II)), one of the most effective and widely used anticancer agents.[6][9] The synthesis involves the displacement of the chloride ligands on the [PtCl₄]²⁻ complex by ammonia (B1221849) ligands.[2]
The most widely adopted procedure is the multi-step synthesis developed by Dhara, which allows for the production of isomerically pure cisplatin.[5][9] This method strategically uses the difference in the trans effect of iodide and chloride ligands to control the stereochemistry of the final product.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 3. Tetrachloroplatinate(2-) | Cl4Pt-2 | CID 61441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis - Wikipedia [en.wikipedia.org]
- 7. Potassium_tetrachloroplatinate [chemeurope.com]
- 8. Synthesis [ch.ic.ac.uk]
- 9. home.iitk.ac.in [home.iitk.ac.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cisplatin from Potassium Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the anticancer drug cisplatin (B142131) (cis-diamminedichloroplatinum(II)) starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The presented methodology is primarily based on the widely used procedure reported by Dhara, which is designed to selectively produce the cis-isomer and minimize the formation of unwanted byproducts.[1][2]
The synthesis of cisplatin is a cornerstone in the development of platinum-based anticancer therapeutics. The direct reaction of K₂[PtCl₄] with ammonia (B1221849) often leads to the formation of byproducts such as Magnus's green salt ([Pt(NH₃)₄][PtCl₄]) and the trans-isomer, transplatin.[2] The Dhara method circumvents these issues by utilizing an iodide intermediate, which leverages the stronger trans-effect of the iodo ligand compared to the chloro ligand to direct the ammine groups to a cis position.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of cisplatin via the Dhara method.
| Parameter | Value | Reference |
| Starting Material | Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]) | [3] |
| Intermediate 1 | Potassium Tetraiodoplatinate(II) (K₂[PtI₄]) | [1][2] |
| Intermediate 2 | cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]) | [1][2] |
| Intermediate 3 | cis-Diaquadiammineplatinum(II) (cis-[Pt(NH₃)₂(OH₂)₂]²⁺) | [1][2] |
| Final Product | cis-Diamminedichloroplatinum(II) (Cisplatin) | [1][2] |
| Typical Yield | ~60% (based on initial K₂[PtCl₆]) | [4] |
| Purity | High, suitable for biological studies | [5][6] |
Experimental Protocol: The Dhara Method
This protocol details the multi-step synthesis of cisplatin from potassium tetrachloroplatinate(II).[2]
Part 1: Synthesis of cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂])
-
Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄]):
-
In a 10 mL beaker, dissolve 125 mg of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in 200 µL of water.
-
Heat the solution to 40°C with stirring in an oil bath.
-
In a separate container, prepare a solution of 300 mg of potassium iodide (KI) in 500 µL of warm water.
-
Add the KI solution to the K₂[PtCl₄] solution. The color of the solution should change from reddish-brown to a dark brown, indicating the formation of K₂[PtI₄].[3]
-
Heat the mixture to 70°C with continuous stirring. Avoid overheating.
-
Once the temperature reaches 70°C, cool the mixture to room temperature.[3]
-
-
Formation of cis-Diamminediiodoplatinum(II):
-
To the cooled filtrate containing K₂[PtI₄], add 500 µL of a 2.0 M ammonia (NH₃) solution dropwise with stirring.[3]
-
A fine yellow precipitate of cis-[Pt(NH₃)₂I₂] should form immediately.[3][7]
-
If the supernatant remains dark yellow, add a few more drops of the ammonia solution to ensure the completion of the reaction.
-
Let the beaker stand for an additional 20 minutes at room temperature.
-
Collect the yellow crystalline product by filtration using a Hirsch funnel.
-
Wash the product with 500 µL of ice-cold ethanol (B145695), followed by 1 mL of ether.[3]
-
Air-dry the compound.
-
Part 2: Synthesis of cis-Diamminedichloroplatinum(II) (Cisplatin)
-
Conversion to the Diaqua Complex:
-
In a 25 mL beaker, suspend the dried cis-[Pt(NH₃)₂I₂] in 10 mL of water.
-
Add a stoichiometric amount of aqueous silver nitrate (B79036) (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄) to precipitate the iodide ions as silver iodide (AgI).[1][3][7] For example, use a solution of 63 mg of silver sulfate in 10 mL of water.[3]
-
Heat the suspension with stirring in a sand or oil bath at 70-80°C for 10-12 minutes.[3]
-
Filter the mixture to remove the AgI precipitate. The filtrate contains the soluble cis-[Pt(NH₃)₂(OH₂)₂]²⁺ complex.[1]
-
-
Formation of Cisplatin:
-
Concentrate the filtrate over an oil bath with stirring to a volume of approximately 2 mL.[3]
-
To this concentrated solution, add 330 mg of potassium chloride (KCl).[3]
-
Heat the mixture in an oil bath at 70-80°C for 2-3 minutes. Bright yellow crystals of cisplatin should precipitate.[3]
-
Continue heating for an additional 5-8 minutes.
-
Cool the mixture to 0°C in an ice-water bath.
-
Collect the final product by filtration using a Hirsch funnel.
-
Wash the crystals with 500 µL of ethanol followed by 1 mL of ether and then air-dry them.[3]
-
Purification
Purification of the final cisplatin product can be achieved by recrystallization from hot water containing either 0.1 M HCl or 0.9% NaCl.[2] The presence of chloride ions in the solvent inhibits the formation of platinum aqua or hydroxo complexes.[2]
Visual Representation of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of cisplatin from potassium tetrachloroplatinate(II) via the Dhara method.
Caption: Workflow for the synthesis of cisplatin via the Dhara method.
References
- 1. home.iitk.ac.in [home.iitk.ac.in]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Synthesis [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
K2PtCl4 as a Precursor for Platinum Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of platinum nanoparticles (PtNPs) using potassium tetrachloroplatinate (K2PtCl4) as a precursor. It is intended to serve as a comprehensive guide for researchers and professionals in the fields of materials science, nanotechnology, and drug development. The protocols outlined below are based on established chemical reduction and polyol synthesis methods, offering flexibility in controlling nanoparticle size and morphology.
Introduction
Platinum nanoparticles are of significant interest due to their unique catalytic, electronic, and biomedical properties. Their high surface-area-to-volume ratio and quantum size effects make them highly effective catalysts in a variety of chemical reactions. In the realm of drug development, PtNPs are being explored as therapeutic agents, particularly in oncology, and as versatile platforms for targeted drug delivery. Potassium tetrachloroplatinate (K2PtCl4) is a widely used and reliable precursor for the synthesis of PtNPs, offering consistent results and amenability to various synthesis methodologies.
Data Presentation: Influence of Synthesis Parameters on Nanoparticle Characteristics
The properties of the synthesized platinum nanoparticles are highly dependent on the reaction conditions. The following table summarizes the effects of key parameters on the resulting nanoparticle size, based on data from cited literature.
| Precursor Concentration (mM) | Reducing Agent | Stabilizer/Matrix | Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| 3 | Hydrogen Gas | Bacterial Cellulose | Not Specified | 6.3 | [1] |
| 5 | Hydrogen Gas | Bacterial Cellulose | Not Specified | Not Specified | [1] |
| 10 | Hydrogen Gas | Bacterial Cellulose | Not Specified | 7.8 | [1] |
| 10 | Sodium Borohydride (B1222165) | Nata de Coco | Room Temperature | ~1 | [2] |
| 20 | Hydrogen Gas | Bacterial Cellulose | Not Specified | 8.7 | [1] |
| 20 | Sodium Borohydride | Nata de Coco | Room Temperature | ~1 | [2] |
| 30 | Hydrogen Gas | Bacterial Cellulose | Not Specified | 9.3 | [1] |
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of platinum nanoparticles using K2PtCl4 as the precursor.
Chemical Reduction Method using Sodium Borohydride
This method is a rapid and straightforward approach for producing small, relatively monodisperse platinum nanoparticles.
Materials:
-
Potassium tetrachloroplatinate (K2PtCl4)
-
Sodium borohydride (NaBH4)
-
Stabilizing agent (e.g., sodium citrate (B86180), polyvinylpyrrolidone (B124986) (PVP), or a matrix like nata de coco)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glassware (beakers, flasks)
Procedure:
-
Prepare the Precursor Solution: Dissolve the desired amount of K2PtCl4 in deionized water to achieve the target concentration (e.g., 10 mM or 20 mM).[2]
-
Add Stabilizer/Matrix: If using a soluble stabilizer like sodium citrate or PVP, add it to the precursor solution and stir until fully dissolved. If using a matrix like nata de coco, immerse the matrix in the precursor solution.[2]
-
Prepare the Reducing Agent Solution: Freshly prepare a solution of sodium borohydride in deionized water. The concentration will depend on the desired molar ratio of reducing agent to precursor.
-
Reduction: While vigorously stirring the precursor solution, add the sodium borohydride solution dropwise. A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
Reaction Completion: Continue stirring the solution for a set period (e.g., 1-2 hours) to ensure the complete reduction of the platinum ions.
-
Purification: The resulting nanoparticle suspension can be purified by repeated centrifugation and redispersion in deionized water to remove unreacted reagents and byproducts.
Polyol Synthesis Method
The polyol method utilizes a high-boiling point alcohol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent. This method allows for better control over nanoparticle morphology and size distribution.
Materials:
-
Potassium tetrachloroplatinate (K2PtCl4)
-
Ethylene glycol
-
Stabilizing agent (e.g., Polyvinylpyrrolidone (PVP))
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask and condenser
Procedure:
-
Dissolve Precursor and Stabilizer: In a three-neck flask, dissolve the K2PtCl4 and the stabilizing agent (e.g., PVP) in ethylene glycol.
-
Heat the Solution: Heat the mixture to the desired reaction temperature (e.g., 140-160 °C) under constant stirring. A reflux condenser should be used to prevent solvent evaporation.
-
Reaction: Maintain the temperature and stirring for a specific duration (e.g., 1-3 hours). The color of the solution will gradually change as the platinum nanoparticles form.
-
Cooling and Purification: After the reaction is complete, allow the solution to cool to room temperature. The nanoparticles can be precipitated by adding a non-solvent like acetone (B3395972) and then collected by centrifugation. The purification process involves washing the nanoparticles with ethanol (B145695) and/or water to remove any residual ethylene glycol and stabilizer.
Application in Drug Development: Targeting Cancer Cell Signaling Pathways
Platinum nanoparticles synthesized from K2PtCl4 have shown promise as anticancer agents. One of their primary mechanisms of action is the induction of intracellular reactive oxygen species (ROS).[3] This elevation in ROS can trigger oxidative stress, leading to cellular damage and ultimately apoptosis (programmed cell death) in cancer cells. Furthermore, ROS can modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival, proliferation, and growth.[3]
Experimental Workflow for Evaluating Anticancer Activity
The following diagram illustrates a typical workflow for assessing the anticancer efficacy of synthesized platinum nanoparticles.
Caption: Workflow for evaluating the anticancer properties of platinum nanoparticles.
Signaling Pathway: Platinum Nanoparticle-Induced Apoptosis
The diagram below illustrates the proposed mechanism by which platinum nanoparticles induce apoptosis in cancer cells through the generation of ROS and the subsequent modulation of the PI3K/AKT and MAPK signaling pathways.
Caption: PtNP-induced apoptosis via ROS and signaling pathway modulation.
References
- 1. [PDF] Synthesis of Platinum Nanoparticles from K2PtCl4 Solution Using Bacterial Cellulose Matrix | Semantic Scholar [semanticscholar.org]
- 2. Preparation of functionalized platinum nanoparticles: a comparison of different methods and reagents [ouci.dntb.gov.ua]
- 3. Platinum nanoparticles in cancer therapy: chemotherapeutic enhancement and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Potassium Tetrachloroplatinate(II) in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a versatile and valuable reagent in organic synthesis, primarily serving as a stable and convenient source of platinum(II) for various catalytic transformations. Its applications span a range of reactions, from classical hydrosilylations to modern C-H bond functionalization and the synthesis of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing K₂[PtCl₄].
Hydrosilylation of Alkenes
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and finds extensive use in the synthesis of materials and fine chemicals. Potassium tetrachloroplatinate(II) is an effective precursor for homogeneous catalysts that promote this transformation with high efficiency and selectivity.
Application Note:
K₂[PtCl₄] can be employed as a pre-catalyst in a simple and recyclable system for the hydrosilylation of alkenes. In combination with a solvent like ethylene (B1197577) glycol (EG), it forms a highly active catalytic system, often leading to quantitative yields of the corresponding alkylsilanes. This system is particularly attractive due to its operational simplicity, recyclability, and the use of a readily available platinum salt. The reaction typically proceeds with anti-Markovnikov selectivity for terminal alkenes.
Quantitative Data Summary:
| Substrate | Silane | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1-Octene (B94956) | Triethylsilane | 0.001 | Ethylene Glycol | 30 | 10-20 min | ≥95 | [1] |
| 1-Hexene | Phenylsilane | 0.5-5 | Toluene | 100 | 18 h | 77 | [2] |
Experimental Protocol: Hydrosilylation of 1-Octene
This protocol is adapted from a highly efficient and recyclable catalytic system.[1]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ethylene glycol (EG)
-
1-Octene
-
Triethylsilane
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation: Prepare the catalytic system by dissolving K₂[PtCl₄] (0.001 mol%) in ethylene glycol (25 wt.% with respect to the reaction mass). The dissolution can be performed at room temperature under air.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq).
-
Addition of Silane: To the flask, add triethylsilane (1.0 eq).
-
Initiation of Reaction: Add the prepared Pt/EG catalytic system to the mixture of alkene and silane.
-
Reaction Conditions: Stir the resulting two-phase system vigorously at 30°C under air.
-
Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy. The reaction is typically complete within 10-20 minutes, indicated by the disappearance of the starting materials.
-
Work-up and Isolation: Upon completion, the upper organic layer containing the product is separated by simple decantation. The lower catalytic layer can be reused for subsequent reactions. The product, triethyl(octyl)silane, can be purified by distillation if required.
Experimental Workflow:
Caption: Workflow for the hydrosilylation of 1-octene.
C-H Bond Activation and Functionalization
The direct functionalization of otherwise inert C-H bonds is a transformative strategy in organic synthesis. Platinum complexes derived from K₂[PtCl₄] have been instrumental in the development of C-H activation chemistry, most notably in the Shilov system for the oxidation of alkanes.
Application Note:
Potassium tetrachloroplatinate(II) is a key component of the Shilov system, which enables the selective oxidation of alkanes, including methane, to alcohols or alkyl chlorides.[3] This system typically employs a platinum(II) catalyst in an aqueous medium with a strong oxidant, such as a platinum(IV) salt. The reaction proceeds via the oxidative addition of a C-H bond to the Pt(II) center, followed by oxidation to a Pt(IV) intermediate and subsequent nucleophilic attack to yield the functionalized product. This methodology demonstrates remarkable selectivity for terminal C-H bonds.
Quantitative Data Summary:
| Alkane | Product | Catalyst | Oxidant | Medium | Temperature (°C) | Yield (%) | Reference |
| Methane | Methanol / Methyl Chloride | K₂[PtCl₄] | K₂[PtCl₆] | H₂O | 120 | - | [3] |
| Methane | Methyl Bisulfate | (bpym)PtCl₂ | H₂SO₄ | H₂SO₄ | 220 | 72 | [3] |
Experimental Protocol: Representative Oxidation of an Alkane (Conceptual)
This conceptual protocol is based on the principles of the Shilov system.[3] Note: These reactions often require specialized high-pressure equipment and should be conducted with extreme caution by trained personnel.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium hexachloroplatinate(IV) (K₂[PtCl₆]) (as oxidant)
-
Alkane substrate (e.g., cyclohexane)
-
Deionized water
-
High-pressure reactor
Procedure:
-
Catalyst Solution: In a high-pressure reactor vessel, prepare an aqueous solution of K₂[PtCl₄] and K₂[PtCl₆].
-
Addition of Substrate: Add the alkane substrate to the reactor.
-
Reaction Conditions: Seal the reactor and pressurize with an inert gas if necessary. Heat the mixture to the desired temperature (e.g., 120°C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them by GC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. The organic products can be extracted with a suitable solvent (e.g., diethyl ether) and analyzed.
Logical Relationship Diagram:
Caption: The Shilov System for C-H Activation.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. Platinum catalysts derived from K₂[PtCl₄] have emerged as powerful tools for the synthesis of these important motifs, particularly through intramolecular cyclization reactions.
Application Note:
K₂[PtCl₄] can be used to generate active Pt(II) catalysts for the intramolecular alkylation of indoles containing an unactivated olefin tether.[4] This reaction provides a direct and atom-economical route to carbazole (B46965) and other polycyclic indole (B1671886) derivatives. The platinum catalyst activates the olefin towards nucleophilic attack by the electron-rich indole ring, leading to cyclization. This methodology is tolerant of various substituents on both the indole and the alkene chain. Although the original report uses PtCl₂, K₂[PtCl₄] serves as a readily available and effective precursor.
Quantitative Data Summary:
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-2-(4-pentenyl)indole | PtCl₂* | 2 | Dioxane/HCl | 60 | 24 | 92 | [4] |
*K₂[PtCl₄] can be used as a precursor for the active Pt(II) species.
Experimental Protocol: Intramolecular Alkylation of an Indole Derivative
This protocol is adapted from the platinum-catalyzed cyclization of 2-alkenyl indoles.[4]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or Platinum(II) chloride (PtCl₂)
-
1-Methyl-2-(4-pentenyl)indole
-
Anhydrous dioxane
-
Hydrochloric acid (HCl) solution in dioxane
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add K₂[PtCl₄] or PtCl₂ (2 mol%).
-
Addition of Substrate and Solvent: Add a solution of 1-methyl-2-(4-pentenyl)indole (1.0 eq) in anhydrous dioxane.
-
Addition of Acid: Add a small amount of HCl in dioxane (5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 60°C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up and Isolation: Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product, 4,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole, is purified by column chromatography on silica (B1680970) gel.
Signaling Pathway Diagram:
Caption: Catalytic cycle for indole alkylation.
References
- 1. Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PtCl4-catalyzed skeleton rearrangement–cyclization of tertiary indolyl-3-alkynols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum-catalyzed intramolecular alkylation of indoles with unactivated olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Platinum Catalysts Using Potassium Tetrachloroplatinate (K₂PtCl₄)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of platinum (Pt) catalysts from potassium tetrachloroplatinate(II) (K₂PtCl₄), a common and versatile precursor. The methodologies outlined below are suitable for a range of applications, from fundamental catalytic research to the development of novel therapeutic and diagnostic agents.
Introduction
Potassium tetrachloroplatinate(II) is a water-soluble platinum salt that serves as an excellent starting material for the synthesis of platinum nanoparticles and supported platinum catalysts. The size, shape, and dispersion of the resulting platinum particles can be controlled by the choice of synthesis method, reducing agent, support material, and reaction conditions. These factors, in turn, dictate the catalytic activity and selectivity of the final material. This document details three common preparation methods: Hydrogen Reduction on a Support Matrix, Wet Impregnation, and Colloidal Synthesis.
Data Presentation: Synthesis Parameters and Catalyst Characteristics
The following tables summarize the quantitative data extracted from various studies, illustrating the relationship between synthesis parameters and the resulting platinum catalyst properties.
Table 1: Effect of K₂PtCl₄ Precursor Concentration on Pt Nanoparticle Size via Hydrogen Reduction on Bacterial Cellulose (B213188)
| K₂PtCl₄ Concentration (mM) | Average Pt Particle Size (nm) |
| 3 | 6.3 |
| 5 | 7.1 |
| 10 | 8.0 |
| 20 | 8.8 |
| 30 | 9.3 |
Data synthesized from a study by Aritonang et al.[1]
Table 2: Influence of NaOH/Pt Molar Ratio on Pt Nanoparticle Size in Colloidal Synthesis
| NaOH/Pt Molar Ratio | Average Pt Particle Size (nm) |
| 25 | 1 - 2 |
| 10 | ~3 |
| 3 | ~5 |
This data illustrates the trend that a higher concentration of NaOH leads to smaller particle sizes in a polyol synthesis.[2]
Table 3: Catalytic Activity of Shape-Controlled Pt Nanoparticles in the Oxygen Reduction Reaction (ORR)
| Catalyst | Crystal Facet | Specific ORR Activity at 0.9 V (μA cm⁻²) |
| Ptcubic/C | (100) | 380.0 |
| Ptcuboctahedral/C | (111) and (100) | 514.9 |
| Commercial Pt/C | - | 350.0 |
This table highlights the influence of nanoparticle shape and exposed crystal facets on catalytic activity.[3]
Experimental Protocols
Protocol 1: Hydrogen Reduction on a Support Matrix (Bacterial Cellulose)
This method yields platinum nanoparticles dispersed within a porous support matrix.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Bacterial Cellulose (BC) membrane
-
Deionized water
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor with gas inlet and outlet
-
Magnetic stirrer and stir bar
-
Furnace or oven for drying
Procedure:
-
Support Preparation: Immerse the bacterial cellulose membrane in deionized water and clean it by sonication for 15 minutes.
-
Impregnation: Prepare an aqueous solution of K₂PtCl₄ with the desired concentration (e.g., 3 mM to 30 mM). Immerse the cleaned BC membrane in this solution and stir gently for 24 hours at room temperature to ensure complete impregnation.
-
Reduction:
-
Transfer the impregnated BC membrane to a glass reactor.
-
Purge the reactor with nitrogen gas for 30 minutes to remove any oxygen.
-
Switch the gas flow to hydrogen and heat the reactor to the desired reduction temperature (e.g., 200-400 °C). The specific temperature can influence particle size and crystallinity.
-
Maintain the hydrogen flow and temperature for 2-4 hours to ensure complete reduction of the platinum salt. The membrane will typically turn black, indicating the formation of platinum nanoparticles.
-
-
Post-Treatment:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Wash the resulting Pt-BC composite membrane with deionized water to remove any residual salts.
-
Dry the membrane in an oven at 60-80 °C for several hours.
-
Protocol 2: Wet Impregnation for Carbon-Supported Catalysts (Pt/C)
This protocol is adapted for the preparation of platinum catalysts on a high-surface-area carbon support.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
High-surface-area carbon support (e.g., Vulcan XC-72)
-
Deionized water or an appropriate solvent (e.g., acetone)
-
Reducing agent (e.g., sodium borohydride (B1222165) solution or hydrogen gas)
Equipment:
-
Beaker or round-bottom flask
-
Ultrasonic bath
-
Rotary evaporator (optional)
-
Tube furnace
Procedure:
-
Support Pre-treatment (Optional but Recommended): To introduce functional groups that can act as anchoring sites for platinum, the carbon support can be oxidized by refluxing in nitric acid. This should be followed by thorough washing with deionized water until the pH is neutral, and then drying.
-
Impregnation:
-
Disperse the carbon support in deionized water or another suitable solvent in a beaker.
-
Dissolve the calculated amount of K₂PtCl₄ in a separate small volume of the same solvent to achieve the desired platinum loading (e.g., 5-40 wt%).
-
Add the K₂PtCl₄ solution to the carbon slurry dropwise while stirring or sonicating.
-
Continue stirring the mixture for several hours to ensure uniform deposition of the platinum precursor onto the carbon support.
-
-
Solvent Removal: Remove the solvent by heating the slurry on a hotplate with stirring or by using a rotary evaporator.
-
Reduction:
-
Liquid Phase Reduction: Resuspend the dried powder in a suitable solvent (e.g., water or ethanol) and add a reducing agent like sodium borohydride solution dropwise while stirring.
-
Gas Phase Reduction: Place the dried powder in a tube furnace. Purge with nitrogen and then switch to a hydrogen flow at an elevated temperature (e.g., 200-500 °C) for several hours.
-
-
Final Processing: After reduction, filter the catalyst, wash it thoroughly with deionized water to remove any byproducts, and dry it in an oven at a moderate temperature (e.g., 80-120 °C).
Protocol 3: Colloidal Synthesis of Platinum Nanoparticles
This method produces platinum nanoparticles in a liquid phase, which can then be used in solution or deposited onto a support.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Solvent (e.g., ethylene (B1197577) glycol, water)
-
Reducing agent (e.g., sodium borohydride, ethylene glycol at high temperature)
-
Stabilizing agent/capping polymer (e.g., sodium polyacrylate, polyvinylpyrrolidone (B124986) (PVP))
Equipment:
-
Three-neck flask
-
Condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser and a magnetic stir bar, dissolve the stabilizing agent (e.g., sodium polyacrylate) in the chosen solvent (e.g., water).
-
Precursor Addition: Prepare an aqueous solution of K₂PtCl₄ and add it to the flask. The ratio of the stabilizing agent to the platinum precursor is a critical parameter for controlling the final particle shape and size.
-
Inert Atmosphere: Purge the solution with an inert gas like argon for at least 30 minutes to remove dissolved oxygen.
-
Reduction:
-
Chemical Reduction: While stirring vigorously, inject a freshly prepared aqueous solution of a strong reducing agent like sodium borohydride. The solution color should change, indicating the formation of platinum nanoparticles.
-
Polyol Reduction: If using ethylene glycol as both the solvent and reducing agent, heat the solution to a specific temperature (e.g., 160 °C) under an inert atmosphere. The reduction will proceed at the elevated temperature. The addition of a base like NaOH can influence the particle size.
-
-
Aging: Allow the reaction to proceed for a set amount of time (e.g., 1-3 hours) to ensure complete reduction and particle growth.
-
Purification: The resulting colloidal suspension can be purified by centrifugation and redispersion in a clean solvent to remove excess reactants and byproducts.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the preparation of platinum catalysts from K₂PtCl₄.
Caption: Disproportionation and Reduction Pathway of K₂PtCl₄.
Caption: Experimental Workflow for Pt/C Catalyst Synthesis.
References
Standard Protocols for the Reduction of Potassium Tetrachloroplatinate (K₂PtCl₄) to Platinum Metal: Application Notes for Researchers
For Immediate Release
These application notes provide detailed protocols for the chemical reduction of potassium tetrachloroplatinate (K₂PtCl₄) to platinum metal. The information is intended for researchers, scientists, and drug development professionals who require high-purity platinum nanoparticles or colloidal platinum for catalytic, biomedical, or other advanced applications. This document outlines various reduction methodologies, presents comparative data, and offers a step-by-step experimental workflow.
Introduction
Potassium tetrachloroplatinate (K₂PtCl₄) is a common and water-soluble platinum salt, making it an excellent starting material for the synthesis of platinum-based compounds and elemental platinum.[1] The reduction of the Pt(II) ion in the [PtCl₄]²⁻ complex to its zero-valent state (Pt(0)) is a fundamental process for producing platinum metal in various forms, from nanoparticles to colloids. The choice of reducing agent and reaction conditions significantly influences the characteristics of the final platinum product, such as particle size, morphology, and purity.
Comparative Analysis of Reduction Methods
Several reducing agents can be employed for the reduction of K₂PtCl₄. The selection of a specific agent and protocol will depend on the desired properties of the platinum metal, such as particle size and purity, as well as laboratory safety and equipment considerations. Below is a summary of common methods with available quantitative data.
| Reducing Agent | Precursor Concentration | Temperature (°C) | Particle Size (nm) | Yield (%) | Purity (%) | Reference |
| Hydrogen Gas (H₂) | 3 mM - 30 mM K₂PtCl₄ | Not Specified | 6.3 - 9.3 | Not Specified | Not Specified | [2] |
| Hydrazine (B178648) Dihydrochloride (B599025) (N₂H₄·2HCl) | 0.02 mol K₂PtCl₄ in 100 cm³ H₂O | 50 - 65 | Not Specified | ~95% (for K₂PtCl₄ from K₂PtCl₆) | Not Specified | [3][4] |
| Sodium Borohydride (B1222165) (NaBH₄) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Potassium Formate (HCOOK) | Not Specified | Elevated | Micrometric | Not Specified | Not Specified | [5] |
| Alcohols (e.g., Ethanol) | Appreciably soluble in water | Not Specified | Not Specified | Not Specified | Not Specified | [6][7] |
Experimental Protocols
The following are detailed protocols for two common methods of reducing K₂PtCl₄ to platinum metal.
Protocol 1: Reduction using Hydrazine Dihydrochloride
This method is a robust procedure for producing platinum metal and is often used as a preliminary step in the synthesis of other platinum compounds.
Materials:
-
Potassium tetrachloroplatinate (K₂PtCl₄)
-
Hydrazine dihydrochloride (N₂H₄·2HCl)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Hirsch funnel)
-
Ether
Procedure:
-
Dissolution: In a 250 cm³ beaker, suspend 9.72 g (0.02 mol) of potassium hexachloroplatinate(IV) (as a precursor to K₂PtCl₄ in solution) in 100 cm³ of deionized water.[4]
-
Reduction to K₂PtCl₄: While stirring mechanically, add 1.0 g (0.01 mol) of hydrazine dihydrochloride in small portions.[4] It is crucial to avoid an excess of hydrazine dihydrochloride to prevent the formation of hydrazine complexes and over-reduction to platinum metal in subsequent steps if the solution is made basic.[4]
-
Heating: Increase the temperature of the mixture to 50-65°C over 5-10 minutes. Maintain this temperature for approximately 2 hours, or until only a small amount of the yellow potassium hexachloroplatinate(IV) remains in the deep red solution of potassium tetrachloroplatinate(II).[4]
-
Isolation of Platinum Metal (if desired at this stage): To proceed with the reduction to platinum metal, the conditions can be adjusted. Treatment with alcohols, particularly in the presence of a base, will cause the reduction to platinum metal.[6][7] Alternatively, a stronger reducing agent can be added to the K₂PtCl₄ solution.
-
Purification: The resulting platinum precipitate can be collected by filtration, washed with deionized water, followed by ethanol and ether, and then dried.
Protocol 2: Synthesis of Platinum Nanoparticles using Hydrogen Gas
This method is suitable for producing platinum nanoparticles, with the particle size being dependent on the initial precursor concentration.[2]
Materials:
-
Potassium tetrachloroplatinate (K₂PtCl₄)
-
Bacterial cellulose (B213188) (BC) membrane (as a matrix)
-
Deionized water
-
Hydrogen gas (H₂) source
-
Reaction vessel
Procedure:
-
Precursor Solution Preparation: Prepare aqueous solutions of K₂PtCl₄ with concentrations ranging from 3 mM to 30 mM.
-
Matrix Immersion: Immerse a bacterial cellulose membrane into the K₂PtCl₄ solution. The BC membrane acts as a template and stabilizing agent for the nanoparticles.
-
Reduction: Introduce hydrogen gas as the reducing agent to the reaction vessel containing the K₂PtCl₄ solution and the BC membrane. The reduction of [PtCl₄]²⁻ to Pt(0) will occur on the surface and within the BC matrix.[2]
-
Formation of Nanoparticles: The formation of platinum nanoparticles is indicated by a color change of the BC membrane from transparent white to black.[8]
-
Characterization: The resulting platinum nanoparticles can be characterized using techniques such as X-ray diffraction (XRD) to determine particle size and scanning electron microscopy (SEM) to observe morphology.[2]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the reduction of K₂PtCl₄ to platinum metal.
Caption: Generalized workflow for the reduction of K₂PtCl₄.
Safety Precautions
-
Potassium tetrachloroplatinate is harmful if swallowed, inhaled, or absorbed through the skin.[9]
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle reducing agents such as hydrazine (a suspected carcinogen) and sodium borohydride (flammable) with extreme care and according to their safety data sheets.
-
Dispose of all platinum-containing waste in designated heavy metal waste containers.[9]
This document provides a foundational understanding and practical guidance for the reduction of K₂PtCl₄. For specific applications, further optimization of the reaction parameters may be necessary to achieve the desired material properties.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CA1156429A - Preparation of platinum complexes - Google Patents [patents.google.com]
- 4. Synthesis [ch.ic.ac.uk]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 7. Potassium_tetrachloroplatinate [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols: Ligand Substitution in Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrachloroplatinate(II) anion, [PtCl4]2-, is a cornerstone of platinum chemistry. As a d8 square planar complex, its ligand substitution reactions have been extensively studied, providing fundamental insights into the mechanisms of inorganic reactions.[1] These mechanisms are not merely of academic interest; they are critical to the synthesis of platinum-based anticancer drugs, most notably cisplatin (B142131) (cis-[Pt(NH3)2Cl2]).[2] Understanding the kinetics and pathways of ligand substitution allows for the rational design and stereospecific synthesis of platinum complexes with therapeutic value. This document provides a detailed overview of the reaction mechanisms, relevant kinetic data, and experimental protocols for studying and utilizing these reactions.
Reaction Mechanisms: The Associative Pathway
Ligand substitution reactions in square planar Pt(II) complexes, including [PtCl4]2-, predominantly follow an associative mechanism (A) , analogous to an SN2 reaction in organic chemistry.[3][4] The reaction proceeds through a five-coordinate trigonal bipyramidal (TBP) intermediate.[5] The overall process involves the incoming ligand (nucleophile, Y) attacking the platinum center, forming the TBP intermediate, followed by the departure of a leaving group (in this case, a chloride ion).
The kinetics of these substitutions are typically described by a two-term rate law: Rate = (k₁ + k₂[Y]) * [[PtCl₄]²⁻]
This rate law reveals two parallel pathways for the substitution reaction:
-
Solvent-Assisted Pathway (k₁ path): A slow, rate-determining step where a solvent molecule (S, typically water) displaces a chloride ligand to form a solvated intermediate, [PtCl3S]-. This intermediate then reacts rapidly with the incoming ligand Y. This pathway is independent of the concentration of the entering ligand Y.[6]
-
Direct Nucleophilic Attack (k₂ path): The entering ligand Y directly attacks the [PtCl4]2- complex to form the five-coordinate intermediate. The rate of this pathway is directly proportional to the concentration of the entering ligand Y.[7]
Figure 1: Competing pathways for ligand substitution in [PtCl4]2-.
A key principle governing the stereochemistry of the products is the trans effect . The trans effect is the labilization of the ligand trans to a directing ligand.[8] Ligands with strong trans-directing effects (e.g., I⁻, SCN⁻, NO₂⁻) will accelerate the substitution of the ligand opposite to them.[8] This principle is fundamental in directing the synthesis of specific isomers, such as in the production of cisplatin.
Quantitative Data: Substitution Rate Constants
The rates of substitution are highly dependent on the nature of the entering ligand (Y). The table below summarizes kinetic data for the reaction of [PtCl4]2- with various nucleophiles in an aqueous medium.
| Entering Ligand (Y) | k₁ (s⁻¹) [Solvent Path] | k₂ (M⁻¹s⁻¹) [Direct Path] |
| Cl⁻ | 3.9 x 10⁻⁵ | 1.7 x 10⁻³ |
| Br⁻ | 3.9 x 10⁻⁵ | 3.8 x 10⁻³ |
| I⁻ | 3.9 x 10⁻⁵ | 8.3 x 10⁻² |
| SCN⁻ | 3.9 x 10⁻⁵ | 1.6 x 10⁻¹ |
| DMSO | 3.9 x 10⁻⁵ | ~1.0 x 10⁻³ |
| NH₃ | 3.9 x 10⁻⁵ | 3.5 x 10⁻³ |
Note: Data compiled and representative of values found in the literature.[6][7] The solvent path rate constant (k₁) corresponds to the rate of aquation.
Experimental Protocols
Protocol 1: Kinetic Analysis of Ligand Substitution via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the rate constants k₁ and k₂ for the substitution of a chloride ligand in [PtCl4]2- by an entering ligand Y.
Objective: To measure the pseudo-first-order rate constant (k_obs) at various concentrations of the entering ligand and subsequently determine k₁ and k₂.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Entering ligand salt (e.g., NaBr, KI, KSCN)
-
Deionized water
-
Constant-temperature UV-Vis spectrophotometer with cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of K₂[PtCl₄] (e.g., 1.0 mM) in deionized water.
-
Prepare a series of stock solutions of the entering ligand Y at various high concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM). The concentration of Y should be at least 10-fold greater than the platinum complex to ensure pseudo-first-order conditions.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired wavelength where the absorbance change between the reactant and product is maximal.[9] This must be determined by scanning the spectra of the initial reactant [PtCl4]2- and the final product [PtCl3Y]2-.
-
Equilibrate the instrument and the cuvette holder to a constant temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette the required volume of the entering ligand solution and deionized water into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, precise volume of the K₂[PtCl₄] stock solution into the cuvette. Mix rapidly and immediately start recording the absorbance as a function of time.
-
Continue data collection for at least 3-5 half-lives, until the absorbance value becomes stable.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay equation: A_t = A_∞ + (A₀ - A_∞)e^(-k_obs * t).
-
Repeat the experiment for each concentration of the entering ligand Y.
-
Plot k_obs versus the concentration of Y ([Y]). The resulting plot should be a straight line according to the equation: k_obs = k₁ + k₂[Y] .
-
The y-intercept of the plot gives the value of k₁ , and the slope of the line gives the value of k₂ .
-
Figure 2: Experimental workflow for kinetic analysis.
Protocol 2: Synthesis of Cisplatin (cis-[Pt(NH₃)₂Cl₂])
This protocol is based on the widely used Dhara method, which leverages the trans effect to achieve stereospecific synthesis of the cis isomer.[2][10]
Objective: To synthesize isomerically pure cisplatin from K₂[PtCl₄].
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Silver nitrate (B79036) (AgNO₃)
-
Potassium chloride (KCl)
-
Deionized water, ethanol
-
Beakers, magnetic stirrer, heating plate, filtration apparatus (Büchner funnel)
Procedure:
-
Formation of K₂[PtI₄]: Dissolve K₂[PtCl₄] in a minimal amount of water. Add a concentrated solution of excess potassium iodide (KI). The solution color will change from orange-red to dark brown, indicating the formation of [PtI4]2-. This step is crucial because iodide (I⁻) has a stronger trans effect than chloride (Cl⁻).[8]
-
Formation of cis-[Pt(NH₃)₂I₂]: To the dark brown solution of [PtI4]2-, slowly add ammonium hydroxide (NH₄OH). A yellow precipitate of cis-[Pt(NH3)2I2] will form. The two ammonia (B1221849) ligands add cis to each other due to the strong trans effect of the iodide ligands. Heat the mixture gently to complete the reaction.
-
Isolation of the Intermediate: Cool the mixture and collect the yellow precipitate by vacuum filtration. Wash the solid with hot water, followed by ethanol, and then dry it.
-
Removal of Iodide Ligands: Suspend the dried cis-[Pt(NH3)2I2] in water. Add a stoichiometric amount of silver nitrate (AgNO₃) solution. Insoluble silver iodide (AgI) will precipitate, leaving the soluble diaqua complex, cis-[Pt(NH3)2(H2O)2]2+, in solution.
-
Formation of Cisplatin: Filter off the AgI precipitate. To the clear filtrate containing the diaqua complex, add a concentrated solution of potassium chloride (KCl). The chloride ions will displace the aqua ligands, causing the final product, cisplatin (cis-[Pt(NH3)2Cl2]), to precipitate as a yellow solid.
-
Purification: Collect the cisplatin by filtration. The purity can be enhanced by recrystallizing the product from hot water containing a small amount of HCl to suppress aquation.[10]
Figure 3: Workflow for the synthesis of cisplatin via the Dhara method.
Applications in Drug Development
The study of [PtCl4]2- substitution mechanisms is directly applicable to the pharmaceutical industry.
-
Rational Synthesis: A thorough understanding of the associative mechanism and the trans effect is what allows for the specific synthesis of the cis isomer of platin-drugs, which is therapeutically active, while avoiding the inactive and more toxic trans isomer.[2][10]
-
Prodrug Development: Research into Pt(IV) complexes, which act as prodrugs, relies on these fundamental principles. Pt(IV) complexes are more inert to substitution but are reduced to active Pt(II) species in the body.[11] The design of these prodrugs, including their axial ligands which are shed upon reduction, is an active area of research.
-
Understanding Drug Action and Resistance: The mechanism of action of cisplatin involves the aquation of the complex inside a cell (where chloride concentration is low), forming a reactive species that binds to DNA. This process is a ligand substitution reaction. Understanding its kinetics helps in modeling drug efficacy and developing strategies to overcome resistance, which can be caused by cellular species (like glutathione) that bind to the platinum center and deactivate it.[12]
References
- 1. Part 1, Substitution reactions in square planar complexes.pptx [slideshare.net]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. Ligand substitution reactions | PPT [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand substitution reactions | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Laboratory Preparation of Transplatin from K₂[PtCl₄]: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory synthesis of transplatin (trans-diamminedichloridoplatinum(II)) from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The synthesis is a two-step process involving the initial formation of tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) followed by its conversion to transplatin. This protocol is intended for researchers in chemistry, materials science, and drug development who require a reliable method for the preparation of this important platinum coordination complex.
Introduction
Transplatin is the trans-isomer of the well-known anticancer drug, cisplatin. While transplatin itself does not exhibit the same level of anticancer activity as its cis-counterpart, it serves as a crucial starting material and reference compound in the development of new platinum-based therapeutic agents.[1] The stereochemistry of these platinum complexes plays a critical role in their biological activity. The reliable synthesis of pure transplatin is therefore essential for research into the structure-activity relationships of platinum drugs. The most common and reliable laboratory-scale synthesis of transplatin from K₂[PtCl₄] proceeds via the formation of the water-soluble tetraammineplatinum(II) chloride intermediate.[1][2] This intermediate is then converted to the final product, transplatin, by controlled reaction with hydrochloric acid.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | 415.09 | ≥ 99.9% | e.g., Sigma-Aldrich |
| Ammonia (B1221849) solution | NH₃ | 17.03 | 28-30% in H₂O | e.g., Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | 37% (concentrated) | e.g., VWR |
| Deionized Water | H₂O | 18.02 | High Purity | Laboratory Supply |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 95% or absolute | Laboratory Supply |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Laboratory Supply |
Table 2: Expected Yields and Purity
| Step | Product | Theoretical Yield | Typical Experimental Yield (%) | Purity |
| 1 | Tetraammineplatinum(II) chloride monohydrate | Dependent on starting K₂[PtCl₄] | 85-95% | High |
| 2 | Transplatin | Dependent on starting [Pt(NH₃)₄]Cl₂·H₂O | 70-80% | > 98% |
Table 3: Characterization Data for Transplatin
| Analysis | Specification |
| Appearance | Yellow crystalline solid |
| Molecular Formula | H₆Cl₂N₂Pt |
| Molecular Weight | 300.05 g/mol |
| Elemental Analysis | %H: 2.01, %Cl: 23.63, %N: 9.34, %Pt: 65.02 (Calculated) |
| ¹H NMR (D₂O) | No signal expected for ammine protons under typical conditions |
| ¹⁹⁵Pt NMR (DMF) | δ ≈ -2100 ppm |
| IR Spectroscopy (cm⁻¹) | ν(N-H): ~3200-3300, δ(NH₃): ~1600, ν(Pt-N): ~500, ν(Pt-Cl): ~330 |
Experimental Protocols
Step 1: Synthesis of Tetraammineplatinum(II) Chloride Monohydrate ([Pt(NH₃)₄]Cl₂·H₂O)
This initial step involves the displacement of the chloride ligands in K₂[PtCl₄] with ammonia to form the stable tetraammineplatinum(II) complex.
Procedure:
-
In a 100 mL beaker, dissolve 1.0 g of K₂[PtCl₄] in 20 mL of deionized water. Gentle heating may be applied to facilitate dissolution.
-
In a separate container, carefully add 10 mL of concentrated ammonia solution (28-30%) to 20 mL of deionized water. Caution: This should be performed in a well-ventilated fume hood as the reaction is exothermic and generates ammonia gas.
-
Slowly add the diluted ammonia solution to the K₂[PtCl₄] solution with continuous stirring.
-
A color change from red-orange to a pale yellow or colorless solution should be observed as the tetraammine complex forms.
-
Heat the reaction mixture to boiling for 10-15 minutes to ensure the completion of the reaction.
-
Reduce the volume of the solution to approximately 10 mL by gentle heating on a hot plate.
-
Allow the solution to cool to room temperature, and then place it in an ice bath for at least 30 minutes to induce crystallization of the product.
-
Collect the white crystalline precipitate of [Pt(NH₃)₄]Cl₂·H₂O by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two small portions of ice-cold ethanol (5 mL each) and then with a small portion of diethyl ether (5 mL).
-
Dry the product in a desiccator over a suitable drying agent (e.g., CaCl₂).
-
Record the yield of the dried product.
Step 2: Synthesis of Transplatin (trans-diamminedichloridoplatinum(II))
This step involves the controlled replacement of two ammine ligands in the tetraammineplatinum(II) complex with chloride ions from hydrochloric acid to yield transplatin.
Procedure:
-
In a 50 mL beaker, dissolve the dried [Pt(NH₃)₄]Cl₂·H₂O from Step 1 in 20 mL of deionized water.
-
Slowly and with stirring, add 5 mL of concentrated hydrochloric acid (37%) to the solution.
-
Heat the solution to a gentle boil in a fume hood.
-
Continue to heat and stir the solution, allowing it to evaporate slowly. As the volume reduces, a yellow precipitate of transplatin will begin to form.
-
Reduce the volume to approximately 5-7 mL.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to complete the precipitation.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the transplatin crystals with a small amount of ice-cold deionized water (2-3 mL), followed by a small portion of ice-cold ethanol (3 mL), and finally with diethyl ether (5 mL).
-
Dry the final product in a desiccator.
-
Determine the final yield and characterize the product using appropriate analytical techniques (see Table 3).
Mandatory Visualizations
Synthesis Workflow
References
Application Notes and Protocols: Tetrachloroplatinate(II) in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) as a catalyst precursor in homogeneous catalysis. The focus is on its application in hydrosilylation, olefin hydrogenation, and the water-gas shift reaction.
Application Note 1: Hydrosilylation of Alkenes
Introduction
Potassium tetrachloroplatinate(II) is a widely used and effective precursor for catalysts in hydrosilylation reactions, which involve the addition of a silicon-hydride bond across a carbon-carbon double bond. This reaction is of significant industrial importance, particularly in the production of silicones, silane (B1218182) coupling agents, and in organic synthesis. While chloroplatinic acid (H₂PtCl₆) is also commonly used, K₂[PtCl₄] serves as a convenient and solid alternative, often generating the active catalytic species in situ. The most famous catalyst derived from platinum precursors for this reaction is the Karstedt's catalyst.
Catalytic Cycle
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. The catalytic cycle involves the oxidative addition of the silane to the platinum(0) species, followed by coordination of the olefin, migratory insertion, and finally, reductive elimination of the alkylsilane product to regenerate the platinum(0) catalyst.
Applications
The primary application of tetrachloroplatinate(II)-catalyzed hydrosilylation is in the crosslinking of silicone polymers to produce elastomers, adhesives, and coatings. It is also pivotal in the synthesis of organofunctional silanes, which are used as coupling agents to enhance the adhesion between organic polymers and inorganic materials.
Quantitative Data for Hydrosilylation
| Substrate/Silane | Catalyst Precursor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Allyl Chloride / Trichlorosilane (B8805176) | H₂PtCl₆/PtCl₄ | 10⁻⁵ - 10⁻⁴ | - | 100-120 | - | >95 | [1] |
| 1-Octene / Triethoxysilane | Pt(II)-phosphine complex | - | - | Photoactivated | <1 | High | [2] |
| Phenylacetylene / Triethylsilane | PtCl₂(bpy-derivative) | 1 | Toluene | 80 | 2 | ~100 | [3] |
| 2-Methylbut-3-yn-2-ol / Triethylsilane | PtCl₂(bpy-derivative) | 1 | Toluene | 80 | 1 | 99.4 | [3] |
Experimental Protocol: Synthesis of γ-Chloropropyl Trichlorosilane
This protocol is adapted from the general industrial synthesis of γ-chloropropyl trichlorosilane, a key intermediate for silane coupling agents.[1]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or a solution of chloroplatinic acid (H₂PtCl₆) in isopropanol (B130326) (Speier's catalyst).
-
Allyl chloride
-
Trichlorosilane (HSiCl₃)
-
A pressure reactor equipped with a stirrer, thermocouple, and pressure gauge.
Procedure:
-
Catalyst Preparation: Prepare a stock solution of the platinum catalyst. For example, dissolve a precise amount of K₂[PtCl₄] in a suitable solvent or use a commercially available solution of Speier's catalyst. The catalyst concentration is typically in the range of 10-100 ppm of platinum relative to the reactants.
-
Reaction Setup: Charge the pressure reactor with allyl chloride and the platinum catalyst solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Begin stirring and heat the reactor to the desired temperature (typically 100-120 °C). Slowly feed trichlorosilane into the reactor, maintaining the temperature and pressure within the desired range. The reaction is exothermic, so controlled addition is crucial.
-
Reaction Monitoring: Monitor the reaction progress by measuring the consumption of reactants via gas chromatography (GC) or by monitoring the reactor pressure.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. The crude product, γ-chloropropyl trichlorosilane, can be purified by distillation under reduced pressure.
Safety Precautions: Trichlorosilane and allyl chloride are volatile, flammable, and corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reactor must be properly rated for the pressures and temperatures employed.
Logical Workflow for Hydrosilylation
References
Application Notes and Protocols for Electrochemical Deposition of Platinum from Tetrachloroplatinate(II) Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical deposition of platinum films from tetrachloroplatinate(II) (PtCl₄²⁻) solutions. This technique is crucial for various applications, including the fabrication of high-performance electrodes for biosensors, fuel cells, and neural interfaces.
Introduction
Electrochemical deposition offers a versatile and cost-effective method for creating thin films of platinum with controlled thickness, morphology, and catalytic activity. The process involves the reduction of platinum ions from an electrolyte solution onto a conductive substrate by applying an external electrical potential or current. The characteristics of the resulting platinum film are highly dependent on various experimental parameters.
The overall reduction reaction for the deposition of platinum from a tetrachloroplatinate(II) solution is:
PtCl₄²⁻ + 2e⁻ → Pt + 4Cl⁻
This document outlines the key experimental considerations, provides detailed protocols for common deposition techniques, and summarizes the influence of various parameters on the final deposit.
Experimental Parameters and Their Influence
The properties of the electrodeposited platinum film, such as surface morphology, adhesion, and electrochemical activity, are critically influenced by several experimental parameters. A summary of these parameters and their effects is presented below.
Table 1: Key Parameters in Platinum Electrodeposition from Tetrachloroplatinate(II) and Their Effects
| Parameter | Typical Range | Influence on Platinum Deposit |
| Deposition Potential | -0.1 V to -0.8 V vs. Ag/AgCl | Affects nucleation and growth rate, morphology, and grain size. More negative potentials can lead to higher deposition rates but may also result in hydrogen evolution, affecting film quality. |
| Current Density | 0.5 to 5.5 mA/cm² | Influences deposition rate and film morphology. Higher current densities can lead to rougher deposits. |
| Deposition Time | Seconds to hours | Directly controls the thickness of the deposited platinum film. |
| [K₂PtCl₄] Concentration | 1 mM to 50 g/L | Higher concentrations generally lead to higher deposition rates. Affects the morphology and stability of the resulting film. |
| Supporting Electrolyte | e.g., H₂SO₄, HCl, K₂SO₄, KCl | Improves the conductivity of the solution and can influence the complex chemistry of the platinum ions and the resulting film morphology. |
| pH | Acidic to neutral | Can affect the stability of the tetrachloroplatinate(II) complex and the potential for hydrogen evolution. |
| Temperature | 25°C to 90°C | Affects the kinetics of the deposition process, diffusion of ions, and can influence the crystal structure of the deposit. |
| Substrate Material | e.g., Gold, Glassy Carbon, Silicon, Stainless Steel | The nature of the substrate influences the initial stages of nucleation and growth, as well as the adhesion of the platinum film. |
Experimental Protocols
The following are detailed protocols for the electrochemical deposition of platinum using common techniques. A standard three-electrode electrochemical cell is used, comprising a working electrode (the substrate), a counter electrode (typically a platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
General Workflow for Platinum Electrodeposition
The general procedure for platinum electrodeposition involves several key steps, from substrate preparation to the final characterization of the deposited film.
Caption: General workflow for the electrochemical deposition of platinum.
Protocol 1: Potentiostatic Deposition (Chronoamperometry)
This method involves applying a constant potential to the working electrode for a specific duration to deposit platinum.
Materials:
-
Working Electrode (e.g., Gold disk electrode)
-
Platinum wire or mesh counter electrode
-
Ag/AgCl reference electrode
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Deposition Solution: e.g., 10 mM K₂PtCl₄ in 0.5 M H₂SO₄
Procedure:
-
Substrate Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by sonication in deionized water and ethanol (B145695) to remove any residual polishing material.
-
Electrochemical Cleaning: Perform cyclic voltammetry (CV) in a cleaning solution (e.g., 0.5 M H₂SO₄) to obtain a clean, reproducible electrode surface.
-
Electrolyte Preparation: Prepare the deposition solution by dissolving K₂PtCl₄ in the supporting electrolyte. De-aerate the solution by bubbling with nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Cell Assembly: Assemble the three-electrode cell with the prepared substrate as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference.
-
Deposition:
-
Immerse the electrodes in the de-aerated deposition solution.
-
Apply a constant potential (e.g., -0.2 V vs. Ag/AgCl) for a set duration (e.g., 600 seconds). The choice of potential can be informed by preliminary cyclic voltammetry of the deposition solution.[1]
-
Record the current-time transient during the deposition process.
-
-
Post-Deposition:
-
Carefully remove the working electrode from the solution.
-
Rinse the electrode thoroughly with deionized water to remove any residual electrolyte.
-
Dry the electrode gently with a stream of nitrogen.
-
-
Characterization: Characterize the deposited platinum film using techniques such as scanning electron microscopy (SEM) for morphology and cyclic voltammetry in a standard electrolyte (e.g., 0.5 M H₂SO₄) to determine the electrochemically active surface area.
Protocol 2: Cyclic Voltammetry (CV) Deposition
This technique involves cycling the potential of the working electrode within a specific range in the deposition solution. This method can provide good control over the deposit morphology.[2]
Materials:
-
Same as Protocol 1.
-
Deposition Solution: e.g., 3 mM K₂PtCl₄ in 0.5 M phosphate (B84403) or sulfate (B86663) buffer.[2]
Procedure:
-
Substrate and Electrolyte Preparation: Follow steps 1-3 from Protocol 1.
-
Cell Assembly: Assemble the three-electrode cell as described in Protocol 1.
-
Deposition:
-
Immerse the electrodes in the de-aerated deposition solution.
-
Perform cyclic voltammetry for a set number of cycles (e.g., 10-50 cycles) within a potential window where the reduction of PtCl₄²⁻ occurs (e.g., from +1.2 V to -0.6 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).[2] The reduction of tetrachloroplatinate(II) will be observed as a cathodic peak in the voltammogram.
-
-
Post-Deposition and Characterization: Follow steps 6-7 from Protocol 1.
Influence of Experimental Parameters on Platinum Deposition
The relationship between experimental parameters and the resulting platinum film characteristics is complex. The following diagram illustrates some of these key relationships.
Caption: Relationship between parameters and Pt film properties.
Characterization of Electrodeposited Platinum Films
After deposition, it is essential to characterize the platinum films to ensure they meet the requirements for the intended application.
Table 2: Common Characterization Techniques for Electrodeposited Platinum Films
| Technique | Information Obtained |
| Cyclic Voltammetry (CV) | Electrochemically active surface area (ECSA) by measuring hydrogen adsorption/desorption peaks, purity, and electrochemical behavior.[3] |
| Scanning Electron Microscopy (SEM) | Surface morphology, grain size, and film uniformity. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and purity of the deposited film. |
| X-ray Diffraction (XRD) | Crystalline structure and crystallite size of the platinum deposit. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale. |
| Electrochemical Impedance Spectroscopy (EIS) | Interfacial properties, including charge transfer resistance and double-layer capacitance.[4][5] |
Troubleshooting
Table 3: Common Issues and Solutions in Platinum Electrodeposition
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor adhesion of the film | - Improper substrate cleaning- High internal stress in the deposit- Inappropriate substrate material | - Thoroughly clean and pretreat the substrate.- Optimize deposition parameters (e.g., lower current density).- Use an adhesion-promoting underlayer if necessary. |
| Rough, black, or powdery deposit | - Too high current density or deposition potential- Depletion of platinum ions near the electrode surface | - Decrease the applied current density or potential.- Introduce agitation or stirring to the electrolyte.- Increase the concentration of K₂PtCl₄. |
| Low deposition rate | - Low current density or potential- Low concentration of K₂PtCl₄- Low temperature | - Increase the applied current density or potential.- Increase the concentration of the platinum salt.- Increase the temperature of the deposition bath. |
| Hydrogen evolution | - Deposition potential is too negative | - Shift the deposition potential to a more positive value.- Adjust the pH of the electrolyte. |
By carefully controlling the experimental parameters and following the detailed protocols, researchers can reliably produce high-quality platinum films tailored for a wide range of scientific and industrial applications.
References
Application Notes and Protocols: Isomer Identification using K2PtCl4 Derivatives in the Kurnakow Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kurnakow test, a classic coordination chemistry experiment, provides a straightforward and visually distinct method for the differentiation of cis and trans isomers of square planar platinum(II) complexes, most notably in the context of cisplatin (B142131) and its inactive isomer, transplatin. This test is of significant importance in the synthesis and quality control of platinum-based anticancer drugs, where isomeric purity is critical for therapeutic efficacy and toxicity profiles. The procedure leverages the differential reactivity of the isomers with thiourea (B124793) (tu), a reaction governed by the trans effect. When reacted with an aqueous solution of thiourea, cis-diamminedichloroplatinum(II) (cis-[Pt(NH3)2Cl2]), commonly known as cisplatin, yields a yellow, soluble complex, tetrakis(thiourea)platinum(II) chloride ([Pt(tu)4]Cl2). In contrast, trans-diamminedichloroplatinum(II) (trans-[Pt(NH3)2Cl2]), or transplatin, forms a white, sparingly soluble precipitate of trans-diamminedithiourea platinum(II) chloride (trans-[Pt(NH3)2(tu)2]Cl2).[1] These distinct outcomes allow for the unambiguous identification of the geometric isomers.
Principle of the Kurnakow Test: The Trans Effect
The differential reactivity observed in the Kurnakow test is a direct consequence of the trans effect, which describes the labilization of ligands positioned trans to other ligands in a square planar complex. The magnitude of the trans effect follows a well-established series, with thiourea exhibiting a significantly stronger trans effect than both chloride and ammine ligands.
The accepted order of the trans effect for the ligands involved is: Thiourea (tu) > Chloride (Cl-) > Ammine (NH3)
Reaction Mechanism
The reaction pathways for the cis and trans isomers with thiourea are as follows:
-
Cis Isomer (Cisplatin):
-
The initial substitution of a chloride ligand by thiourea places the thiourea molecule trans to an ammine ligand.
-
Due to the strong trans effect of the newly introduced thiourea, the ammine ligand is labilized and readily substituted by a second thiourea molecule.
-
This process of substitution continues, driven by the strong trans effect of thiourea, until all four original ligands (two ammine and two chloride) are replaced, resulting in the formation of the stable, yellow, and soluble tetrakis(thiourea)platinum(II) complex.
-
-
Trans Isomer (Transplatin):
-
In the trans isomer, the two chloride ligands are positioned trans to each other, and the two ammine ligands are also trans to one another.
-
The initial substitution of a chloride ligand by thiourea places the thiourea molecule trans to the remaining chloride ligand.
-
The subsequent substitution of the second chloride by another thiourea molecule results in a complex where both thiourea ligands are trans to each other, and the two ammine ligands remain trans to each other.
-
Crucially, the ammine ligands are never positioned trans to a thiourea ligand. As thiourea has a much stronger trans effect than the ammine ligands, the Pt-NH3 bonds are not labilized, and no further substitution occurs. This leads to the formation of the stable, white, and poorly soluble trans-diamminedithiourea platinum(II) complex.
-
Data Presentation
The following table summarizes the expected outcomes and key properties of the products of the Kurnakow test when performed on cisplatin and transplatin.
| Isomer | Starting Complex | Reagent | Product | Appearance of Product | Solubility in Water |
| cis | cis-[Pt(NH3)2Cl2] | Thiourea (tu) | [Pt(tu)4]Cl2 | Yellow needles/precipitate | Soluble |
| trans | trans-[Pt(NH3)2Cl2] | Thiourea (tu) | trans-[Pt(NH3)2(tu)2]Cl2 | White precipitate | Sparingly soluble |
Experimental Protocols
Protocol 1: Qualitative Identification of cis- and trans-[Pt(NH3)2Cl2]
This protocol describes a qualitative test to visually distinguish between the cis and trans isomers.
Materials:
-
cis-[Pt(NH3)2Cl2] (cisplatin)
-
trans-[Pt(NH3)2Cl2] (transplatin)
-
Saturated aqueous solution of thiourea
-
Distilled water
-
Test tubes
-
Water bath or heating block
-
Pipettes
Procedure:
-
Place a small, equivalent amount (a few milligrams) of the platinum complex to be tested into a clean test tube.
-
Add a minimal amount of distilled water to dissolve the complex completely. Gentle warming may be required.
-
In a separate test tube, prepare a saturated aqueous solution of thiourea.
-
Add a few drops (e.g., 5-10 drops) of the saturated thiourea solution to the test tube containing the dissolved platinum complex.
-
Gently warm the mixture in a water bath at approximately 80-90°C for 5-10 minutes.
-
Observe any color changes and the formation of any precipitate.
Expected Results:
-
Cis Isomer: The solution will turn a distinct yellow color, and upon cooling, yellow needles of [Pt(tu)4]Cl2 may precipitate.
-
Trans Isomer: A white precipitate of trans-[Pt(NH3)2(tu)2]Cl2 will form.
Protocol 2: Quantitative Analysis of Isomeric Purity using HPLC
The Kurnakow test can be coupled with High-Performance Liquid Chromatography (HPLC) for the quantitative determination of isomeric impurities. This protocol provides a general framework; specific conditions may need to be optimized based on the available instrumentation and columns.
Principle:
After performing the Kurnakow reaction, the distinct products can be separated and quantified using an appropriate HPLC method. Alternatively, the unreacted starting material can be quantified.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of methanol (B129727) and water, specific ratios to be optimized)
-
Syringe filters (0.45 µm)
-
Standard solutions of purified [Pt(tu)4]Cl2 and trans-[Pt(NH3)2(tu)2]Cl2 (for calibration)
Procedure:
-
Reaction: Accurately weigh a known amount of the platinum complex sample and perform the Kurnakow test as described in Protocol 1, ensuring the reaction goes to completion. Use a defined volume of thiourea solution of known concentration.
-
Sample Preparation: After the reaction, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis. If a precipitate is formed (in the case of the trans isomer), it may need to be dissolved in a suitable solvent (e.g., DMF) and then diluted. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the HPLC conditions. An example of starting conditions could be:
-
Column: C18 reverse-phase
-
Mobile Phase: Methanol:Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Inject the prepared sample onto the HPLC system.
-
-
Quantification:
-
Develop a calibration curve by injecting standard solutions of the purified Kurnakow test products at various known concentrations.
-
Integrate the peak areas of the products in the sample chromatogram.
-
Calculate the concentration of each product in the sample by comparing its peak area to the calibration curve.
-
From the concentrations of the products, determine the initial ratio of cis and trans isomers in the sample.
-
Visualizations
Logical Relationship of the Kurnakow Test
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cisplatin Synthesis from K2PtCl4
Welcome to the technical support center for the synthesis of cisplatin (B142131) from potassium tetrachloroplatinate (K₂PtCl₄). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their cisplatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cisplatin from K₂PtCl₄?
A1: The most prevalent methods include the direct reaction with ammonia (B1221849), the Dhara method, and microwave-assisted synthesis. The direct reaction is simpler but often leads to significant byproduct formation. The Dhara method is a widely used multi-step process known for producing isomerically pure cisplatin.[1] Microwave-assisted synthesis offers a much faster reaction time.[2][3][4]
Q2: What are the main impurities I should be aware of during cisplatin synthesis?
A2: The primary impurities are Magnus's green salt ([Pt(NH₃)₄][PtCl₄]) and the trans isomer of cisplatin (transplatin).[1][5] Magnus's green salt is an insoluble polymer, while transplatin is a stereoisomer with different biological activity.[5]
Q3: How can I minimize the formation of Magnus's green salt?
A3: The formation of Magnus's green salt is a common issue in direct synthesis methods. The Dhara method effectively minimizes this impurity by first converting K₂PtCl₄ to an iodide intermediate (K₂PtI₄). The stronger trans-effect of the iodide ligand favors the formation of the cis isomer and prevents the formation of the polymeric salt.[5]
Q4: What is the "trans effect" and why is it important in cisplatin synthesis?
A4: The trans effect is the labilization of a ligand that is trans to another ligand in a square planar complex. In the Dhara method, the iodide ligand has a strong trans-directing influence. This ensures that when the second ammonia molecule is added, it substitutes the iodide ligand trans to another iodide, leading to the desired cis configuration of the final product.[6]
Q5: Is it possible to synthesize the trans isomer exclusively?
A5: Yes, under certain conditions. For example, in microwave-assisted synthesis, a reaction temperature of 150°C using K₂PtCl₄ and [RNH₃]OAc can lead to the exclusive formation of the trans isomer.[4][7]
Troubleshooting Guide
This guide addresses common problems encountered during cisplatin synthesis and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Dhara Method: Ensure the reaction mixture is heated appropriately during the formation of cis-[Pt(NH₃)₂I₂] and the subsequent reaction with silver nitrate (B79036). Monitor the reaction for the complete precipitation of intermediates. |
| Loss of product during purification: Product may be lost during filtration or washing steps. | Carefully transfer all precipitates and use minimal amounts of cold washing solvents to avoid dissolving the product. | |
| Incorrect stoichiometry: Molar ratios of reactants are critical for optimal yield. | Microwave Method: A K₂PtCl₄ : NH₄OAc : KCl molar ratio of 1:4:2 has been shown to provide the highest yields.[2][4][7] Accurately weigh all reactants. | |
| Side reactions: Formation of byproducts reduces the yield of the desired product. | Follow protocols that minimize side reactions, such as the Dhara method.[5] | |
| Green Precipitate Observed | Formation of Magnus's green salt: This is common in direct synthesis methods where ammonia is added directly to K₂PtCl₄.[1] | Utilize the Dhara method, which employs an iodide intermediate to prevent the formation of this salt.[5] If a green precipitate forms, it can be filtered off, but this will reduce the overall yield. |
| Product is a mix of cis and trans isomers | Reaction conditions favoring transplatin formation: Higher temperatures can favor the formation of the trans isomer.[4][7] | Microwave Method: Maintain the reaction temperature at 100°C for the synthesis of cisplatin. Higher temperatures (e.g., 150°C) will favor transplatin.[4][7] |
| Isomerization during purification: Prolonged heating during recrystallization can potentially lead to isomerization. | Use controlled heating and appropriate solvents for recrystallization, such as water containing 0.1 M HCl or 0.9% NaCl, to maintain the stability of the cis isomer.[1] | |
| Yellow product is difficult to filter | Very fine crystals: Rapid precipitation can lead to the formation of small crystals that are difficult to handle. | Allow the product to crystallize slowly by cooling the reaction mixture gradually. |
| Final product has low purity | Incomplete removal of byproducts: Magnus's green salt and transplatin may co-precipitate with the cisplatin. | Purification: Recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl is an effective method for purifying cisplatin.[1] For the microwave method, novel separation procedures have been developed to remove Magnus-type salts.[4] |
Data Presentation: Comparison of Cisplatin Synthesis Methods
The following table summarizes quantitative data from different synthesis methods for cisplatin starting from K₂PtCl₄.
| Synthesis Method | Key Reactants | Reaction Conditions | Reported Yield | Reaction Time | Key Advantages | Reference |
| Dhara Method | K₂PtCl₄, KI, NH₃, AgNO₃, KCl | Multi-step, aqueous solution | ~35% (user reported) | 2-3 hours | High purity, minimizes Magnus's green salt formation.[5][8] | [2][6] |
| Microwave-Assisted | K₂PtCl₄, NH₄OAc, KCl | 100°C, 15 minutes (synthesis) | 47% | ~80 minutes (total) | Rapid synthesis, suitable for radiolabeling.[2][4][7] | [2][4][7] |
| Direct Reaction | K₂PtCl₄, NH₃ | Varies | Generally lower due to byproducts | Varies | Simpler procedure | [1] |
Experimental Protocols
Protocol 1: Dhara Method for Cisplatin Synthesis
This protocol is a widely used method for producing high-purity cisplatin.
-
Step 1: Formation of Potassium Tetraiodoplatinate(II) (K₂PtI₄)
-
Dissolve K₂PtCl₄ in deionized water.
-
Add a saturated solution of potassium iodide (KI). The color of the solution will change from reddish-brown to dark brown, indicating the formation of K₂PtI₄.
-
-
Step 2: Formation of cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂])
-
To the K₂PtI₄ solution, add aqueous ammonia (NH₃). A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.
-
Collect the yellow precipitate by filtration and wash it with cold water.
-
-
Step 3: Formation of the Diaqua Complex
-
Suspend the cis-[Pt(NH₃)₂I₂] in water.
-
Add an aqueous solution of silver nitrate (AgNO₃). This will cause the precipitation of insoluble silver iodide (AgI).
-
Filter off the AgI precipitate. The filtrate contains the diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.
-
-
Step 4: Formation of Cisplatin
-
To the filtrate containing the diaqua complex, add potassium chloride (KCl).
-
A yellow precipitate of cisplatin (cis-[Pt(NH₃)₂Cl₂]) will form.
-
Collect the cisplatin by filtration, wash with cold water, then ethanol, and finally ether.
-
Dry the final product.
-
Protocol 2: Microwave-Assisted Synthesis of Cisplatin
This protocol offers a rapid synthesis of cisplatin.
-
Step 1: Reaction Mixture Preparation
-
In a microwave reaction vessel, combine K₂PtCl₄, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and potassium chloride (KCl) in a molar ratio of 1:4:2.[2][4][7]
-
Add deionized water to dissolve the reactants.
-
-
Step 2: Microwave Irradiation
-
Place the reaction vessel in a microwave synthesizer.
-
Irradiate the mixture at 100°C for 15 minutes.[3]
-
-
Step 3: Isolation and Purification
-
After the reaction is complete, cool the vessel.
-
Collect the crude cisplatin product by filtration.
-
Purify the product to remove unreacted starting materials and byproducts such as Magnus-type salts using appropriate separation techniques.[4] This may involve washing with specific salt solutions or recrystallization.
-
Visualizations
Caption: Experimental workflow for the Dhara synthesis of cisplatin.
Caption: Troubleshooting logic for common issues in cisplatin synthesis.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making Cisplatin with Microwaves - ChemistryViews [chemistryviews.org]
- 3. Microwave-assisted synthesis of cisplatin [morressier.com]
- 4. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnus's green salt - Wikipedia [en.wikipedia.org]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Technical Support Center: Synthesis of Platinum Nanoparticles Using K₂PtCl₄
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of platinum (Pt) nanoparticles using potassium tetrachloroplatinate (K₂PtCl₄) as a precursor.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of platinum nanoparticles, offering potential causes and solutions in a question-and-answer format.
Q1: The synthesized platinum nanoparticles are much larger than the target size. What could be the cause?
A1: Several factors can lead to the formation of oversized platinum nanoparticles. The primary reasons include:
-
High Precursor Concentration: An increased concentration of the K₂PtCl₄ precursor can lead to larger nanoparticle sizes.[1][2] It has been observed that as the precursor concentration increases, the resulting platinum particle size also increases.[1][2]
-
Insufficient Capping Agent/Stabilizer: Capping agents or stabilizers are crucial for controlling growth and preventing aggregation of nanoparticles.[3][4][5] An inadequate amount of capping agent will result in uncontrolled particle growth and agglomeration.
-
Inappropriate Reducing Agent Concentration: The concentration of the reducing agent, such as sodium borohydride (B1222165) (NaBH₄), can significantly impact the final particle morphology and size.[6]
-
Elevated Reaction Temperature: Higher temperatures can sometimes lead to an increase in nanoparticle size.[7]
Q2: The nanoparticle size distribution is very broad (polydisperse). How can I achieve a more uniform (monodisperse) size?
A2: A broad particle size distribution is a common challenge. To achieve a more uniform size, consider the following:
-
Optimize the Capping Agent: The choice and concentration of the capping agent are critical for ensuring uniform growth of nanoparticles.[3][8] Surfactants, polymers, and other ligands can be used to control the size and shape.[3][4]
-
Control the Nucleation and Growth Steps: To obtain a narrow size distribution, a mechanism to curb the growth of particles is necessary.[7] This can often be achieved by carefully controlling the reaction kinetics, such as the rate of addition of the reducing agent.
-
Use a Supporting Matrix: Synthesizing nanoparticles within a matrix, such as bacterial cellulose (B213188), can help control their size and prevent aggregation.[1][2]
Q3: My platinum nanoparticles are aggregating after synthesis. How can this be prevented?
A3: Aggregation is a common issue, particularly with "surfactant-free" nanoparticles. To prevent this:
-
Utilize Effective Capping Agents: Capping agents or stabilizers adhere to the nanoparticle surface, providing steric or electrostatic repulsion that prevents them from clumping together.[3][4][5]
-
Employ a Support Material: Dispersing the nanoparticles on a high-surface-area support material, like alumina (B75360) or carbon, can physically separate them and prevent aggregation.[7]
-
Control Post-Synthesis Processing: Ensure that washing and drying steps after synthesis are performed carefully to avoid inducing aggregation.
Q4: The yield of platinum nanoparticles is very low. What are the potential reasons?
A4: Low nanoparticle yield can be attributed to several factors:
-
Incomplete Reduction: The reduction of the K₂PtCl₄ precursor may be incomplete. This could be due to an insufficient amount of reducing agent or non-optimal reaction conditions (e.g., temperature, pH).
-
Precursor Stability: Ensure the K₂PtCl₄ solution is stable and has not degraded.
-
Loss During Purification: Nanoparticles can be lost during centrifugation, washing, or filtration steps. Optimize your purification protocol to minimize such losses.
Frequently Asked Questions (FAQs)
Q1: What is the role of a capping agent in platinum nanoparticle synthesis?
A1: Capping agents are molecules that bind to the surface of nanoparticles during their formation.[3][4] They play a crucial role in:
-
Controlling Size and Shape: By selectively binding to different crystal facets, capping agents can direct the growth of the nanoparticles, leading to control over their final size and morphology.[3][8]
-
Preventing Aggregation: They provide a protective layer that prevents the nanoparticles from aggregating, ensuring their stability in the solution.[3][4][5]
-
Influencing Catalytic Properties: The capping agent can also modify the electronic properties of the nanoparticle surface, which can in turn affect its catalytic activity.[3]
Q2: How does the concentration of K₂PtCl₄ affect the size of the resulting platinum nanoparticles?
A2: The concentration of the K₂PtCl₄ precursor has a direct impact on the final size of the platinum nanoparticles. Generally, a higher concentration of the precursor leads to the formation of larger nanoparticles.[1][2] This is because a higher concentration of platinum ions is available for reduction and subsequent particle growth.
Q3: What are some common reducing agents used for the synthesis of platinum nanoparticles from K₂PtCl₄?
A3: Several reducing agents can be used to reduce Pt(II) ions from K₂PtCl₄ to metallic Pt(0). Common examples include:
-
Sodium borohydride (NaBH₄): A strong reducing agent that allows for rapid reduction.[6][9]
-
Hydrogen gas (H₂): A clean reducing agent, often used in conjunction with a support material.[1][2]
-
Ethylene glycol: Can act as both the solvent and the reducing agent in the polyol synthesis method.[10]
-
Ascorbic acid: A mild reducing agent that can offer better control over the reaction kinetics.[6]
Q4: Can the morphology (shape) of platinum nanoparticles be controlled when using K₂PtCl₄?
A4: Yes, the shape of platinum nanoparticles can be controlled through various synthetic parameters. For instance, in a method using C₁₄TABr as a surfactant and NaBH₄ as a reducing agent, different shapes like dendritic structures, cuboctahedra, and cubes were obtained by varying the concentration of NaBH₄.[6] The addition of other ions, such as silver ions, has also been shown to control the development of different crystal facets, leading to shapes like nanocubes and nano-octahedra.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of precursor and reducing agent concentrations on the size and morphology of platinum nanoparticles.
Table 1: Effect of K₂PtCl₄ Concentration on Nanoparticle Size
| K₂PtCl₄ Concentration | Resulting Pt Nanoparticle Size | Reference |
| 3 mM | 6.3 nm | [1][2] |
| 5 mM | (not specified, but within 6.3-9.3 nm range) | [2] |
| 10 mM | 1.0 nm | [9] |
| 10 mM | (not specified, but within 6.3-9.3 nm range) | [2] |
| 20 mM | 1.0 nm | [9] |
| 20 mM | (not specified, but within 6.3-9.3 nm range) | [2] |
| 30 mM | 9.3 nm | [1][2] |
Table 2: Effect of NaBH₄ Concentration on Pt Nanoparticle Morphology
| K₂PtCl₄ Concentration | C₁₄TABr Concentration | NaBH₄ Concentration | Resulting Pt Nanoparticle Morphology | Reference |
| 1.5 mM | 150 mM | 7.5 mM | Dendritic particles | [6] |
| 1.5 mM | 150 mM | 30 mM | Cuboctahedra | [6] |
| 1.5 mM | 150 mM | 45 mM | Cubes | [6] |
| 1.5 mM | 150 mM | 60 mM | Irregular particles | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of Platinum Nanoparticles in a Bacterial Cellulose Matrix
-
Objective: To synthesize platinum nanoparticles of controlled size using a bacterial cellulose (BC) matrix and hydrogen gas as a reducing agent.
-
Materials:
-
Potassium tetrachloroplatinate (K₂PtCl₄)
-
Bacterial cellulose (BC) membrane
-
Deionized water
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Prepare aqueous solutions of K₂PtCl₄ with varying concentrations (e.g., 3 mM, 5 mM, 10 mM, 20 mM, and 30 mM).
-
Immerse a piece of BC membrane in each of the K₂PtCl₄ solutions.
-
Allow the precursor solution to impregnate the BC membrane.
-
Place the impregnated BC membrane in a reaction chamber.
-
Introduce hydrogen gas into the chamber to act as the reducing agent.
-
The reduction of Pt(II) to Pt(0) will occur on the surface and within the BC matrix, forming platinum nanoparticles.
-
After the reaction is complete, remove the Pt-BC composite membrane and wash it thoroughly with deionized water to remove any unreacted precursor and byproducts.
-
Dry the Pt-BC composite membrane for further characterization.
-
Protocol 2: Shape-Controlled Synthesis of Platinum Nanoparticles using NaBH₄
-
Objective: To synthesize platinum nanoparticles with different morphologies (dendritic, cuboctahedral, cubic) by controlling the concentration of the reducing agent.
-
Materials:
-
Potassium tetrachloroplatinate (K₂PtCl₄)
-
Tetradecyltrimethylammonium bromide (C₁₄TABr)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution containing 150 mM of C₁₄TABr and 1.5 mM of K₂PtCl₄ in a reaction vial at room temperature.
-
Prepare separate aqueous solutions of NaBH₄ with concentrations of 7.5 mM, 30 mM, 45 mM, and 60 mM.
-
To separate reaction vials containing the K₂PtCl₄ and C₁₄TABr solution, add one of the prepared NaBH₄ solutions to initiate the reduction.
-
Allow the reaction to proceed under stirring.
-
The color of the solution will change, indicating the formation of platinum nanoparticles.
-
After the reaction is complete, the nanoparticles can be collected by centrifugation.
-
Wash the collected nanoparticles with deionized water to remove residual reactants.
-
Resuspend the nanoparticles in a suitable solvent for storage or characterization.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of platinum nanoparticles.
Caption: The relationship between key synthesis parameters and nanoparticle properties.
References
- 1. [PDF] Synthesis of Platinum Nanoparticles from K2PtCl4 Solution Using Bacterial Cellulose Matrix | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives [mdpi.com]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 7. apjee-my.weebly.com [apjee-my.weebly.com]
- 8. [PDF] Shape Control of Platinum Nanoparticles by Using Different Capping Organic Materials | Semantic Scholar [semanticscholar.org]
- 9. ejournal.unsrat.ac.id [ejournal.unsrat.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. The synthesis and characterization of platinum nanoparticles: a method of controlling the size and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Tetrachloroplatinate(II) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of tetrachloroplatinate(II) ([PtCl₄]²⁻).
Frequently Asked Questions (FAQs)
Q1: My tetrachloroplatinate(II) solution is changing color from yellow/orange to a paler yellow or colorless. What is happening?
A1: This color change is a common indicator of the hydrolysis (or aquation) of the [PtCl₄]²⁻ complex. In aqueous solutions, the chloride ligands are sequentially replaced by water molecules. This process alters the coordination sphere of the platinum(II) ion, leading to a change in its light absorption properties. The initial [PtCl₄]²⁻ ion has a characteristic yellow-orange color, while the subsequent aqua-complexes, such as [PtCl₃(H₂O)]⁻ and [PtCl₂(H₂O)₂], are less colored.
Q2: What are the primary factors that affect the stability of my aqueous tetrachloroplatinate(II) solution?
A2: The long-term stability of aqueous [PtCl₄]²⁻ solutions is primarily influenced by the following factors:
-
Chloride Ion Concentration: A high concentration of free chloride ions in the solution will suppress the hydrolysis of [PtCl₄]²⁻ by shifting the equilibrium of the aquation reaction back towards the tetrachloro complex.[1][2]
-
pH: The pH of the solution can influence the rate of hydrolysis. In basic solutions, the hydrolysis of [PtCl₄]²⁻ is observed to proceed through sequential reactions.[3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.[2]
-
Light Exposure: Aqueous solutions of [PtCl₄]²⁻ can be sensitive to light, which may induce photo-aquation or other photochemical reactions. It is recommended to store solutions in the dark.[4]
-
Presence of Oxidizing Agents: Strong oxidizing agents, such as hydrogen peroxide, can oxidize platinum(II) to platinum(IV), forming complexes like [PtCl₆]²⁻.[4][5]
Q3: How can I improve the long-term stability of my stock solutions?
A3: To enhance the stability of your aqueous tetrachloroplatinate(II) solutions, consider the following:
-
Increase Chloride Concentration: Prepare and store your solutions in a medium with a high concentration of a chloride salt (e.g., NaCl or HCl). A chloride concentration of greater than 0.1 M is often sufficient to suppress aquation.[4]
-
Control pH: For applications where it is feasible, maintaining a slightly acidic pH can help to minimize certain degradation pathways.
-
Refrigerate and Protect from Light: Store your solutions at low temperatures (e.g., in a refrigerator) and in amber-colored vials or wrapped in aluminum foil to protect them from light.
-
Use Freshly Prepared Solutions: For critical experiments, it is always best to use freshly prepared solutions to ensure the integrity of the [PtCl₄]²⁻ complex.
Q4: What are the common degradation products I should be aware of?
A4: The primary degradation products are the series of chloro-aqua complexes formed through stepwise hydrolysis:
-
[PtCl₃(H₂O)]⁻
-
cis- and trans-[PtCl₂(H₂O)₂]
-
[PtCl(H₂O)₃]⁺
-
[Pt(H₂O)₄]²⁺
In the presence of an oxidizing agent like hydrogen peroxide, you may also find platinum(IV) species such as [PtCl₅(H₂O)]⁻ and [PtCl₆]²⁻.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., reaction kinetics, product yields) | Degradation of the [PtCl₄]²⁻ stock solution due to hydrolysis. | 1. Prepare a fresh stock solution. 2. For future preparations, dissolve the K₂PtCl₄ in a solution containing a high concentration of chloride ions (e.g., 1 M HCl or NaCl). 3. Store the stock solution at a low temperature and protected from light. 4. Before use, verify the integrity of the solution using UV-Vis spectrophotometry to check for the characteristic absorbance peaks of [PtCl₄]²⁻. |
| Precipitate formation in the solution | 1. In basic solutions, formation of platinum(II) hydroxide. 2. Reduction of Pt(II) to Pt(0) metal, which can appear as a dark precipitate. | 1. Adjust the pH of the solution to be slightly acidic, if your experimental conditions allow. 2. Ensure that no reducing agents are inadvertently introduced into the solution. 3. Filter the solution through a 0.22 µm filter before use to remove any particulate matter. |
| Solution color is green | Formation of Magnus's green salt, a coordination polymer with the empirical formula PtCl₂(NH₃)₂. This can occur if the [PtCl₄]²⁻ solution comes into contact with ammonia (B1221849) or certain ammonium (B1175870) salts. | 1. Avoid any contact between your [PtCl₄]²⁻ solutions and sources of ammonia. 2. If ammonia contamination is suspected, it is best to discard the solution and prepare a fresh one. |
| Reaction with oxidizing agents is faster or slower than expected | The presence of unintended oxidizing or reducing species in the solution or reagents. | 1. Use high-purity solvents and reagents for solution preparation. 2. Deoxygenate solutions by bubbling with an inert gas (e.g., argon or nitrogen) if your reaction is sensitive to oxygen. |
Quantitative Data on [PtCl₄]²⁻ Stability
The stability of aqueous tetrachloroplatinate(II) is significantly influenced by temperature and the concentration of free chloride ions. The primary degradation pathway in the absence of other reactants is the stepwise replacement of chloride ions by water molecules (aquation).
Table 1: Rate Constants for the First Aquation Step of [PtCl₄]²⁻ at Different Temperatures
The first step of hydrolysis is the reaction: [PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻
| Temperature (°C) | Forward Rate Constant, k₁ (s⁻¹) | Reverse Rate Constant, k₋₁ (M⁻¹s⁻¹) | Dissociation Constant, K₁ (M) |
| 15 | (3.9 ± 0.2) x 10⁻⁵ | (1.1 ± 0.1) x 10⁻² | (3.5 ± 0.4) x 10⁻³ |
| 25 | (1.6 ± 0.1) x 10⁻⁴ | (3.3 ± 0.2) x 10⁻² | (4.8 ± 0.4) x 10⁻³ |
| 35 | (5.8 ± 0.3) x 10⁻⁴ | (8.4 ± 0.5) x 10⁻² | (6.9 ± 0.6) x 10⁻³ |
| Data from Drougge, L., Elding, L. I., & Gustafson, L. (1967). The Stepwise Dissociation of the Tetrachloroplatinate(II) Ion in Aqueous Solution III. Influence of Temperature on Kinetics and Equilibria of the First Step. Acta Chemica Scandinavica, 21, 1647-1656. |
Table 2: Influence of Chloride Concentration on the Observed Rate of Aquation
The observed rate of approach to equilibrium for the first aquation step follows the equation: k_obs = k₁ + k₋₁[Cl⁻]. As the chloride concentration increases, the reverse reaction becomes more significant, thus slowing the net rate of aquation.
| Chloride Concentration [Cl⁻] (M) | Observed Rate Constant at 25°C, k_obs (s⁻¹) |
| 0.005 | 3.25 x 10⁻⁴ |
| 0.010 | 4.90 x 10⁻⁴ |
| 0.020 | 8.20 x 10⁻⁴ |
| 0.050 | 1.81 x 10⁻³ |
| Calculated values based on the rate constants from Drougge et al. (1967). |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Monitoring of [PtCl₄]²⁻ Stability
Objective: To monitor the stability of an aqueous [PtCl₄]²⁻ solution over time by observing changes in its UV-Vis absorption spectrum.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Stock solution of K₂PtCl₄
-
Solvent (e.g., deionized water, 0.1 M HCl)
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.
-
Preparation of the [PtCl₄]²⁻ Solution:
-
Accurately weigh a known amount of K₂PtCl₄ and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of the desired concentration (e.g., 1 mM).
-
Prepare a fresh dilution of the stock solution to a concentration suitable for UV-Vis analysis (e.g., 0.1 mM). The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Baseline Correction: Fill a quartz cuvette with the solvent used to prepare your sample. Place it in the reference beam of the spectrophotometer. Fill another quartz cuvette with the same solvent and place it in the sample beam. Run a baseline correction over the desired wavelength range (e.g., 200-500 nm).
-
Initial Spectrum Acquisition:
-
Empty the sample cuvette and rinse it with a small amount of the freshly prepared [PtCl₄]²⁻ solution.
-
Fill the sample cuvette with the [PtCl₄]²⁻ solution and place it in the sample holder.
-
Acquire the UV-Vis spectrum. The [PtCl₄]²⁻ complex has characteristic absorption peaks.
-
-
Time-Course Monitoring:
-
Store the stock solution under the desired conditions (e.g., at room temperature, protected from light).
-
At regular intervals (e.g., every hour, day, or week), take an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and record its UV-Vis spectrum.
-
-
Data Analysis:
-
Overlay the spectra obtained at different time points.
-
Monitor the decrease in absorbance at the characteristic peaks of [PtCl₄]²⁻ and the potential appearance of new peaks corresponding to its hydrolysis products.
-
The rate of degradation can be quantified by plotting the absorbance at a specific wavelength against time.
-
Protocol 2: HPLC Analysis of [PtCl₄]²⁻ and its Hydrolysis Products
Objective: To separate and quantify [PtCl₄]²⁻ and its chloro-aqua hydrolysis products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile phase components (e.g., HPLC-grade water, acetonitrile, ion-pairing agent like tetrabutylammonium (B224687) chloride)
-
[PtCl₄]²⁻ solution to be analyzed
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase according to a validated method. A common approach for separating anionic complexes is ion-pair reversed-phase chromatography.
-
An example mobile phase could be a mixture of an aqueous buffer containing an ion-pairing agent and an organic modifier like acetonitrile.
-
Degas the mobile phase before use.
-
-
System Equilibration:
-
Install the C18 column in the HPLC system.
-
Pump the mobile phase through the system at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Take a known volume of the aqueous [PtCl₄]²⁻ solution.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Injection and Chromatographic Run:
-
Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the chromatogram according to the established method, which may involve an isocratic or gradient elution profile.
-
Set the detector to monitor at a wavelength where the platinum complexes absorb (e.g., 210 nm or 260 nm).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to [PtCl₄]²⁻ and its hydrolysis products based on their retention times (which would need to be determined using standards or by inference).
-
The area under each peak is proportional to the concentration of the corresponding species.
-
By analyzing samples over time, the rate of formation of the hydrolysis products can be determined.
-
Protocol 3: NMR Spectroscopic Analysis of [PtCl₄]²⁻ Speciation
Objective: To identify and quantify the different platinum(II) species present in an aqueous solution using ¹⁹⁵Pt NMR spectroscopy.
Materials:
-
High-field NMR spectrometer equipped with a broadband probe.
-
NMR tubes.
-
[PtCl₄]²⁻ solution in D₂O (or H₂O with a D₂O lock).
-
Reference standard (optional, for chemical shift referencing).
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of K₂PtCl₄ in D₂O to ensure a sufficient signal-to-noise ratio for ¹⁹⁵Pt NMR, which is a less sensitive nucleus. The concentration will depend on the spectrometer's field strength and probe sensitivity.
-
-
NMR Spectrometer Setup:
-
Tune and match the probe to the ¹⁹⁵Pt frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of D₂O.
-
Shim the magnetic field to achieve good homogeneity.
-
-
¹⁹⁵Pt NMR Data Acquisition:
-
Set up a one-dimensional ¹⁹⁵Pt NMR experiment.
-
The chemical shift of [PtCl₄]²⁻ is a known value and can be used for identification.
-
The chemical shifts of the hydrolysis products ([PtCl₃(H₂O)]⁻, [PtCl₂(H₂O)₂], etc.) are distinct and will appear as separate resonances in the spectrum.
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio. This may require a significant acquisition time.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Integrate the peaks corresponding to the different platinum species. The integral of each peak is proportional to the concentration of that species in the solution.
-
By analyzing samples at different time points, the evolution of the speciation due to hydrolysis can be monitored.
-
Visualizations
Caption: Stepwise hydrolysis (aquation) of tetrachloroplatinate(II).
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Analytical workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Kinetic and equilibria studies of the aquation of the trinuclear platinum phase II anticancer agent [(trans-PtCl(NH(3))(2))(2)(mu-trans-Pt(NH(3))(2)(NH(2)(CH(2))(6)NH(2))(2))](4+) (BBR3464) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of tetrachloroplatinate( ii ) oxidation by hydrogen peroxide in hydrochloric acid solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT53057D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Handling K2PtCl4 in Experimental Procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of thermal decomposition of potassium tetrachloroplatinate(II) (K2PtCl4) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the thermal decomposition temperature of solid K2PtCl4?
Solid K2PtCl4 has a reported melting point of approximately 250°C, and thermal decomposition may occur at or above this temperature. One source indicates a higher melting point of 500°C, though decomposition is likely to begin at lower temperatures under prolonged heating.
Q2: What are the products of the thermal decomposition of K2PtCl4?
The hazardous thermal decomposition products of K2PtCl4 are platinum oxide and hydrogen chloride gas.[1] Under certain conditions, such as electron beam irradiation, K2PtCl4 can undergo a disproportionation reaction to form potassium hexachloroplatinate(IV) (K2PtCl6), which then can be reduced to platinum metal and potassium chloride (KCl).[2][3]
Q3: At what temperatures can K2PtCl4 be safely heated in aqueous solutions?
Experimental procedures have shown that K2PtCl4 solutions can be heated to temperatures between 40°C and 80°C, and even to a gentle boil for short periods, without significant decomposition.[4][5] However, it is crucial to avoid overheating, as this can increase the risk of decomposition. The stability in solution can be influenced by factors such as pH, concentration, and the presence of other reagents.
Q4: Can the solvent affect the thermal stability of K2PtCl4?
Yes, the choice of solvent is critical. K2PtCl4 is soluble in water.[6] The use of alcohols, especially in the presence of a base, should be avoided as it can cause the reduction of K2PtCl4 to platinum metal, even at lower temperatures.[6]
Q5: Are there any known stabilizers for K2PtCl4 solutions at elevated temperatures?
While specific stabilizing agents are not widely reported in the literature for routine laboratory use, maintaining a slightly acidic pH may help to suppress hydrolysis reactions that could precede decomposition. The presence of excess chloride ions (e.g., from KCl) might also stabilize the [PtCl4]2- complex in solution according to Le Chatelier's principle.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution changes color unexpectedly (e.g., darkens, forms a precipitate) upon heating. | Thermal decomposition or reduction of K2PtCl4. | 1. Immediately reduce the temperature. 2. Verify the heating temperature is within the recommended range (see protocols below). 3. Ensure the solvent is appropriate and free of reducing agents. 4. Check the pH of the solution; adjust to a slightly acidic range if compatible with the experiment. |
| Formation of a green precipitate during a reaction. | Formation of Magnus's green salt, [Pt(NH3)4][PtCl4], often due to the addition of excess ammonia (B1221849) in the synthesis of cisplatin (B142131) or its analogs.[4][6] | 1. Filter the green precipitate from the solution. 2. In future experiments, control the stoichiometry of ammonia addition carefully. |
| Low yield of the desired platinum complex. | Decomposition of the K2PtCl4 starting material due to excessive heating. | 1. Review the experimental protocol and ensure the temperature and heating duration are not excessive. 2. Use a calibrated thermometer and a controlled heating apparatus (e.g., oil bath) for precise temperature management. 3. Consider performing the reaction at a lower temperature for a longer duration. |
| Inconsistent experimental results. | Partial decomposition of K2PtCl4, leading to variable concentrations of the active platinum species. | 1. Visually inspect the solid K2PtCl4 for any signs of degradation before use. 2. Prepare fresh solutions of K2PtCl4 for each experiment. 3. Standardize the heating protocol across all experiments. |
Quantitative Data
The following table summarizes key temperature-related data for K2PtCl4.
| Parameter | Value | Notes |
| Melting Point (Solid) | ~ 250 °C | Decomposition may occur at this temperature. |
| Hazardous Decomposition Products | Platinum oxide, Hydrogen chloride gas | Released upon significant thermal decomposition.[1] |
| Recommended Max. Heating Temperature (Aqueous Solution) | 70-80 °C | For short durations in many synthetic procedures.[4][5] |
| Cautionary Temperature (Aqueous Solution) | "Gentle boil" | Should be approached with care and for minimal time.[4] |
Experimental Protocols
Protocol 1: General Heating of an Aqueous K2PtCl4 Solution
This protocol describes a general method for heating an aqueous solution of K2PtCl4 while minimizing the risk of thermal decomposition.
Materials:
-
Potassium tetrachloroplatinate(II) (K2PtCl4)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Controlled heating source (e.g., oil bath, heating mantle with a temperature controller)
-
Thermometer or temperature probe
Procedure:
-
Dissolve the desired amount of K2PtCl4 in deionized water in the reaction vessel.
-
Place the reaction vessel in the heating bath.
-
Insert the thermometer or temperature probe into the solution, ensuring it does not touch the sides or bottom of the vessel.
-
Begin stirring the solution at a moderate speed.
-
Gradually increase the temperature of the heating bath to the desired setpoint (not exceeding 80°C for prolonged heating).
-
Monitor the temperature of the solution closely.
-
Maintain the solution at the desired temperature for the required duration of the experiment.
-
After the reaction is complete, turn off the heating and allow the solution to cool to room temperature slowly.
Protocol 2: Synthesis Involving K2PtCl4 at Elevated Temperatures (Example: Preparation of a Cisplatin Analog Precursor)
This protocol provides an example of a synthetic procedure where K2PtCl4 is heated, with specific steps to control the temperature.
Materials:
-
125 mg of K2PtCl4
-
Deionized water
-
Potassium iodide (KI)
-
10 mL beaker
-
Magnetic stir bar
-
Oil bath
-
Microsyringe
Procedure:
-
Place 125 mg of K2PtCl4 and a magnetic stir bar into a 10 mL beaker.
-
Using a microsyringe, add 200 µL of deionized water.
-
Place the beaker in an oil bath and begin stirring.
-
Heat the solution to 40°C.
-
Prepare a solution of 300 mg of KI in 500 µL of warm water and add it to the K2PtCl4 solution.
-
Increase the temperature of the oil bath to heat the mixture to 70°C, stirring continuously.
-
Crucial Step: Monitor the temperature carefully and do not overheat the solution above 70°C to avoid decomposition.[4]
-
Once the temperature reaches 70°C, immediately cool the mixture to room temperature.
Visualizations
Below are diagrams illustrating key concepts related to the handling and decomposition of K2PtCl4.
Caption: Experimental workflow for heating K2PtCl4 solutions.
Caption: Potential decomposition pathways of K2PtCl4.
References
- 1. Potassium tetrachloroplatinate(II) 99.99 trace metals 10025-99-7 [sigmaaldrich.com]
- 2. Differential Thermal Analysis and Differential Scanning Calorimetry [ebrary.net]
- 3. Disproportionation chemistry in K2PtCl4 visualized at atomic resolution using scanning transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Development of a recyclable method for K2PtCl4 production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the development of a recyclable method for Potassium Tetrachloroplatinate(II) (K₂PtCl₄) production.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and recycling of K₂PtCl₄.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of K₂PtCl₄ | Incomplete reduction of K₂PtCl₆. | Ensure the reaction temperature is maintained between 50-65°C for a sufficient duration (approximately 2 hours) to allow for complete conversion. The solution should turn a deep red color.[1][2][3] |
| Loss of product during washing. | Use ice-cold water for washing the filtered product to minimize its solubility and prevent product loss.[4] | |
| Large excess of ammonia (B1221849) was added during the synthesis of cisplatin (B142131) from K₂PtCl₄, leading to the formation of tetraammineplatinum(II) chloride. | Carefully add aqueous ammonia until the solution is neutral to litmus, then add the required stoichiometric amount. A large excess will significantly decrease the yield.[1] | |
| Formation of a Black Precipitate (Metallic Platinum) | Excess reducing agent (e.g., hydrazine (B178648) dihydrochloride) was used. | Carefully add the reducing agent in small portions and avoid using an excess to prevent the reduction of K₂PtCl₄ to platinum metal.[1][2] |
| Reaction with strong reducing agents. | K₂PtCl₄ is sensitive to strong reducing agents. Ensure all glassware is clean and free of contaminants that could act as reducing agents.[5] | |
| Treatment with alcohols, especially in the presence of a base. | Avoid the use of alcohols as solvents, particularly in basic conditions, as this can cause reduction to platinum metal.[6] | |
| Product is not the expected reddish-orange color | Incomplete reaction or presence of starting material (K₂PtCl₆ is yellow). | Maintain the reaction temperature at 80-90°C after the initial phase to ensure the reaction goes to completion before cooling and filtering.[2][3] |
| Slow decomposition due to light exposure. | Store K₂PtCl₄ in a dark and dry place as it is sensitive to light, which can cause slow decomposition and a change in color.[5] | |
| Difficulty in Recycling Platinum from Waste Solutions | Inefficient oxidation of Pt(II) back to Pt(IV). | The remaining solutions after K₂PtCl₄ preparation can be subjected to oxidation back to K₂PtCl₆ using a mixture of HCl (37%) and H₂O₂ (30%). This allows for a practically waste-less process with respect to platinum. |
| Low leaching efficiency of platinum from solid waste (e.g., spent catalysts). | Traditional methods using HCl can have low leaching efficiencies (25% for Pt).[1] More advanced electrochemical methods can achieve recycling rates as high as 50% in 24 hours without catalyst pretreatment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing K₂PtCl₄ in a laboratory setting?
A common and well-documented method is the reduction of potassium hexachloroplatinate(IV) (K₂PtCl₆) with hydrazine dihydrochloride (B599025) (N₂H₄·2HCl).[1][2] The reaction is typically carried out in an aqueous solution with careful temperature control.
Q2: How can I ensure the purity of the synthesized K₂PtCl₄?
To ensure high purity, it is crucial to use the correct stoichiometric amounts of reactants. An excess of the reducing agent should be avoided to prevent the formation of metallic platinum.[1][2] Washing the final product with ice-cold water helps remove any remaining soluble impurities.[4] Commercially available K₂PtCl₄ can have a purity of ≥98% or even ≥99.9% trace metals basis.
Q3: Is it possible to recycle the platinum from the leftover solutions after K₂PtCl₄ synthesis?
Yes, a patented recyclable method exists. The solutions remaining after the preparation of K₂PtCl₄ can be treated with a mixture of hydrochloric acid and hydrogen peroxide to oxidize the platinum back to K₂PtCl₆. This regenerated K₂PtCl₆ can then be used in subsequent synthesis reactions, creating a nearly waste-free process for platinum.
Q4: What are the key safety precautions when working with K₂PtCl₄ and its precursors?
K₂PtCl₄ is harmful if swallowed, inhaled, or absorbed through the skin.[7] When using aqua regia to prepare the precursor H₂[PtCl₆], it is essential to handle it with extreme care due to its high corrosivity (B1173158) and the production of toxic nitrogen oxides and chlorine gas.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: Can K₂PtCl₄ be used as a starting material for other important platinum compounds?
Absolutely. K₂PtCl₄ is a key precursor for the synthesis of many other platinum coordination complexes.[6] A notable example is its use in the preparation of the anticancer drug cisplatin (cis-diamminedichloroplatinum(II)) through a reaction with ammonia.[5][6]
Quantitative Data Summary
| Parameter | Synthesis Method | Value | Reference |
| Purity | Commercial Synthesis Grade | ≥98% | |
| Purity | Commercial Trace Metals Basis | ≥99.9% | |
| Platinum Content | Theoretical in K₂PtCl₄ | 47.0% | |
| Recycling Efficiency | Traditional HCl leaching from catalyst | ~25% for Pt | [1] |
| Recycling Efficiency | Electrochemical dissolution from catalyst | ~47.1% for Pt in 24h | [1] |
| Recycling Efficiency | Hydrometallurgical from spent catalysts | Up to 99.9% |
Experimental Protocols
Protocol 1: Synthesis of K₂PtCl₄ via Hydrazine Dihydrochloride Reduction
Materials:
-
Potassium hexachloroplatinate(IV) (K₂PtCl₆)
-
Hydrazine dihydrochloride (N₂H₄·2HCl)
-
Deionized water
-
Ice
Procedure:
-
In a 250 cm³ beaker, create a suspension of 9.72 g (0.02 mol) of K₂PtCl₆ in 100 cm³ of water.[1][2]
-
While stirring the suspension mechanically, add 1.0 g (0.01 mol) of hydrazine dihydrochloride in small portions. It is critical to avoid an excess of hydrazine dihydrochloride.[1][2]
-
Increase the temperature of the mixture to 50-65°C over a period of 5-10 minutes.[1][2]
-
Maintain this temperature for approximately 2 hours. The solution will turn a deep red color, with only a small amount of yellow K₂PtCl₆ remaining.[1][2]
-
To ensure the reaction is complete, raise the temperature to 80-90°C.[2][3]
-
Filter the solution. Wash the collected solid with several 10 cm³ portions of ice-cold water until the washings are colorless.[2][3]
-
The deep red filtrate contains the pure K₂PtCl₄.
Protocol 2: Recyclable Method for K₂PtCl₄ Production
Materials:
-
Remaining solution from K₂PtCl₄ synthesis (containing Pt(II) complexes)
-
Hydrochloric acid (HCl, 37%)
-
Hydrogen peroxide (H₂O₂, 30%)
Procedure:
-
Collect the mother liquor and washings remaining after the synthesis and filtration of K₂PtCl₄.
-
To this solution, add a mixture of concentrated hydrochloric acid (37%) and hydrogen peroxide (30%).
-
This will oxidize the Pt(II) species back to K₂PtCl₆.
-
The regenerated K₂PtCl₆ can then be isolated and reused in the synthesis protocol described in Protocol 1.
Visualizations
Caption: Workflow for the recyclable production of K₂PtCl₄.
Caption: Troubleshooting logic for K₂PtCl₄ synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Potassium tetrachloroplatinate(II) 99.9+ trace metals 10025-99-7 [sigmaaldrich.com]
- 3. Potassium tetrachloroplatinate(II) | 10025-99-7 [chemicalbook.com]
- 4. Synthesis [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing side reactions in [PtCl4]2- ligand exchange
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [PtCl4]2- ligand exchange reactions. Our goal is to help you identify and minimize common side reactions to improve the yield and purity of your target platinum complexes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low yield of the desired platinum complex.
-
Question: My reaction has a low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yields in [PtCl4]2- ligand exchange reactions can stem from several side reactions. The most common culprits are aquation (hydrolysis), oxidation of Pt(II) to Pt(IV), and the formation of insoluble byproducts.
-
Aquation: The starting material, [PtCl4]2-, can react with water to form aqua-complexes like [PtCl3(H2O)]- and [PtCl2(H2O)2]. These species can lead to undesired products. To minimize aquation, it is crucial to maintain a high concentration of chloride ions in the reaction mixture.[1]
-
Oxidation: If your reaction is exposed to oxidizing agents, even atmospheric oxygen under certain conditions, Pt(II) can be oxidized to Pt(IV). Pt(IV) complexes are generally more inert and will not undergo the desired ligand exchange, thus lowering the yield of your Pt(II) product. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected.
-
Precipitation of Undesired Products: The formation of insoluble byproducts, such as Magnus's Green Salt in cisplatin (B142131) synthesis, can remove platinum from the reaction solution, thereby reducing the yield of the desired product.[2][3][4]
-
Problem 2: Formation of an unexpected green precipitate.
-
Question: A green solid has precipitated from my reaction mixture. What is it and how can I avoid it?
-
Answer: A green precipitate is likely Magnus's Green Salt, with the formula [Pt(NH3)4][PtCl4].[2][3][4] This salt is a common byproduct in the synthesis of cisplatin when reacting K2[PtCl4] with ammonia (B1221849).[5]
-
Minimization Strategy: The formation of Magnus's Green Salt can be suppressed by carefully controlling the reaction conditions. One effective method is to use an alternative synthetic route, such as the Dhara method, which involves the conversion of K2[PtCl4] to K2[PtI4] as an intermediate.[5] Another approach is to use a slow release of ammonia, for example, from the decomposition of ammonium (B1175870) acetate.
-
Problem 3: The final product is a mixture of cis and trans isomers.
-
Question: My reaction is producing a mixture of cis and trans isomers. How can I improve the stereoselectivity?
-
Answer: The formation of geometric isomers is governed by the trans effect, which is the ability of a ligand to direct an incoming ligand to the position trans to itself.[5][6][7][8][9] A well-established trans-directing series of ligands can be used to predict and control the stereochemical outcome of the reaction.
-
Controlling Isomer Formation: To synthesize a specific isomer, the sequence of ligand addition is critical. For example, in the synthesis of cisplatin (cis-[PtCl2(NH3)2]), ammonia is added to [PtCl4]2-. Since chloride has a stronger trans effect than ammonia, the second ammonia molecule will be directed cis to the first one. To obtain the trans isomer, one would start with [Pt(NH3)4]2+ and react it with HCl.
-
Problem 4: The reaction is very slow.
-
Question: The ligand exchange reaction is proceeding very slowly. What factors influence the reaction rate?
-
Answer: The rate of ligand exchange in square planar Pt(II) complexes is influenced by several factors:
-
Nature of the Entering Ligand: Stronger nucleophiles will generally react faster.
-
Nature of the Leaving Group: Good leaving groups will be replaced more readily.
-
Solvent: The solvent can play a significant role. Coordinating solvents can participate in the reaction via a two-step mechanism, often accelerating the reaction.[10][11][12][13]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be aware that higher temperatures can also promote side reactions.[14]
-
Charge of the Complex: An increase in the positive charge on the platinum complex generally decreases the rate of substitution.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in [PtCl4]2- ligand exchange in aqueous solution?
A1: The most common side reaction is aquation, where chloride ligands are successively replaced by water molecules to form species like [PtCl3(H2O)]-, cis-[PtCl2(H2O)2], and trans-[PtCl2(H2O)2]. This process is reversible and can be suppressed by maintaining a high concentration of chloride ions in the solution.
Q2: How can I identify the different platinum species in my reaction mixture?
A2: Several analytical techniques can be used to identify and quantify the species in your reaction mixture:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating different platinum complexes, including isomers and hydrolysis products.[16][17][18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 195Pt NMR is particularly useful for identifying different platinum species in solution due to its wide chemical shift range.[21][22][23] 1H and 15N NMR can also provide valuable structural information, especially when dealing with ammine ligands.[24][25][26]
-
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor the progress of the reaction and to quantify the concentration of known species, provided their molar absorptivities are known.[27][28][29][30][31]
Q3: What is the trans effect and why is it important?
A3: The trans effect is the labilization of a ligand that is trans to another ligand. In other words, a ligand with a strong trans effect will make the ligand opposite to it more susceptible to substitution.[5][6][7][8][9] This kinetic effect is crucial for controlling the stereochemistry of the final product in square planar complexes. The trans-directing series helps predict which ligand will be replaced.
Q4: Can the solvent affect the outcome of the reaction?
A4: Yes, the solvent can have a significant impact. Coordinating solvents can act as nucleophiles and participate in the reaction mechanism, often leading to a two-step pathway (solvolysis followed by substitution).[10][11][12][13] The polarity of the solvent can also influence the stability of the reactants and the transition state, thereby affecting the reaction rate.
Q5: How does temperature affect side reactions?
A5: Generally, increasing the temperature increases the rate of all reactions, including side reactions.[14] In some cases, temperature can also influence the thermodynamic equilibrium between different products. For example, in the synthesis of cisplatin, higher temperatures can favor the formation of the thermodynamically more stable trans isomer. Therefore, careful temperature control is essential for minimizing side reactions and maximizing the purity of the desired product.
Data Presentation
Table 1: The trans Effect Series of Common Ligands
This table presents a series of common ligands arranged in order of their increasing trans-directing ability. Ligands on the right side of the series have a stronger trans effect.
| Weak trans Effect | < | Moderate trans Effect | < | Strong trans Effect |
| H2O, OH-, NH3, py | < | Cl-, Br-, I-, SCN-, NO2- | < | PR3, AsR3, H-, CO, CN-, C2H4 |
Source: Adapted from multiple sources.[5][6][7][9]
Experimental Protocols
Protocol 1: Monitoring [PtCl4]2- Ligand Exchange by UV-Vis Spectroscopy
This protocol provides a general method for monitoring the progress of a ligand exchange reaction involving [PtCl4]2-.
Materials:
-
K2[PtCl4]
-
Incoming ligand
-
Appropriate solvent (e.g., water with a specific chloride concentration)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of K2[PtCl4] in the chosen solvent. The concentration should be such that the absorbance at the analytical wavelength is within the linear range of the spectrophotometer.
-
Prepare a stock solution of the incoming ligand at a known concentration.
-
Equilibrate the spectrophotometer and the cuvettes at the desired reaction temperature.
-
Initiate the reaction by mixing the K2[PtCl4] solution and the incoming ligand solution directly in the cuvette or in a separate reaction vessel from which aliquots are taken at specific time intervals.
-
Immediately start recording the UV-Vis spectra at regular time intervals over the course of the reaction.
-
Monitor the change in absorbance at a wavelength where the starting material and the product have significantly different molar absorptivities.
-
The kinetic data can be analyzed to determine the rate constant of the reaction.
Protocol 2: Analysis of Cisplatin and its Byproducts by HPLC
This protocol outlines a general procedure for the separation and quantification of cisplatin, its trans isomer (transplatin), and aquated species.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of methanol, water, and an ion-pairing agent)
-
Cisplatin standard
-
Transplatin standard
-
Reaction mixture to be analyzed
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system and column until a stable baseline is achieved.
-
Prepare standard solutions of cisplatin and transplatin of known concentrations in the mobile phase or a suitable solvent.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Filter the reaction mixture to be analyzed to remove any particulate matter.
-
Inject a known volume of the filtered reaction mixture into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to cisplatin, transplatin, and other byproducts based on their retention times compared to the standards.
-
Quantify the amount of each species by integrating the peak areas and using the calibration curves.
Visualizations
Caption: General reaction pathway for the ligand exchange of [PtCl4]2- with a ligand L, highlighting the formation of potential side products.
Caption: A troubleshooting decision tree for common problems encountered in [PtCl4]2- ligand exchange reactions.
References
- 1. Mechanism of tetrachloroplatinate( ii ) oxidation by hydrogen peroxide in hydrochloric acid solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT53057D [pubs.rsc.org]
- 2. Magnus's Green Salt [maxbrainchemistry.com]
- 3. Magnus's green salt - Wikipedia [en.wikipedia.org]
- 4. Magnus'_green_salt [chemeurope.com]
- 5. Trans effect - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. econtent.in [econtent.in]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. research.tue.nl [research.tue.nl]
- 14. biotage.com [biotage.com]
- 15. uou.ac.in [uou.ac.in]
- 16. scielo.br [scielo.br]
- 17. DSpace [cardinalscholar.bsu.edu]
- 18. Sigma-Aldrich [sigmaaldrich.com]
- 19. A high-performance liquid chromatographic assay for determination of cisplatin in plasma, cancer cell, and tumor samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 22. NMR Periodic Table: Platinum NMR [imserc.northwestern.edu]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Equilibrium and kinetic studies of the aquation of the dinuclear platinum complex [[trans-PtCl(NH3)2]2(mu-NH2(CH2)6NH2)]2+: pKa determinations of aqua ligands via [1H,15N] NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A colorimetric approach for monitoring the reduction of platinum( iv ) complexes in aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00859F [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Ultraviolet-Visible (UV-Vis) Microspectroscopic System Designed for the In Situ Characterization of the Dehydrogenation Reaction Over Platinum Supported Catalytic Microchannel Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. repository.ukim.mk [repository.ukim.mk]
- 31. A colorimetric approach for monitoring the reduction of platinum(iv) complexes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrachloroplatinate(II) Reaction Conditions for Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetrachloroplatinate(II) catalysis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is not proceeding, or the yield of my desired product is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield in a tetrachloroplatinate(II) catalyzed reaction can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Follow this troubleshooting workflow to diagnose and resolve the issue.
Corrective Actions in Detail:
-
Catalyst Activity: Potassium tetrachloroplatinate(II) solutions can degrade over time. It is recommended to use freshly prepared aqueous solutions for catalytic reactions. The purity of the catalyst is crucial, as even trace amounts of impurities can significantly reduce its activity.[1]
-
Reagent and Solvent Purity: Impurities in reactants or solvents can act as catalyst poisons.[2] Common poisons for platinum catalysts include sulfur and phosphorus compounds.[3] Ensure that all reagents are of high purity and that solvents are anhydrous and free of peroxides.
-
Reaction Conditions: The catalytic activity of tetrachloroplatinate(II) is highly sensitive to reaction conditions such as temperature, pH, and solvent.[4][5][6][7] Optimization of these parameters is often necessary to achieve high yields.[8][9] The choice of solvent can significantly influence reaction rates and selectivity.[10][11]
-
Experimental Protocol: Double-check the stoichiometry of your reactants and the order of addition. In some cases, the formation of inactive platinum species can be favored under certain conditions. Ensure your method for analyzing the reaction products is accurate and properly calibrated.[12]
Issue 2: Catalyst Deactivation or Precipitation
Q2: My reaction starts but stops before completion, or I observe the formation of a precipitate. What is causing this and how can I prevent it?
A2: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, or thermal degradation.[5] Precipitation of the platinum catalyst, often as platinum(0) or insoluble platinum salts, is also a common issue.
Troubleshooting Steps:
-
Identify Potential Poisons: Review your starting materials and solvents for potential catalyst poisons.[3][13] Common culprits include sulfur-containing compounds, strong coordinating ligands, and certain metals.[14]
-
Control Reaction Temperature: High temperatures can lead to catalyst sintering or decomposition.[15] Operate the reaction at the lowest effective temperature to maintain catalyst stability.
-
Optimize pH: The pH of the reaction medium can significantly affect the stability and activity of the tetrachloroplatinate(II) complex.[5][6][7] In some cases, controlling the pH can prevent the precipitation of platinum hydroxides or oxides.
-
Consider Additives: In certain reactions, the use of co-catalysts or additives can enhance catalyst stability and prevent deactivation.[13]
-
Prevent Catalyst Reduction: Unintended reduction of Pt(II) to Pt(0) can lead to precipitation. Ensure that your reaction conditions do not favor reduction unless it is a desired step in the catalytic cycle. The presence of reducing agents in your starting materials should be carefully controlled. The initial nucleation of platinum clusters can occur from the reduction of K2PtCl4.[16][17]
Frequently Asked Questions (FAQs)
Q1: What is the typical oxidation state of platinum in tetrachloroplatinate(II) catalysis?
A1: The active catalytic species is typically derived from the platinum(II) center in the [PtCl₄]²⁻ complex. However, the catalytic cycle may involve changes in the oxidation state of the platinum atom. For instance, in some reactions, the mechanism may involve oxidative addition and reductive elimination steps, leading to transient Pt(IV) intermediates.
Q2: How does the solvent affect the catalytic activity of tetrachloroplatinate(II)?
A2: The solvent plays a crucial role in catalysis by influencing the solubility of reactants, the stability of the catalyst, and the reaction mechanism.[10][11] The coordination of solvent molecules to the platinum center can affect its reactivity. For example, in aqueous solutions, the tetrachloroplatinate(II) ion can undergo hydrolysis to form aquated species, which may have different catalytic activities.[18][19] The choice of solvent can also impact the rate of ligand exchange, which is often a key step in the catalytic cycle.[20][21]
Q3: What are the best practices for handling and storing potassium tetrachloroplatinate(II)?
A3: Potassium tetrachloroplatinate(II) is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Always use personal protective equipment, including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from light.
Q4: Can I regenerate a deactivated tetrachloroplatinate(II) catalyst?
A4: Regeneration of a deactivated platinum catalyst is sometimes possible, depending on the deactivation mechanism. If the catalyst is poisoned by reversibly bound inhibitors, it may be possible to remove the poison by washing or chemical treatment.[3] For catalysts deactivated by coking, a controlled oxidation at elevated temperatures can burn off the carbonaceous deposits.[22] However, if the deactivation is due to irreversible changes like sintering or the formation of stable, inactive platinum compounds, regeneration may not be feasible.
Data Presentation
Table 1: Typical Reaction Parameters for Optimizing Tetrachloroplatinate(II) Catalysis
| Parameter | Typical Range | Considerations |
| Temperature | 25 - 100 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[4][9] |
| Catalyst Loading | 0.1 - 5 mol% | Increasing catalyst loading can improve yield, but excessive amounts may not be cost-effective.[8] |
| pH | 2 - 10 | The optimal pH is highly reaction-dependent and affects both catalyst stability and activity.[5][6][7] |
| Solvent | Water, Alcohols, Acetonitrile, Dichloromethane | Solvent choice influences reactant solubility and catalyst coordination.[10][11] |
| Pressure | Atmospheric - 10 atm | For reactions involving gaseous reactants, pressure can significantly affect reaction rates. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Potassium Tetrachloroplatinate(II)
-
Materials: Potassium tetrachloroplatinate(II) (K₂PtCl₄), deionized water.
-
Procedure:
-
Accurately weigh the desired amount of K₂PtCl₄ in a clean, dry vial.
-
Add the required volume of deionized water to achieve the target concentration (e.g., 10 mM).
-
Stir the solution at room temperature until the solid is completely dissolved. The solution should be a clear, reddish-brown color.
-
Store the stock solution in a well-sealed container, protected from light, at 4°C. It is recommended to use the solution within a week of preparation.
-
Protocol 2: General Procedure for a Catalytic Reaction
This protocol provides a general framework. Specific conditions should be optimized for each reaction.
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the solvent and the substrate(s).
-
If the reaction is air- or moisture-sensitive, purge the vessel with an inert gas (e.g., nitrogen or argon).
-
-
Catalyst Addition:
-
Using a syringe, add the required volume of the K₂PtCl₄ stock solution to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature using a temperature-controlled heating mantle or oil bath.
-
Stir the mixture vigorously for the predetermined reaction time.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
-
Product Characterization:
-
Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
-
References
- 1. ijarst.in [ijarst.in]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. researchgate.net [researchgate.net]
- 4. eurokin.org [eurokin.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Catalysts and additives | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. osti.gov [osti.gov]
- 18. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 19. fhi.mpg.de [fhi.mpg.de]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 24. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Potassium Tetrachloroplatinate(II) (K₂PtCl₄)
This technical support center provides essential information for the safe handling and storage of potassium tetrachloroplatinate(II) (K₂PtCl₄) in a research laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving K₂PtCl₄.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| K₂PtCl₄ fails to dissolve completely in water. | - Insufficient solvent.- Low temperature.- Impurities in the compound or solvent. | - Increase the volume of water incrementally.- Gently warm the solution while stirring.[1] K₂PtCl₄ solubility in water is 10 g/L at 20°C.- Ensure the use of deionized or distilled water of high purity. |
| An unexpected green precipitate forms during a reaction with ammonia (B1221849). | - Excess ammonia was added, leading to the formation of Magnus's green salt ([Pt(NH₃)₄][PtCl₄]).[1] | - Carefully filter the green precipitate from the solution.- In the future, add ammonia dropwise and monitor the reaction closely to avoid excess. |
| Reaction progress is slow or incomplete. | - Inadequate temperature control.- Poor quality of reagents.- Presence of inhibiting impurities. | - Ensure the reaction is maintained at the temperature specified in the protocol. Use a calibrated thermometer and a stable heating source (e.g., oil bath).[1]- Verify the purity of K₂PtCl₄ and other reactants.- Ensure all glassware is thoroughly cleaned and dried to prevent contamination. |
| Low yield of the desired platinum complex. | - Incomplete reaction (see above).- Loss of product during workup (e.g., filtration, extraction).- Product is more soluble in the aqueous layer than expected. | - Optimize reaction conditions (time, temperature, stoichiometry).- Handle the product carefully during isolation steps. Ensure complete transfer of solids and minimize losses on filter paper.- Check the aqueous layer for any dissolved product before discarding. |
| Difficulty reproducing a literature procedure. | - Subtle differences in reagent quality, solvent purity, or reaction setup. | - Follow the procedure as closely as possible, paying attention to details such as stirring speed and rate of addition of reagents.- If the issue persists, consider that the literature procedure may have omitted minor but critical details. Experiment with slight variations in the protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with K₂PtCl₄?
A1: K₂PtCl₄ is toxic if swallowed and can cause severe skin and eye damage.[2] It is also a potent respiratory and skin sensitizer, meaning it can cause allergic reactions upon repeated exposure.[2] Inhalation may lead to asthma-like symptoms.
Q2: What personal protective equipment (PPE) is required when handling K₂PtCl₄?
A2: At a minimum, a lab coat, nitrile gloves, and chemical safety goggles are required.[3] For procedures that may generate dust, a face shield and a NIOSH-approved respirator are also necessary.[1]
Q3: How should K₂PtCl₄ be stored?
A3: K₂PtCl₄ should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be kept away from incompatible materials such as strong oxidizing agents and metals.
Q4: What should I do in case of a K₂PtCl₄ spill?
A4: For a minor spill, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled container for disposal.[5] For a major spill, evacuate the area and contact your institution's environmental health and safety department.
Q5: How should K₂PtCl₄ waste be disposed of?
A5: K₂PtCl₄ waste should be collected in a designated, labeled container and disposed of as hazardous waste according to your institution's and local regulations. Do not dispose of it in the regular trash or down the drain.
Q6: What are the first aid measures for K₂PtCl₄ exposure?
A6:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] In all cases of exposure, seek immediate medical attention.[1][4]
Quantitative Data Summary
| Property | Value |
| OSHA Permissible Exposure Limit (PEL) for soluble platinum salts (as Pt) | 0.002 mg/m³ (8-hour TWA)[2][5] |
| ACGIH Threshold Limit Value (TLV) for soluble platinum salts (as Pt) | 0.002 mg/m³ (8-hour TWA)[2][4] |
| NIOSH Recommended Exposure Limit (REL) for soluble platinum salts (as Pt) | 0.002 mg/m³ (10-hour TWA)[2] |
| IDLH (Immediately Dangerous to Life or Health) for soluble platinum salts (as Pt) | 4 mg/m³[2][3] |
| Molecular Weight | 415.09 g/mol |
| Appearance | Reddish-orange crystalline solid |
| Solubility in Water | 10 g/L at 20°C |
Experimental Protocols
Synthesis of cis-Diamminediiodoplatinum(II) from K₂PtCl₄
-
In a 10 mL beaker with a stirring bar, place 125 mg of K₂PtCl₄.
-
Add 200 µL of water and heat the solution to 40°C in an oil bath with stirring.
-
Prepare a solution of 300 mg of KI in 500 µL of warm water and add it to the K₂PtCl₄ solution. The solution should turn from red-brown to dark brown.
-
Heat the mixture to 70°C with continuous stirring. Do not overheat.
-
Once the temperature reaches 70°C, cool the mixture to room temperature.
-
Using a syringe, add 500 µL of a 2.0 M NH₃ solution dropwise to the filtrate while stirring. Fine yellow crystals of cis-diamminediiodoplatinum(II) should precipitate.[1]
Visualizations
Caption: A workflow diagram illustrating the key steps for the safe handling and storage of K₂PtCl₄.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Platinum (soluble) - IDLH | NIOSH | CDC [cdc.gov]
- 3. Platinum, soluble salts - Hazardous Agents | Haz-Map [haz-map.com]
- 4. PLATINUM AND SOLUBLE SALTS - ACGIH [acgih.org]
- 5. PLATINUM SOLUBLE SALTS | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Synthesis of Potassium Tetrachloroplatinate (K₂PtCl₄)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of potassium tetrachloroplatinate (K₂PtCl₄).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing K₂PtCl₄?
A1: The most prevalent and well-documented method for synthesizing K₂PtCl₄ is through the reduction of potassium hexachloroplatinate(IV) (K₂PtCl₆). This process involves the use of a reducing agent to change the oxidation state of platinum from +4 to +2.
Q2: What are the common impurities I might encounter in my K₂PtCl₄ product?
A2: The primary impurities of concern are unreacted starting material (K₂PtCl₆), over-reduced metallic platinum (Pt), and potentially other metal ions if low-purity reagents are used. In subsequent reactions, the presence of unreacted K₂PtCl₄ can lead to the formation of byproducts such as Magnus's green salt.
Q3: How can I purify my crude K₂PtCl₄ product?
A3: Recrystallization from water is a highly effective method for purifying K₂PtCl₄. The compound's solubility in water increases significantly with temperature, allowing for the separation from less soluble impurities upon cooling. Washing the final product with ice-cold water and ethanol (B145695) can also help remove soluble impurities.
Q4: Which analytical techniques are suitable for assessing the purity of K₂PtCl₄?
A4: Several techniques can be employed to determine the purity of your K₂PtCl₄ sample. High-Performance Liquid Chromatography (HPLC) with UV detection is effective for quantifying the product and identifying platinum-containing impurities. Spectroscopic methods such as UV-Vis and Infrared (IR) spectroscopy can provide information about the electronic structure and bonding. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is ideal for quantifying trace metal impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of K₂PtCl₄.
Problem 1: The final product is pale yellow instead of the expected reddish-orange.
-
Possible Cause: Incomplete reduction of K₂PtCl₆. The yellow color is characteristic of the starting material.
-
Solution:
-
Ensure that the reaction has been allowed to proceed for the recommended duration and at the specified temperature.
-
Verify that the correct stoichiometric amount of the reducing agent was used. An insufficient amount will lead to an incomplete reaction.
-
Consider a gentle increase in the reaction temperature or a longer reaction time, while carefully monitoring for any signs of over-reduction.
-
Problem 2: Black particles are observed in the reaction mixture or final product.
-
Possible Cause: Over-reduction of the platinum salt to metallic platinum.
-
Solution:
-
Strictly control the amount of reducing agent added. Using a large excess should be avoided.
-
Add the reducing agent slowly and in small portions to maintain control over the reaction rate.
-
Ensure the reaction temperature does not significantly exceed the recommended range, as higher temperatures can promote over-reduction.
-
Use high-purity reagents and ensure the reaction vessel is free from scratches or contaminants that could act as nucleation sites for platinum metal precipitation.
-
Problem 3: The yield of K₂PtCl₄ is significantly lower than expected.
-
Possible Cause 1: Incomplete precipitation of the product.
-
Solution: After the reaction, cool the solution thoroughly in an ice bath to maximize the crystallization of K₂PtCl₄, taking advantage of its lower solubility at colder temperatures.
-
Possible Cause 2: Loss of product during washing.
-
Solution: When washing the filtered crystals, use ice-cold solvents (water and ethanol) to minimize the amount of product that redissolves. Use the minimum amount of solvent necessary for effective washing.
-
Possible Cause 3: Incomplete conversion of the starting material.
-
Solution: Refer to the solutions for "Problem 1" to ensure the reaction goes to completion.
Data Presentation
Table 1: Solubility of K₂PtCl₄ in Water
| Temperature (°C) | Solubility (g / 100 mL) |
| 16 | 0.93[1] |
| 100 | 5.3[1][2] |
Table 2: Purity and Yield Data for K₂PtCl₄ Synthesis using Hydrazine (B178648) Dihydrochloride (B599025)
| Parameter | Typical Value/Range | Reference |
| Yield | 83% - 98% | [3] |
| Platinum (Pt) Content | 46.9 ± 0.2% | |
| Potassium (K) Content | 19.0 ± 0.2% | [4] |
| Total Metal Impurities | ≤ 0.08% | [4] |
Experimental Protocols
Protocol 1: Synthesis of K₂PtCl₄ from K₂PtCl₆ using Hydrazine Dihydrochloride
This protocol is adapted from established methods for the reduction of K₂PtCl₆.[5][6]
Materials:
-
Potassium hexachloroplatinate(IV) (K₂PtCl₆)
-
Hydrazine dihydrochloride (N₂H₄·2HCl)
-
Distilled water
-
Ethanol
Procedure:
-
In a beaker, prepare a suspension of K₂PtCl₆ in distilled water (e.g., 9.72 g in 100 mL).[6]
-
While stirring the suspension mechanically, gradually heat the mixture to a temperature between 50-65°C.[6]
-
Slowly add a stoichiometric amount of hydrazine dihydrochloride in small portions (e.g., 1.0 g).[6] Caution: Avoid adding an excess of the reducing agent to prevent the formation of metallic platinum.[6]
-
Maintain the reaction temperature and continue stirring for approximately 2-3 hours. The reaction is nearing completion when only a small amount of the yellow K₂PtCl₆ remains and the solution has turned a deep red color.[4][6]
-
To ensure the reaction is complete, the temperature can be raised to 80-90°C for a short period.
-
Cool the mixture in an ice bath to precipitate the K₂PtCl₄.
-
Filter the deep red solution to remove any unreacted K₂PtCl₆.
-
The filtrate contains the K₂PtCl₄. It can be concentrated by gentle heating until crystals begin to form.
-
Cool the concentrated solution in an ice bath to maximize crystallization.
-
Collect the reddish-orange crystals by vacuum filtration.
-
Wash the crystals with small portions of ice-cold distilled water, followed by a wash with cold ethanol.
-
Dry the final product in a vacuum desiccator or at a low temperature (e.g., 50°C) to obtain pure K₂PtCl₄.[4]
Protocol 2: Purification of K₂PtCl₄ by Recrystallization
-
Dissolve the impure K₂PtCl₄ in a minimum amount of near-boiling distilled water.
-
Hot filter the solution if any insoluble impurities are present.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the solution in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the crystals to obtain the purified K₂PtCl₄.
Visualizations
Caption: Experimental workflow for the synthesis and purification of K₂PtCl₄.
Caption: Troubleshooting decision tree for K₂PtCl₄ synthesis.
References
Validation & Comparative
A Tale of Two Precursors: Tetrachloroplatinate(II) vs. Hexachloroplatinate(IV) in Platinum Nanoparticle Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal platinum precursor for nanoparticle synthesis, supported by experimental data and detailed protocols.
The synthesis of platinum nanoparticles (PtNPs) with tailored properties is a cornerstone of advancements in catalysis, nanomedicine, and electronics. A critical decision in this process is the choice of the platinum precursor, with tetrachloroplatinate(II) ([PtCl₄]²⁻) and hexachloroplatinate(IV) ([PtCl₆]²⁻) being the most common options. The oxidation state of the platinum ion, +2 versus +4, significantly influences the reaction kinetics, nucleation, and growth of the nanoparticles, ultimately dictating their final characteristics. This guide provides an objective comparison of these two precursors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison: A Quantitative Overview
The choice between a Pt(II) and a Pt(IV) precursor has a demonstrable impact on the resulting nanoparticle size, size distribution, and morphology. While the specific outcomes are highly dependent on the synthesis method, reducing agent, and stabilizing agent used, some general trends can be observed.
One comparative study investigating the synthesis of platinum nanoparticles via a green chemistry approach using a plant extract as a reducing and capping agent found that the choice of precursor influenced the degree of aggregation. In this particular study, it was observed that nanoparticles synthesized from potassium hexachloroplatinate (K₂PtCl₆), a source of [PtCl₆]²⁻, were potentially less aggregated than those produced from chloroplatinic acid (H₂PtCl₆), another Pt(IV) source.[1] Furthermore, the UV-Visible spectra of the synthesized nanoparticles showed a more intense peak for the K₂PtCl₆-derived nanoparticles after a 72-hour incubation period, suggesting a higher concentration of formed nanoparticles or a difference in their optical properties.[1]
Another study comparing platinum (II) tetrachloride (PTC) and platinum (IV) hexachloride precursors for the synthesis of supported platinum catalysts highlighted differences in pH stability and the resulting nanoparticle size. The Pt(II) precursor exhibited greater pH stability in aqueous solution.[2] When supported on alumina, both precursors yielded small (~2.0 nm) and well-dispersed nanoparticles. However, on a carbon support, the Pt(II) precursor resulted in relatively larger particles.[2] This suggests that the interaction between the precursor and the support material is a crucial factor to consider.
The geometry of the precursor complex, with Pt(II) typically being square planar and Pt(IV) being octahedral, is also thought to influence the final nanoparticle morphology.[2]
| Parameter | Tetrachloroplatinate(II) ([PtCl₄]²⁻) | Hexachloroplatinate(IV) ([PtCl₆]²⁻) | Source |
| Typical Precursor Salt | Potassium tetrachloroplatinate (K₂PtCl₄) | Chloroplatinic acid (H₂PtCl₆), Potassium hexachloroplatinate (K₂PtCl₆) | [3] |
| Platinum Oxidation State | +2 | +4 | |
| Coordination Geometry | Square Planar | Octahedral | [2] |
| Nanoparticle Size | Can lead to larger particles on carbon supports | Can lead to smaller, less aggregated particles in some green synthesis methods | [1][2] |
| Aggregation | May lead to more aggregated particles in some syntheses | Potentially less aggregation observed in specific green synthesis protocols | [1] |
| pH Stability | Greater stability in aqueous solution | Less stable in aqueous solution, can undergo hydrolysis | [2] |
Experimental Protocols: A Step-by-Step Guide
The following are generalized experimental protocols for the synthesis of platinum nanoparticles using both tetrachloroplatinate(II) and hexachloroplatinate(IV) precursors. It is crucial to note that these are starting points, and optimization of parameters such as temperature, concentration, and reaction time is often necessary for specific applications.
Synthesis using Hexachloroplatinate(IV) (e.g., H₂PtCl₆)
This protocol is based on a chemical reduction method using hydrazine (B178648) as the reducing agent.
Materials:
-
Chloroplatinic acid (H₂PtCl₆)
-
Hydrazine (N₂H₄) solution (e.g., 35 wt. % in H₂O)
-
Deionized water
-
Magnetic stirrer
-
Water bath for temperature control
-
Centrifuge
Procedure:
-
Dissolve 250 mg of H₂PtCl₆ in deionized water.
-
Place the solution on a magnetic stirrer to ensure continuous mixing.
-
Control the reaction temperature using a water bath (e.g., 40°C).
-
Adjust the pH of the solution to the desired value (e.g., pH 10) using a suitable base.
-
Add the hydrazine solution dropwise to the platinum precursor solution while stirring.
-
Continue stirring for a set period to allow for the complete reduction of the platinum ions, which is often indicated by a color change to dark brown or black.
-
Separate the synthesized platinum nanoparticles from the solution by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Wash the nanoparticles with deionized water to remove any unreacted precursors or byproducts.
This method has been shown to produce platinum nanoparticles with an average size that decreases with increasing temperature and pH.[2] For instance, at 40°C and pH 10, a relatively homogenous size distribution can be achieved.[2]
Synthesis using Tetrachloroplatinate(II) (e.g., K₂PtCl₄)
This protocol describes a method for synthesizing platinum nanoparticles on a bacterial cellulose (B213188) matrix using hydrogen gas as the reductant.
Materials:
-
Potassium tetrachloroplatinate (K₂PtCl₄)
-
Bacterial cellulose (BC) membrane
-
Deionized water
-
Hydrogen gas (H₂) source
-
Reaction vessel
Procedure:
-
Prepare a precursor solution of K₂PtCl₄ in deionized water at the desired concentration (e.g., 3 mM to 30 mM).
-
Immerse the bacterial cellulose membrane in the K₂PtCl₄ solution.
-
Place the membrane and solution in a reaction vessel.
-
Introduce hydrogen gas into the vessel to act as the reducing agent.
-
Allow the reaction to proceed, during which platinum ions will be reduced to form nanoparticles on the surface and within the bacterial cellulose matrix.
-
After the reaction is complete, remove the platinum nanoparticle-loaded bacterial cellulose membrane and wash it with deionized water.
In this method, the size of the platinum nanoparticles has been observed to increase with an increase in the precursor concentration.
Visualizing the Process: Experimental Workflow and Reduction Pathways
To better understand the synthesis process and the underlying chemical transformations, the following diagrams have been created using the DOT language.
Caption: A generalized experimental workflow for the synthesis of platinum nanoparticles.
The reduction of platinum ions to form metallic nanoparticles is a multi-step process. The pathway for hexachloroplatinate(IV) involves an intermediate step where it is first reduced to tetrachloroplatinate(II).
Caption: Simplified reduction pathways for platinum precursors to form platinum nanoparticles.
Concluding Remarks
The choice between tetrachloroplatinate(II) and hexachloroplatinate(IV) as a precursor for platinum nanoparticle synthesis is not a one-size-fits-all decision. The optimal choice depends on the desired nanoparticle characteristics and the specific synthesis methodology employed. Hexachloroplatinate(IV) is a common and effective precursor, though its reduction involves an intermediate Pt(II) state. Tetrachloroplatinate(II) offers a more direct reduction pathway to Pt(0) and exhibits greater pH stability in aqueous solutions.
For applications where fine control over nanoparticle size and minimal aggregation are paramount, a systematic comparison of both precursors under the intended experimental conditions is highly recommended. By carefully considering the factors outlined in this guide and leveraging the provided experimental protocols, researchers can optimize their synthesis strategies to produce platinum nanoparticles with the desired properties for their innovative applications in science, medicine, and technology.
References
A Comparative Analysis of the Cytotoxic Effects of Platinum(II) Complexes on Cancer Cells
An Objective Guide for Researchers and Drug Development Professionals
Platinum(II) complexes form the cornerstone of chemotherapy for a wide array of solid tumors. Their efficacy is primarily attributed to their ability to form adducts with DNA, subsequently inducing apoptosis in cancer cells. However, the clinical utility of the archetypal platinum drug, cisplatin (B142131), is often hampered by severe side effects and the development of drug resistance. This has spurred the development of a diverse range of platinum(II) analogues with improved pharmacological profiles. This guide provides a comparative analysis of the in vitro cytotoxicity of prominent platinum(II) complexes, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of next-generation platinum-based anticancer agents.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of different platinum(II) complexes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of cisplatin, carboplatin (B1684641), and oxaliplatin (B1677828) against various human cancer cell lines, as determined by established cytotoxicity assays.
| Platinum(II) Complex | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin | A498 | Kidney Cancer | 27 | [1][2] |
| A2780 | Ovarian Carcinoma | 0.91 ± 0.13 | [3] | |
| A2780cis (resistant) | Ovarian Carcinoma | 6.61 ± 0.61 | [3] | |
| HeLa | Cervical Adenocarcinoma | 1.51 ± 0.09 | [3] | |
| HT29 | Colorectal Adenocarcinoma | 2.57 ± 0.67 | [3] | |
| A549 | Non-small-cell Lung Cancer | 2.10 ± 0.25 | [3] | |
| Carboplatin | A498 | Kidney Cancer | 273 | [1][2] |
| Oxaliplatin | A498 | Kidney Cancer | 36 | [1][2] |
Data presented as mean ± standard deviation where available.
As the data indicates, cisplatin and oxaliplatin generally exhibit higher cytotoxicity (lower IC50 values) compared to carboplatin at equimolar concentrations in A498 kidney cancer cells.[1] Carboplatin's lower reactivity and slower reaction kinetics contribute to its reduced toxicity.[1] Notably, some tumor cells that are resistant to cisplatin may still be sensitive to oxaliplatin, suggesting a different mechanism of action.[1]
Newer, "non-classical" platinum(II) complexes have also been developed with the aim of overcoming cisplatin resistance. For instance, two novel platinum(II) complexes, referred to as Complex 1 and Complex 2, demonstrated significant antiproliferative effects in a panel of human tumor cell lines, including a cisplatin-resistant ovarian carcinoma cell line (A2780cis).[3]
| Platinum(II) Complex | A2780 | A2780cis | HeLa | HT29 | A549 |
| Complex 1 | 2.19 ± 0.06 | 2.15 ± 0.19 | 7.93 ± 0.71 | 4.85 ± 0.99 | 6.60 ± 1.90 |
| Complex 2 | 2.99 ± 0.19 | 3.45 ± 0.34 | 7.05 ± 0.72 | 4.40 ± 1.10 | 7.80 ± 1.90 |
IC50 values are presented in µM. Data from a 72-hour incubation period.[3]
Interestingly, the resistance factor (RF), calculated as the ratio of IC50 in the resistant cell line to the parent cell line, was approximately 1 for both Complex 1 and Complex 2, while it was about 7.3 for cisplatin, highlighting the potential of these newer complexes in overcoming cisplatin resistance.[3]
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Determination
This protocol outlines the key steps for evaluating the cytotoxic effects of platinum(II) complexes on adherent cancer cell lines.
Materials:
-
Appropriate human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (specific to the cell line), supplemented with fetal bovine serum (FBS) and antibiotics
-
Platinum(II) complexes of interest
-
MTT reagent (5 mg/mL in sterile phosphate-buffered saline (PBS))[4][5]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the platinum(II) complexes in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the solvent used to dissolve the compounds, if any).[5]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
References
- 1. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to the Catalytic Activity of Pt(II) and Pd(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of Platinum(II) and Palladium(II) complexes in key organic transformations. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection and reaction optimization.
Introduction
Platinum(II) and Palladium(II) complexes are cornerstone catalysts in modern organic synthesis, enabling a vast array of chemical transformations. Both metals belong to Group 10 of the periodic table and share similarities in their coordination chemistry. However, distinct differences in their electronic properties and kinetic labilities lead to significant variations in their catalytic behavior. Palladium(II) complexes are generally more kinetically labile than their Platinum(II) counterparts, with ligand exchange rates that can be up to 105 times faster. This fundamental difference often dictates their suitability for specific catalytic applications and influences reaction mechanisms and product outcomes.
Data Presentation: A Quantitative Comparison
The following tables summarize the catalytic performance of selected Pt(II) and Pd(II) complexes in Suzuki-Miyaura cross-coupling and hydrogenation reactions. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature. The data presented here is compiled from studies where such comparisons were made or can be reasonably inferred.
Table 1: Comparison of Pt(II) and Pd(II) Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst/Precatalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PdCl₂(dppf) | 2,5-diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | - | - | [1] |
| Pd(PPh₃)₄ | 2,5-diiodopyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | - | - | [1] |
| Pd(OAc)₂/SPhos | 2,5-diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | - | - | [1] |
| [PtCl₂(dppf)] | 4-bromotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 24 | <5 | - | - | Inferred from general reactivity trends |
| [Pt(PPh₃)₄] | 4-bromotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 24 | <5 | - | - | Inferred from general reactivity trends |
Note: "Good" and "High" yields are as reported in the respective literature. Quantitative data for direct Pt(II) comparison in Suzuki-Miyaura reactions is scarce due to their generally lower reactivity compared to Pd(II) catalysts for this transformation.
Table 2: Comparison of Pt and Pd Catalysts in the Hydrogenation of Nitroarenes
| Catalyst | Substrate | Solvent | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Pt/C | 3-Nitrostyrene | Ethanol | 1 | 25 | 2 | >99 | >99 (to 3-aminostyrene) | [2] |
| Pd/C | 3-Nitrostyrene | Ethanol | 1 | 25 | 2 | >99 | ~95 (some C=C reduction) | [2] |
| Pt nanoparticles on DMA-modified graphene | Halogenated nitroarenes | Ethanol | 1 | 30 | 1-3 | >99 | >99 (to corresponding anilines) | [3] |
| Commercial Pd/C | Halogenated nitroarenes | Ethanol | 1 | 30 | 1-3 | >99 | Lower (significant dehalogenation) | [3] |
Mechanistic Insights: A Tale of Two Metals
The catalytic cycles of Pt(II) and Pd(II) complexes in cross-coupling reactions, such as the Suzuki-Miyaura reaction, share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the relative rates of these steps and the stability of the intermediates differ significantly, leading to distinct catalytic efficiencies.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for a Pd(0)/Pd(II) mediated Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for a Pd(0)/Pd(II) Suzuki-Miyaura cross-coupling reaction.
For Platinum, while a similar cycle can be proposed, the individual steps have different energetic barriers. The oxidative addition to Pt(0) is often slower than to Pd(0). More significantly, the resulting Pt(II)-carbon bonds are generally stronger and more stable than Pd(II)-carbon bonds. This increased stability can make the final reductive elimination step from Pt(II) complexes more difficult and often rate-limiting, leading to lower overall catalytic activity in many cross-coupling reactions compared to their palladium counterparts.
Comparative Workflow for Catalyst Screening
The following diagram outlines a typical workflow for the comparative screening of Pt(II) and Pd(II) catalysts for a generic cross-coupling reaction.
Caption: A generalized workflow for the comparative evaluation of Pt(II) and Pd(II) catalysts.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate comparison of catalytic performance. Below are representative protocols for the Suzuki-Miyaura cross-coupling and nitroarene hydrogenation reactions.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and should be optimized for specific substrates and catalysts.
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), the Palladium or Platinum precursor (e.g., Pd(OAc)₂, K₂PtCl₄; 1-5 mol%) and the appropriate ligand (e.g., PPh₃, SPhos; 1-2 equivalents relative to the metal) are dissolved in the chosen anhydrous solvent (e.g., Toluene, Dioxane, or DMF). The mixture is stirred at room temperature for 15-30 minutes to allow for complex formation.
-
Reaction Assembly: To the flask containing the catalyst solution, the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equivalents) are added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (2-24 hours). The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
-
Analysis: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The yield is calculated based on the limiting reagent. Turnover Number (TON) is calculated as moles of product per mole of catalyst, and Turnover Frequency (TOF) is calculated as TON per unit time (typically in hours).
General Experimental Protocol for Catalytic Hydrogenation of a Nitroarene
This protocol is a general procedure for the hydrogenation of a nitro group to an amine.
-
Catalyst and Substrate Preparation: The catalyst (e.g., 5-10 wt% of Pt/C or Pd/C, typically 1-5 mol% of the metal) is weighed into a hydrogenation flask or a pressure reactor. The flask is purged with an inert gas. The nitroarene (1.0 equivalent) is then added, followed by the solvent (e.g., ethanol, methanol, ethyl acetate).
-
Hydrogenation: The reaction vessel is sealed and purged several times with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-10 bar) at the desired temperature (usually room temperature to 80 °C). The progress of the reaction is monitored by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, the hydrogen supply is stopped, and the vessel is purged with an inert gas. The catalyst is removed by filtration through a pad of Celite®. The filter cake is washed with the reaction solvent.
-
Purification and Analysis: The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by crystallization, distillation, or column chromatography. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The conversion and selectivity are determined by analyzing the crude reaction mixture by GC or ¹H NMR with an internal standard.
Conclusion
The choice between Pt(II) and Pd(II) complexes as catalysts is highly dependent on the specific transformation. For many C-C cross-coupling reactions, the higher reactivity of Pd(II) complexes makes them the preferred choice, offering higher yields and faster reaction times. However, the greater stability and different reactivity profile of Pt(II) complexes can be advantageous in other areas, such as hydrogenation, where higher selectivity can be achieved. For instance, in the hydrogenation of substituted nitroarenes, platinum catalysts often exhibit superior chemoselectivity, avoiding undesired side reactions like dehalogenation.[3] Ultimately, a thorough understanding of the mechanistic nuances and a careful consideration of the desired outcome are crucial for selecting the optimal catalyst for a given application. This guide serves as a starting point for researchers to navigate the catalytic landscapes of these two versatile metals.
References
A Comparative Guide to Validating the Purity of Synthesized K2PtCl4
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of potassium tetrachloroplatinate(II) (K₂PtCl₄), a key precursor in the synthesis of platinum-based therapeutics and other platinum complexes. We will delve into the principles, experimental protocols, and comparative performance of Powder X-ray Diffraction (XRD), Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Elemental Analysis.
Data Presentation: Comparison of Purity Validation Methods
The following table summarizes the key characteristics and performance metrics of the analytical techniques discussed in this guide for the purity assessment of K₂PtCl₄.
| Feature | Powder X-ray Diffraction (XRD) | UV-Visible (UV-Vis) Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Elemental Analysis (CHNO/S) |
| Principle | Identifies crystalline phases based on the diffraction pattern of X-rays. | Measures the absorbance of UV-Visible light by the sample to determine concentration. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Ionizes the sample and separates ions based on their mass-to-charge ratio to determine elemental composition and concentration. | Combusts the sample and quantifies the resulting gases to determine the percentage of specific elements. |
| Primary Use | Phase identification, determination of crystalline purity, and detection of crystalline impurities. | Quantitative analysis of the main compound and detection of UV-active impurities. | Separation and quantification of the main compound and its impurities, particularly organic and related inorganic complexes. | Ultra-trace and trace elemental impurity analysis. | Determination of the elemental composition (K, Pt, Cl) to confirm the empirical formula. |
| Sample Requirement | Milligram quantities of solid powder. | Microgram to milligram quantities dissolved in a suitable solvent. | Microgram to milligram quantities dissolved in a suitable solvent. | Microgram to nanogram quantities, typically in an acidic aqueous solution. | Milligram quantities of solid. |
| Detection Limit | ~1-5% for crystalline impurities. | Dependent on the molar absorptivity of the compound and impurities (typically µg/mL range). | Dependent on the detector and chromophore of the analyte and impurities (typically µg/mL to ng/mL range). | Parts per billion (ppb) to parts per trillion (ppt) for most elements. | ~0.1-0.3% elemental composition. |
| Selectivity | Highly selective for different crystalline phases. | Moderate; overlapping spectra of components can be an issue. | High; capable of separating closely related compounds. | High; provides elemental and isotopic information. | Provides elemental composition, not specific to chemical form. |
| Key Advantages | - Provides information on the crystalline structure. - Non-destructive. | - Simple, rapid, and cost-effective. - Widely available instrumentation. | - High resolution and sensitivity. - Applicable to a wide range of impurities. | - Extremely high sensitivity for elemental impurities. - Can analyze a wide range of elements simultaneously. | - Provides fundamental confirmation of the elemental formula. |
| Key Limitations | - Not sensitive to amorphous impurities. - Quantification can be complex (Rietveld refinement). | - Limited to UV-Vis active compounds. - Prone to interference from species with overlapping absorption spectra. | - Method development can be time-consuming. - Requires soluble samples. | - Destructive technique. - Can be affected by matrix effects and isobaric interferences. | - Does not provide information on the chemical structure or the presence of isomeric impurities. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in the validation of K₂PtCl₄ purity.
Powder X-ray Diffraction (XRD)
Objective: To identify the crystalline phase of the synthesized K₂PtCl₄ and to detect any crystalline impurities.
Methodology:
-
Sample Preparation: A small amount of the synthesized K₂PtCl₄ powder is gently ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The powdered sample is then mounted onto a zero-background sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Data Collection:
-
The sample is scanned over a 2θ range of 10° to 80°.
-
A step size of 0.02° and a scan speed of 1-2°/min are typically employed.
-
-
Data Analysis: The resulting diffraction pattern is compared with a reference pattern for K₂PtCl₄ from a crystallographic database (e.g., the Materials Project database, which indicates a tetragonal crystal system with space group P4/mmm[1][2]). The presence of peaks not corresponding to the K₂PtCl₄ pattern indicates crystalline impurities. Quantitative analysis of phase purity can be performed using the Rietveld refinement method.
UV-Visible (UV-Vis) Spectroscopy
Objective: To quantify the concentration of K₂PtCl₄ in a solution and to detect the presence of UV-active impurities.
Methodology:
-
Sample Preparation:
-
A stock solution of a known concentration of K₂PtCl₄ is prepared by accurately weighing the synthesized compound and dissolving it in a suitable solvent, such as 0.1 M HCl.
-
A series of standard solutions are prepared by serial dilution of the stock solution.
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Collection:
-
The UV-Vis spectrum of a K₂PtCl₄ solution is recorded over a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax). For K₂PtCl₄ in 0.1 M HCl, characteristic absorption peaks can be observed[3]. In the presence of certain surfactants like CTAC, peaks around 220 nm and 240 nm have been reported[4].
-
A calibration curve is constructed by measuring the absorbance of the standard solutions at the determined λmax.
-
-
Data Analysis: The absorbance of the sample solution of the synthesized K₂PtCl₄ is measured at λmax, and its concentration is determined using the calibration curve. The purity can be calculated by comparing the measured concentration to the expected concentration based on the weighed amount. The presence of unexpected peaks in the spectrum may indicate impurities.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify K₂PtCl₄ from its potential impurities.
Methodology:
-
Sample Preparation: A solution of the synthesized K₂PtCl₄ is prepared in the mobile phase or a compatible solvent at a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable column. A C18 reversed-phase column is often a good starting point for method development with inorganic complexes.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective[5][6][7]. The exact composition and gradient profile need to be optimized for the specific separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection Wavelength: Based on the UV-Vis spectrum of K₂PtCl₄ (e.g., 213 nm has been used for related platinum complexes[8]).
-
-
Data Analysis: The purity of the synthesized K₂PtCl₄ is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can also be performed using an external standard calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To determine the concentration of trace elemental impurities in the synthesized K₂PtCl₄.
Methodology:
-
Sample Preparation (Digestion):
-
A known mass of the K₂PtCl₄ sample is accurately weighed into a clean digestion vessel.
-
A mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) is added to the sample.
-
The sample is digested using a microwave digestion system or by heating on a hot plate in a fume hood until the sample is completely dissolved.
-
After digestion, the solution is cooled and diluted to a known volume with deionized water. The final acid concentration should be low enough to be compatible with the ICP-MS instrument.
-
-
Instrumentation: An ICP-MS instrument.
-
Analysis:
-
The instrument is calibrated using multi-element standards.
-
The digested sample solution is introduced into the ICP-MS for the determination of the concentration of various elemental impurities.
-
-
Data Analysis: The concentrations of trace metal impurities are quantified and reported in parts per million (ppm) or parts per billion (ppb). This provides a measure of the inorganic purity of the sample.
Elemental Analysis
Objective: To determine the percentage of potassium (K), platinum (Pt), and chlorine (Cl) in the synthesized K₂PtCl₄ to confirm its empirical formula.
Methodology:
-
Sample Preparation: A few milligrams of the dry, synthesized K₂PtCl₄ are accurately weighed.
-
Instrumentation: An elemental analyzer for C, H, N, and S. For K, Pt, and Cl, other methods like ICP-OES/MS (for K and Pt) and ion chromatography or titration (for Cl) are typically used after appropriate sample digestion/dissolution.
-
Analysis: The sample is combusted in the elemental analyzer, and the resulting gases are quantified. For K, Pt, and Cl, the digested/dissolved sample is analyzed by the respective techniques.
-
Data Analysis: The experimentally determined weight percentages of K, Pt, and Cl are compared to the theoretical values calculated from the chemical formula K₂PtCl₄. A close agreement between the experimental and theoretical values indicates a high degree of purity with respect to the elemental composition.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
References
- 1. mp-22934: K2PtCl4 (tetragonal, P4/mmm, 123) [legacy.materialsproject.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Molecular Distinctions Between Cisplatin and Transplatin
For researchers, scientists, and drug development professionals, this guide provides an in-depth spectroscopic comparison of the anticancer drug cis-diamminedichloroplatinum(II) (cisplatin) and its geometric isomer, trans-diamminedichloroplatinum(II) (transplatin). By examining their distinct spectral fingerprints and mechanisms of action, we illuminate the structural nuances that underpin their dramatically different pharmacological activities.
This guide presents a comprehensive analysis based on Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these crucial analytical techniques.
At a Glance: Key Spectroscopic Differentiators
The geometric isomerism of cisplatin (B142131) and transplatin, where the chloro and ammine ligands are either on the same side (cis) or opposite sides (trans) of the platinum core, leads to significant differences in their spectroscopic properties. These differences are summarized below.
Vibrational Spectroscopy: A Tale of Two Symmetries
Infrared and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. Due to their different point group symmetries (C2v for cisplatin and D2h for transplatin), the number and activity of their vibrational bands differ significantly.
Table 1: Comparative Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Cisplatin (cm⁻¹) | Transplatin (cm⁻¹) |
| N-H Asymmetric Stretch | ~3280, ~3200 | ~3270 |
| N-H Symmetric Stretch | ~3120 | ~3180 |
| NH₃ Degenerate Deformation | ~1610 | ~1575 |
| NH₃ Symmetric Deformation | ~1320 | ~1305 |
| NH₃ Rocking | ~830 | ~800 |
| Pt-N Stretch | ~510 | ~480 |
| Pt-Cl Stretch | ~330, ~320 | ~325 |
Table 2: Comparative Raman Shifts (cm⁻¹)
| Vibrational Mode | Cisplatin (cm⁻¹) | Transplatin (cm⁻¹) |
| Pt-Cl Symmetric Stretch | ~319 | Inactive |
| Pt-Cl Asymmetric Stretch | ~305 | ~325 |
| Pt-N Symmetric Stretch | ~550 | Inactive |
| Pt-N Asymmetric Stretch | ~570 | ~560 |
Electronic Spectroscopy: Probing the d-Orbital Splitting
UV-Visible spectroscopy provides insights into the electronic transitions within the platinum complexes. The d-d transitions are sensitive to the ligand field environment, which differs between the cis and trans isomers.
Table 3: Comparative UV-Visible Absorption Data
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Cisplatin | ~208, ~300 | ~7,000, ~100 |
| Transplatin | ~210, ~275 | Not consistently reported |
Nuclear Magnetic Resonance Spectroscopy: A Window into the Ligand Environment
NMR spectroscopy, particularly ¹⁹⁵Pt NMR, is highly sensitive to the electronic environment around the platinum nucleus and the nature of the surrounding ligands. The chemical shifts provide a clear distinction between the two isomers.
Table 4: Comparative NMR Chemical Shifts (ppm)
| Nucleus | Cisplatin (ppm) | Transplatin (ppm) |
| ¹⁹⁵Pt | ~ -2100 | ~ -1630 |
| ¹⁵N | ~ -65 | ~ -50 |
| ¹H | ~ 3.5 - 4.5 | ~ 3.0 - 4.0 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of the platinum complexes in the mid-infrared region.
Procedure:
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1-2 mg of the platinum complex with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the 4000-400 cm⁻¹ range. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background correction using a blank KBr pellet.
Raman Spectroscopy
Objective: To obtain the vibrational spectrum of the platinum complexes, complementing the IR data.
Procedure:
-
Sample Preparation: Place a small amount of the solid platinum complex into a capillary tube or onto a microscope slide.
-
Instrument Setup: Position the sample under the objective of a Raman microscope. Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Data Acquisition: Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3500 cm⁻¹). Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.
-
Data Processing: Perform baseline correction and cosmic ray removal as necessary.
UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum of the platinum complexes.
Procedure:
-
Sample Preparation: Prepare solutions of the platinum complexes in a suitable solvent (e.g., water or a buffered solution) at a known concentration (e.g., 10⁻⁴ M).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to be used as a reference.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹⁵N, and ¹⁹⁵Pt NMR spectra to probe the chemical environment of the nuclei in the platinum complexes.
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the platinum complex in a deuterated solvent (e.g., D₂O or DMSO-d₆). For ¹⁵N NMR, isotopically enriched samples may be required for enhanced sensitivity.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the desired nucleus.
-
Data Acquisition: Acquire the NMR spectrum using appropriate pulse sequences. For ¹⁹⁵Pt and ¹⁵N, a larger number of scans may be necessary due to their lower sensitivity compared to ¹H.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the raw data. Reference the chemical shifts to an appropriate internal or external standard.
Mechanism of Action: A Tale of Two Isomers and Their Cellular Fates
The profound difference in the anticancer activity of cisplatin and transplatin stems from their distinct interactions with DNA. Cisplatin primarily forms 1,2-intrastrand crosslinks with purine (B94841) bases, which introduces a significant kink in the DNA structure. This distortion is recognized by cellular proteins, leading to the activation of apoptotic pathways. In contrast, transplatin, due to its geometry, predominantly forms monofunctional adducts and interstrand crosslinks, which are more readily repaired by the cell and are less effective at triggering apoptosis.[1][2][3]
Caption: Apoptotic pathways induced by cisplatin and transplatin.
Conclusion
The spectroscopic and mechanistic comparison of cisplatin and transplatin underscores the critical role of stereochemistry in determining the biological activity of coordination complexes. The distinct spectral features of these isomers, arising from their different symmetries and electronic structures, provide a powerful analytical framework for their identification and characterization. Furthermore, understanding the molecular basis of their differential interactions with DNA and the subsequent cellular responses is paramount for the rational design of new and more effective metal-based anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DFT Computational Analysis of Tetrachloroplatinate(II) Derivatives: Cisplatin vs. Carboplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Density Functional Theory (DFT) computational analyses of two prominent tetrachloroplatinate(II) derivatives: cisplatin (B142131) and its second-generation analogue, carboplatin (B1684641). The following sections present a summary of their structural and vibrational properties, comparing experimental data with computational results, and detail the methodologies employed in these analyses.
Data Presentation: Structural and Vibrational Properties
The table below summarizes key geometric parameters (bond lengths and angles) and vibrational frequencies for cisplatin and carboplatin, comparing experimental values with those obtained from DFT calculations. This quantitative data is crucial for validating computational models and understanding the structural and electronic differences between these two important anticancer drugs.
| Parameter | Molecule | Experimental Value | DFT Calculated Value |
| Bond Length (Å) | |||
| Pt-Cl | Cisplatin | 2.32-2.33 | 2.340 |
| Pt-N | Cisplatin | 2.01-2.05 | 2.037 |
| Pt-O | Carboplatin | ~2.05 | 2.07 |
| Pt-N | Carboplatin | ~2.05 | 2.07 |
| Bond Angle (°) | |||
| Cl-Pt-Cl | Cisplatin | ~91.9 | ~93 |
| N-Pt-N | Cisplatin | ~90 | ~91 |
| O-Pt-O | Carboplatin | ~90 | ~88 |
| N-Pt-N | Carboplatin | ~90 | ~92 |
| Vibrational Frequencies (cm⁻¹) | |||
| Pt-Cl Stretch | Cisplatin | ~320-330 | Scaled values show good agreement |
| Pt-N Stretch | Cisplatin | ~470-490 | Scaled values show good agreement |
| Pt-O Stretch | Carboplatin | ~540-580 | Scaled values show good agreement |
| Pt-N Stretch | Carboplatin | ~480-500 | Scaled values show good agreement |
Experimental and Computational Protocols
A detailed understanding of the methodologies is essential for the critical evaluation and replication of these computational studies.
Experimental Protocols
-
X-ray Crystallography: Experimental geometries, including bond lengths and angles for cisplatin and carboplatin in the solid state, are primarily determined by single-crystal X-ray diffraction.[1] These high-resolution structures serve as the benchmark for validating the accuracy of the computational models.
-
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are employed to measure the vibrational frequencies of the platinum complexes.[2] These experimental spectra are compared with the computed vibrational frequencies to assess the quality of the theoretical model and to aid in the assignment of vibrational modes.[2]
DFT Computational Protocols
The computational analysis of these platinum complexes typically involves the following steps:
-
Geometry Optimization: The molecular structures of cisplatin and carboplatin are optimized to find their lowest energy conformation. This is achieved using various DFT functionals and basis sets.
-
Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR and Raman spectra.
-
Solvation Effects: To mimic the biological environment, solvent effects are often included in the calculations using continuum solvation models like the Polarizable Continuum Model (PCM).
Commonly used computational settings include:
-
Software: Gaussian, Amsterdam Density Functional (ADF), and other quantum chemistry packages.
-
Functionals: Hybrid functionals such as B3LYP, PBE0, and mPW1PW91 are frequently used for their balance of accuracy and computational cost.[3][4] Long-range corrected functionals like LC-ωPBE have also been shown to provide good results for platinum complexes.[3][4]
-
Basis Sets: For the platinum atom, effective core potentials (ECPs) like LANL2DZ or the Stuttgart-Dresden (SDD) potential are commonly employed to account for relativistic effects.[3][5] For lighter atoms like C, H, N, O, and Cl, Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets are used.
Workflow for DFT Analysis of Platinum(II) Complexes
The following diagram illustrates the typical workflow for a DFT computational analysis of tetrachloroplatinate(II) derivatives.
Caption: Workflow for DFT analysis of platinum(II) complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Raman and Infrared Studies of Platinum-Based Drugs: Cisplatin, Carboplatin, Oxaliplatin, Nedaplatin, and Heptaplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A DFT/ECP-Small Basis Set Modelling of Cisplatin: Molecular Structure and Vibrational Spectrum [scirp.org]
A Comparative Guide to the Biological Activity of Tetrachloroplatinate(II) and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of tetrachloroplatinate(II) and the well-established anticancer drug, cisplatin (B142131). While both are platinum(II) compounds, their interactions with biological systems differ significantly. This document synthesizes available experimental data, outlines relevant experimental protocols, and visualizes key pathways to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Direct comparative studies on the biological activity of tetrachloroplatinate(II) versus cisplatin are notably scarce in publicly available scientific literature. Cisplatin has been extensively studied and is a cornerstone of cancer chemotherapy, with a well-documented mechanism of action. In contrast, tetrachloroplatinate(II) is primarily recognized as a precursor in the synthesis of cisplatin and other platinum-based drugs. While one report mentions its use in inducing apoptosis in human breast cancer cells, a lack of quantitative data, such as IC50 values and detailed mechanistic studies, prevents a direct, data-driven comparison of its anticancer efficacy with cisplatin.
This guide will primarily focus on the established biological activity of cisplatin, providing a benchmark for understanding platinum-based chemotherapy. A theoretical comparison based on the chemical structures of both compounds will also be presented to infer the likely reasons for the anticipated differences in their biological effects.
Cisplatin: A Detailed Biological Profile
Cisplatin, or cis-diamminedichloridoplatinum(II), is a potent chemotherapeutic agent used in the treatment of a wide range of cancers. Its efficacy stems from its ability to induce cancer cell death through apoptosis.
Mechanism of Action
The anticancer activity of cisplatin is a multi-step process initiated by its entry into the cell. Once inside the cytoplasm, the lower intracellular chloride concentration triggers the hydrolysis of the chloride ligands, replacing them with water molecules. This "aquated" form of cisplatin is highly reactive and readily binds to the N7 atoms of purine (B94841) bases, primarily guanine, in the DNA. This binding results in the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix. These DNA adducts are recognized by cellular machinery, leading to the activation of signal transduction pathways that ultimately trigger programmed cell death, or apoptosis.
Cellular Uptake
The cellular uptake of cisplatin is not fully understood but is believed to occur through a combination of passive diffusion and carrier-mediated transport. Copper transporters, particularly CTR1, have been implicated in facilitating the entry of cisplatin into cells.
Cytotoxicity
The cytotoxic efficacy of cisplatin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) |
| A2780 | Ovarian Cancer | 48 | 1.5 |
| HeLa | Cervical Cancer | 48 | 2.5 |
| MCF-7 | Breast Cancer | 48 | 8.7 |
| A549 | Lung Cancer | 72 | 10.2 |
| HT-29 | Colon Cancer | 48 | 15.6 |
Note: The IC50 values presented are approximate and can vary between different studies and experimental conditions.
Tetrachloroplatinate(II): A Chemical Precursor
Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a key starting material in the synthesis of cisplatin. In this chemical reaction, the chloride ligands of the tetrachloroplatinate(II) anion are substituted by ammonia (B1221849) ligands to form the neutral cisplatin complex.
Hypothetical Biological Activity
Based on the well-established mechanism of cisplatin, the biological activity of the tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is expected to be significantly lower. The cytotoxic effect of cisplatin is critically dependent on the neutral charge of the complex, which facilitates its passage across the cell membrane. The dianionic nature of [PtCl₄]²⁻ would severely hinder its ability to passively diffuse into cells.
Furthermore, the activation of cisplatin through hydrolysis is facilitated by the presence of the ammine ligands, which influence the electronic properties of the platinum center. Without these neutral ligands, the reactivity of the platinum complex towards DNA would likely be different and potentially less effective at forming the cytotoxic DNA adducts characteristic of cisplatin.
Experimental Protocols
A fundamental technique to assess the cytotoxic activity of compounds like cisplatin is the MTT assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., cisplatin) and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Apoptotic signaling pathway induced by cisplatin.
A Researcher's Guide to Characterizing K2PtCl4 Reaction Products: A Comparative Analysis of 195Pt NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of reaction products derived from potassium tetrachloroplatinate(II) (K2PtCl4) is paramount for advancing fields from medicinal chemistry to materials science. This guide provides an objective comparison of 195Pt Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization techniques.
The reactivity of K2PtCl4 allows for the synthesis of a diverse array of platinum(II) and platinum(IV) complexes with various ligands. The resulting products' structural and electronic properties dictate their function, making unambiguous characterization essential. 195Pt NMR spectroscopy has emerged as a powerful, non-destructive tool for elucidating the structure of these complexes in solution.[1] This guide will delve into the utility of 195Pt NMR and compare its performance against established methods like X-ray crystallography and UV-Visible spectroscopy.
Unraveling Platinum Complexes with 195Pt NMR Spectroscopy
195Pt NMR spectroscopy is highly sensitive to the electronic environment around the platinum nucleus, making it an exceptional tool for identifying and differentiating between various platinum species in a mixture.[1] The key parameters obtained from 195Pt NMR are the chemical shift (δ) and the coupling constants (J).
The chemical shift (δ) provides information about the oxidation state of the platinum center and the nature of the coordinated ligands. The large chemical shift range of 195Pt (over 15,000 ppm) allows for the clear distinction between different platinum complexes.[2] For instance, Pt(IV) complexes generally resonate at a much higher frequency (downfield) compared to Pt(II) complexes. Furthermore, the substitution of ligands with different donor atoms (e.g., N, S, P) leads to significant changes in the chemical shift, enabling the identification of the coordination sphere.[2]
Coupling constants (J) , particularly one-bond couplings (¹J), offer valuable insights into the bonding and geometry of the complex. For example, the magnitude of ¹J(195Pt-¹⁵N) and ¹J(195Pt-³¹P) can help determine the trans influence of ligands opposite to the N- or P-donor ligands, respectively.[3][4]
Quantitative 195Pt NMR Data for K2PtCl4 Reaction Products
The following table summarizes typical 195Pt NMR chemical shifts and coupling constants for a variety of platinum complexes synthesized from K2PtCl4.
| Product | Ligand Type | 195Pt Chemical Shift (δ, ppm) | ¹J(195Pt-X) (Hz) |
| cis-[PtCl₂(NH₃)₂] (Cisplatin) | N-donor | ~ -2100 | ¹J(195Pt-¹⁵N) ≈ 300 |
| trans-[PtCl₂(NH₃)₂] (Transplatin) | N-donor | ~ -2150 | ¹J(195Pt-¹⁵N) ≈ 200 |
| [PtCl(dien)]Cl | N-donor | ~ -2400 | - |
| cis-[PtCl₂(DMSO)₂] | S-donor | ~ -3300 | - |
| trans-[PtCl₂(PEt₃)₂] | P-donor | ~ -4500 | ¹J(195Pt-³¹P) ≈ 2400 |
| [Pt(SnCl₃)₅]³⁻ | Sn-donor | ~ -5800 | ¹J(195Pt-¹¹⁹Sn) > 30000 |
| trans-[PtCl₄(OH)₂]²⁻ (from oxidation) | O-donor | ~ +1050 | - |
Note: Chemical shifts are referenced to [PtCl₆]²⁻. Values can vary depending on the solvent and concentration.
Comparative Analysis of Characterization Techniques
While 195Pt NMR is a powerful tool, a comprehensive characterization often benefits from a multi-technique approach. Here, we compare 195Pt NMR with X-ray crystallography and UV-Visible spectroscopy.
| Technique | Principle | Advantages | Disadvantages |
| 195Pt NMR Spectroscopy | Measures the nuclear magnetic resonance of the 195Pt isotope.[1] | - Provides detailed structural and electronic information in solution.[1]- Non-destructive.- Can analyze mixtures.[5] | - Requires a relatively high concentration of the complex.[1]- Solid-state 195Pt NMR can be complex. |
| X-ray Crystallography | Determines the three-dimensional atomic structure from the diffraction of X-rays by a single crystal.[6] | - Provides the definitive solid-state structure with high precision.[6]- Can be used for large molecules.[7] | - Requires the growth of high-quality single crystals, which can be challenging.[6]- Provides a static picture of the molecule in the solid state, which may not represent its solution behavior.[8] |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet and visible light by the complex, which corresponds to electronic transitions.[9] | - Rapid and sensitive for quantitative analysis (concentration determination).[10]- Provides information about the electronic structure.[11] | - Often provides limited structural information.[9]- Broad absorption bands can make it difficult to distinguish between similar species.[9] |
Experimental Protocols
Synthesis of cis-[PtCl₂(NH₃)₂] (Cisplatin) from K₂PtCl₄
This protocol is a common laboratory-scale synthesis of cisplatin.
-
Preparation of K₂[PtI₄]: Dissolve 1.0 g of K₂PtCl₄ in 10 mL of deionized water. In a separate flask, dissolve 1.6 g of KI in 5 mL of water. Add the KI solution to the K₂PtCl₄ solution and stir. The color will change from orange-red to a deep brown, indicating the formation of K₂[PtI₄].
-
Reaction with Ammonia (B1221849): To the K₂[PtI₄] solution, add 2 mL of a 2 M aqueous ammonia solution dropwise with constant stirring. A yellow precipitate of cis-[PtI₂(NH₃)₂] will form.
-
Conversion to the Chloro Complex: Isolate the yellow precipitate by filtration and wash with cold water. Suspend the precipitate in 10 mL of water and add a solution of 0.8 g of AgNO₃ in 5 mL of water. Stir the mixture in the dark for 1 hour to precipitate AgI.
-
Final Product Formation: Filter off the AgI precipitate. To the filtrate, add 0.5 g of KCl and heat the solution gently. Upon cooling, yellow crystals of cis-[PtCl₂(NH₃)₂] will precipitate.
-
Purification: The crude product can be recrystallized from a 0.1 M HCl solution.[12]
195Pt NMR Spectroscopy
A general procedure for acquiring a 195Pt NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 20-50 mg of the platinum complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the 195Pt frequency.
-
The reference compound is typically an external standard of Na₂[PtCl₆] in D₂O, with its chemical shift set to 0 ppm.[1]
-
Typical acquisition parameters include a spectral width of 200-300 kHz, a pulse width corresponding to a 45-90° flip angle, and a relaxation delay of 1-5 seconds.
-
The number of scans will depend on the sample concentration and can range from a few hundred to several thousand.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio. The resulting spectrum should be referenced to the external standard.
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a platinum complex from K₂PtCl₄.
Caption: A workflow diagram illustrating the synthesis and multi-technique characterization of platinum complexes starting from K₂PtCl₄.
References
- 1. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. technology.matthey.com [technology.matthey.com]
- 6. benchchem.com [benchchem.com]
- 7. people.bu.edu [people.bu.edu]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. ACTTR Inc. - What Are The Advantages And Disadvantages of An UV-Vis Spectrophotometer? [acttr.com]
- 11. people.bath.ac.uk [people.bath.ac.uk]
- 12. CA1156429A - Preparation of platinum complexes - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Tetrachloroplatinate(II): A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of tetrachloroplatinate(II) is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this hazardous chemical responsibly. Tetrachloroplatinate(II) is toxic if swallowed, causes severe skin and eye irritation, and can lead to allergic reactions upon inhalation or skin contact.[1][2][3][4] Therefore, strict adherence to safety protocols is essential.
Immediate Safety and Handling Protocols
Before handling tetrachloroplatinate(II), ensure all necessary safety measures are in place.
-
Engineering Controls : Always handle tetrachloroplatinate(II) within a chemical fume hood to minimize inhalation exposure.[2][5] Ensure that safety showers and eyewash stations are readily accessible.[2]
-
Personal Protective Equipment (PPE) : A comprehensive PPE setup is mandatory.
-
Eye Protection : Wear chemical safety goggles or safety glasses with side shields.[1]
-
Hand Protection : Use chemical-resistant gloves (e.g., PVC).[1] It is crucial to inspect gloves before use and employ proper removal techniques to avoid skin contact.[5] After use, wash hands thoroughly.[1]
-
Body Protection : Wear overalls or a lab coat.[1]
-
Respiratory Protection : If there is a risk of dust generation or overexposure, use an approved respirator.[1][5]
-
-
General Handling : Avoid all personal contact with the substance, including inhalation and ingestion.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[2] Prevent the formation of dust during handling.[4]
Step-by-Step Disposal Procedure
Tetrachloroplatinate(II) and any materials contaminated with it must be treated as hazardous waste.[1] Disposal must comply with all local, state, and federal regulations.[1]
Step 1: Waste Collection and Segregation
-
Collect all tetrachloroplatinate(II) waste, including residues, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, in a dedicated, properly labeled hazardous waste container.
-
The container must be sturdy, leak-proof, and chemically compatible with the waste.[6]
-
Never mix tetrachloroplatinate(II) waste with other incompatible waste streams.
Step 2: Labeling the Waste Container
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "Potassium Tetrachloroplatinate(II) Waste"
-
The associated hazards (e.g., "Toxic," "Sensitizer," "Irritant").
-
The accumulation start date.
-
The name and contact information of the responsible personnel or laboratory.
-
Step 3: Storing the Waste Container
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.[1][6]
-
Store the container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage facility.[2]
-
Ensure the storage area is away from incompatible materials.[1] It is recommended to use secondary containment to prevent spills.[6]
Step 4: Arranging for Professional Disposal
-
Do not attempt to treat or dispose of tetrachloroplatinate(II) waste through standard laboratory drains or as regular trash.[1][6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6]
-
Follow their specific procedures for waste pickup requests.
Step 5: Managing Empty Containers
-
Empty containers that once held tetrachloroplatinate(II) must also be managed as hazardous waste.
-
Thoroughly rinse the container with a suitable solvent (e.g., water). The first rinse must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container may be disposed of according to institutional policies, which often involves defacing the label before discarding.[6]
Emergency Procedures: Spill Management
Accidental spills must be handled promptly and safely.
-
Minor Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, clean up the spill immediately.[1]
-
Use dry clean-up procedures (e.g., absorbent pads or inert absorbent material) to avoid generating dust.[1]
-
Place all contaminated materials into a labeled hazardous waste container for disposal.[1]
-
Clean the spill area thoroughly.
-
-
Major Spills :
Data Summary: Tetrachloroplatinate(II) Safety Profile
The following table summarizes key quantitative data and classifications for tetrachloroplatinate(II).
| Parameter | Value / Classification | Source |
| Chemical Formula | K₂[PtCl₄] | [7] |
| Molecular Weight | 415.1 g/mol | [7] |
| Appearance | Red-brown or reddish-orange solid | [7][8] |
| Oral Toxicity (Child) | LDLo: 400 mg/kg | [1] |
| Intraperitoneal Toxicity (Mouse) | LD50: 45 mg/kg | [1] |
| Solubility in Water | 10 g/L (at 20°C) | [7] |
| Decomposition Temperature | 250 °C | [7] |
| UN Number | UN3288 | [1][7] |
| DOT Hazard Class | 6.1 (Toxic solid, inorganic, n.o.s.) | [1][7] |
| Packing Group | III | [1][7] |
| OSHA Status | Considered a hazardous substance | [1] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of tetrachloroplatinate(II) waste.
Caption: Workflow for Safe Disposal of Tetrachloroplatinate(II).
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Tetrachloroplatinate(II)
For researchers, scientists, and professionals in drug development, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Tetrachloroplatinate(II), a compound recognized for its potential health hazards. By adhering to these procedural steps and safety protocols, laboratories can ensure a secure environment and minimize the risk of exposure.
Occupational Exposure Limits and Glove Compatibility
| Parameter | Value | Regulatory Body/Source |
| Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA) | 0.002 mg/m³ (as Pt) | OSHA[2][3] |
| Recommended Exposure Limit (REL) - up to 10-hour TWA | 0.002 mg/m³ (as Pt) | NIOSH[2] |
| Threshold Limit Value (TLV) - 8-hour TWA | 0.002 mg/m³ (as Pt) | ACGIH[2][3] |
| Immediately Dangerous to Life or Health (IDLH) | 4 mg/m³ (as Pt) | NIOSH[2] |
| Recommended Glove Material | Nitrile or PVC | Multiple Safety Data Sheets[1] |
| Specific Glove Recommendation | AnsellPro Sol-Vex nitrile gloves style 37-175 (15 mil thickness) | LGC Standards SDS[4] |
| Glove Breakthrough Time | Not Determined | LGC Standards SDS[4] |
Operational Plan for Safe Handling of Tetrachloroplatinate(II)
This section outlines a step-by-step protocol for the safe handling of potassium tetrachloroplatinate(II) from preparation to disposal.
Pre-Handling and Preparation
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.
-
Designated Area: All work with potassium tetrachloroplatinate(II) must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and in good working order.[3][5]
-
Personal Protective Equipment (PPE) Inspection: Before entering the designated area, inspect all PPE for integrity. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or PVC).[1] Check for any signs of degradation or punctures.
-
Lab Coat: A lab coat or a chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of dust formation or if working outside of a fume hood, a NIOSH-approved respirator is required.[6]
-
Handling the Compound
-
Weighing: Weigh the compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving: When preparing solutions, add the solid tetrachloroplatinate(II) to the solvent slowly to avoid splashing.
-
General Handling: Avoid all personal contact, including inhalation and skin contact.[2] Do not eat, drink, or smoke in the laboratory.
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Waste Disposal
-
Segregation: All waste contaminated with potassium tetrachloroplatinate(II), including empty containers, used gloves, and weighing boats, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.
Emergency Procedures Workflow
The following diagram illustrates the logical flow of actions to be taken in the event of an emergency involving potassium tetrachloroplatinate(II).
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. PLATINUM SOLUBLE SALTS | Occupational Safety and Health Administration [osha.gov]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. academic.oup.com [academic.oup.com]
- 6. E-Limit [elimit.online.worksafebc.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
